2-Amino-5-(benzyloxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGECMCKLYLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-(benzyloxy)phenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring an amino group, a hydroxyl group, and a benzyl ether, allows for diverse chemical modifications. This guide provides a comprehensive overview of the most common and efficient synthetic route to this compound, focusing on the nitration of a protected phenol followed by the selective reduction of the nitro group. The causality behind experimental choices, detailed protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility.
Introduction
This compound, with the molecular formula C₁₃H₁₃NO₂, serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1] Its utility is prominent in medicinal chemistry, where it is a precursor for compounds with potential therapeutic activities, including monoamine oxidase B (MAO-B) inhibitors and antioxidants.[1] The strategic placement of the amino and hydroxyl functionalities, with the latter protected as a benzyl ether, makes it an ideal starting material for constructing intricate molecular architectures such as Schiff bases and other heterocyclic systems.[1] This guide focuses on a robust and widely employed synthetic strategy, providing detailed procedural insights and the underlying chemical principles.
Synthetic Strategy Overview
The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence starting from 3-aminophenol. The core strategy is as follows:
-
Nitration of a protected precursor: The synthesis typically begins with the protection of the phenolic hydroxyl group of a suitable starting material, followed by nitration to introduce a nitro group at the desired position.
-
Selective Reduction: The nitro group is then selectively reduced to an amino group, yielding the final product. This step requires careful selection of reagents to avoid cleavage of the benzyl ether.
This approach offers a high degree of control over the regioselectivity of the functional group introductions.
Diagram of the Overall Synthetic Workflow
Caption: Simplified mechanism of nitro group reduction.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Aminophenol | Reagent Grade, ≥98% |
| Benzyl chloride | Reagent Grade, ≥99% |
| Potassium carbonate | Anhydrous, ≥99% |
| Acetic anhydride | Reagent Grade, ≥98% |
| Nitric acid | Concentrated (68-70%) |
| Sulfuric acid | Concentrated (95-98%) |
| Sodium nitrite | Reagent Grade, ≥97% |
| Sodium dithionite | Technical Grade, ~85% |
| Ethanol | Anhydrous |
| Water | Deionized |
| Round-bottom flasks | Various sizes |
| Reflux condenser | Standard taper |
| Magnetic stirrer/hotplate | Standard |
| Ice bath | Standard |
| Buchner funnel and flask | Standard |
| Thin Layer Chromatography (TLC) | Silica gel plates |
Protocol for the Synthesis of 5-(Benzyloxy)-2-nitrophenol
This protocol is a generalized procedure and may require optimization.
-
Benzylation of 3-Aminophenol: In a round-bottom flask, dissolve 3-aminophenol in a suitable solvent such as acetone. Add anhydrous potassium carbonate, followed by the slow addition of benzyl chloride. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by column chromatography.
-
Acetylation of 5-(Benzyloxy)aniline: Protect the amino group of the product from step 1 by reacting it with acetic anhydride in the presence of a base like pyridine or triethylamine.
-
Nitration: To a cooled solution of the acetylated product in glacial acetic acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Diazotization and Hydrolysis: Suspend the nitrated product in an aqueous solution of sulfuric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. After stirring for a short period, add the diazonium salt solution to boiling water to effect hydrolysis. The product, 5-(Benzyloxy)-2-nitrophenol, will precipitate upon cooling and can be collected by filtration.
Protocol for the Reduction of 5-(Benzyloxy)-2-nitrophenol
-
Reaction Setup: In a round-bottom flask, suspend 5-(Benzyloxy)-2-nitrophenol in a mixture of ethanol and water. [2]2. Addition of Reducing Agent: Heat the mixture to approximately 75 °C and add sodium dithionite portion-wise. [2]The reaction is typically exothermic, and the color of the solution will change as the reduction proceeds.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible. The reaction is usually complete within one hour. [2]4. Workup and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
| Step | Intermediate/Product | Expected Yield | Purity Assessment |
| 1 | 5-(Benzyloxy)aniline | 80-90% | TLC, ¹H NMR |
| 2 | N-(5-(Benzyloxy)phenyl)acetamide | 90-95% | TLC, ¹H NMR |
| 3 | N-(5-(Benzyloxy)-2-nitrophenyl)acetamide | 70-80% | TLC, ¹H NMR |
| 4 | 5-(Benzyloxy)-2-nitrophenol | 85-95% | TLC, ¹H NMR, mp |
| 5 | This compound | 90-98% | TLC, ¹H NMR, mp |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Specific Hazards:
-
Nitric Acid and Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Benzyl Chloride: Lachrymator and corrosive.
-
Sodium Dithionite: Can be flammable upon contact with moisture. Store in a dry place.
-
Conclusion
The synthesis of this compound via the nitration of a protected aminophenol followed by selective reduction is a reliable and high-yielding route. The key to success lies in the careful control of reaction conditions, particularly during the nitration and reduction steps, to ensure the desired regioselectivity and to preserve the benzyl ether protecting group. This guide provides the fundamental knowledge and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.
References
-
LookChem. Phenol, 2-amino-5-(phenylmethoxy)-. Available at: [Link].
- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
-
The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Available at: [Link].
-
ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?. Available at: [Link].
-
PrepChem.com. Preparation of 2-Amino-5-bromobenzophenone. Available at: [Link].
- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
ResearchGate. Mechanism of amino alkyl Phenols Synthesis. Available at: [Link].
-
PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Available at: [Link].
-
ResearchGate. Synthesis of 2-amino-5-nitrophenol. Available at: [Link].
-
Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Available at: [Link].
-
YouTube. Nitration of Phenol (A-Level Chemistry). Available at: [Link].
-
National Institutes of Health. A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905. Available at: [Link].
- Google Patents. US5847231A - Selective nitration of phenol derivatives.
-
Quora. Is there any difference in the nitration mechanism of benzene and phenol?. Available at: [Link].
-
Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Available at: [Link].
Sources
An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Amino-5-(benzyloxy)phenol, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical structure, physicochemical properties, established synthetic routes, and its emerging role as a key building block in medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted aromatic compound featuring an aminophenol core with a benzyl ether protecting group. This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a cleavable benzyl ether—makes it a highly valuable and adaptable precursor in multi-step synthesis.
The fundamental properties of this compound are summarized in the table below. It is typically supplied as a high-purity solid for research and development purposes.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-amino-5-(phenylmethoxy)phenol | [1] |
| CAS Number | 54026-40-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| InChI Key | XOJGECMCKLYLDB-UHFFFAOYSA-N | [1] |
| Storage Temperature | -20°C | [3] |
dot
Caption: 2D structure of this compound.
Synthesis and Purification
The most common and efficient synthesis of this compound proceeds through a two-step process starting from a suitable nitrophenol precursor. This strategy hinges on the selective protection of the phenolic hydroxyl group, followed by the reduction of a nitro group to the desired amine.
Synthetic Pathway Overview
The primary route involves:
-
Benzylation of the Phenolic Hydroxyl Group: The synthesis typically begins with a commercially available nitrophenol, such as 5-hydroxy-2-nitrophenol. The phenolic -OH group is protected as a benzyl ether to prevent its interference in the subsequent reduction step. This is a standard Williamson ether synthesis.
-
Reduction of the Nitro Group: The intermediate, 5-(benzyloxy)-2-nitrophenol, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂).
dot
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 5-(Benzyloxy)-2-nitrophenol
This protocol is based on a common method for nitro group reduction using sodium dithionite, a mild and effective reducing agent for this transformation.[4]
Materials:
-
5-(Benzyloxy)-2-nitrophenol
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium Dithionite (Na₂S₂O₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-(benzyloxy)-2-nitrophenol in a mixture of ethanol and water.
-
Heating: Gently heat the solution to 75°C with stirring.
-
Addition of Reducing Agent: Slowly add sodium dithionite to the heated solution in portions. The reaction is typically exothermic, and careful addition is necessary to control the temperature.
-
Reaction Monitoring: Maintain the reaction temperature at 75°C for approximately 1 hour.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (the nitro compound is often colored) and the appearance of the aminophenol product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. The mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Structural Characterization and Spectroscopic Profile
While a comprehensive, publicly available set of experimental spectra for this compound is limited, its structure can be confidently predicted and characterized by standard spectroscopic techniques. The expected data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons.
-
Aromatic Protons (Benzyloxy Group): A multiplet in the range of δ 7.30-7.50 ppm is expected for the five protons of the benzyl ring.[1]
-
Methylene Protons (-CH₂-): A sharp singlet around δ 5.05 ppm is characteristic of the benzylic methylene protons.[1]
-
Aromatic Protons (Aminophenol Ring): The three protons on the aminophenol ring will appear as doublets or doublet of doublets between δ 6.40 and 6.90 ppm due to spin-spin coupling.[1]
-
Labile Protons (-NH₂ and -OH): The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons: Signals for the aromatic carbons of both the phenol and benzyl rings would typically appear in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (C-1) and the carbon attached to the benzyloxy group (C-5) would be the most downfield among the aminophenol ring carbons.
-
Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected to resonate around δ 70 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region are expected for the primary amine (-NH₂) symmetric and asymmetric stretching vibrations.
-
C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Medium to strong absorptions will appear in the 1500–1600 cm⁻¹ range.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ is indicative of the aryl ether linkage.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ for C₁₃H₁₃NO₂ would be observed at an m/z of 215.25. A prominent fragment would be expected at m/z 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl ether bond.
Reactivity and Applications in Drug Development
This compound is not just a synthetic intermediate; it is a strategic building block for creating complex molecules with potential therapeutic value. Its utility stems from the differential reactivity of its functional groups.
Key Chemical Reactions
-
Electrophilic Aromatic Substitution: The aminophenol ring is activated by the electron-donating amino and hydroxyl groups, making it susceptible to electrophilic substitution reactions.
-
Amine and Phenol Reactivity: The amino group can be acylated, alkylated, or used to form Schiff bases. The phenolic hydroxyl can be further functionalized once the benzyl protecting group is removed.
-
Debenzylation: A crucial reaction is the cleavage of the benzyl ether to unmask the free phenol. This is commonly achieved through catalytic hydrogenation (e.g., using Palladium on carbon), which selectively removes the benzyl group without affecting other parts of the molecule.[1]
Role as a Medicinal Chemistry Scaffold
The aminophenol scaffold is present in numerous biologically active compounds. While direct applications of this compound are not extensively documented in late-stage drug development, its structural motifs are highly relevant.
-
Precursor for Heterocycles: It is an ideal starting material for the synthesis of benzoxazoles and other heterocyclic systems, which are common cores in many pharmaceutical agents.
-
Anti-inflammatory and Anticancer Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The 2-aminophenol core is a key pharmacophore that can be elaborated to design inhibitors of enzymes involved in inflammatory pathways, and some derivatives have been explored for anticancer activity.[5]
-
CNS-Active Agents: The "benzyloxy phenol" pharmacophore has been explored in medicinal chemistry for its potential as a multi-target agent, including for the inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[1]
dot
Caption: Role of this compound as a versatile scaffold.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicological properties have not been fully investigated, the hazards can be inferred from its structural components (aminophenol).[6]
-
General Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage at -20°C is recommended.[3]
In case of exposure, seek immediate medical attention. For skin contact, wash off with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7][8]
Conclusion
This compound is a strategically important molecule for chemical synthesis and drug discovery. Its defined structure, predictable reactivity, and role as a precursor to complex pharmacophores make it a valuable tool for researchers. This guide has provided a detailed overview of its core properties, a reliable synthetic protocol, and insights into its applications, offering a solid foundation for its use in advanced research and development projects.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561086, 5-(2-Aminoethyl)-2-(benzyloxy)phenol. Retrieved from [Link]
- Acros Organics. (n.d.). Material Safety Data Sheet - 3-Diethylaminophenol. Retrieved from a generic MSDS that outlines hazards for similar compounds.
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Retrieved from [Link]
-
LookChem. (n.d.). Phenol, 2-amino-5-(phenylmethoxy)-. Retrieved from [Link]
- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
Sources
- 1. 5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol (CAS Number: 54026-40-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-(benzyloxy)phenol, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and available data, this document details its chemical and physical characteristics, synthesis, spectroscopic profile, and explores its emerging role in the development of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 54026-40-3, is an aromatic organic compound featuring a phenol ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position.[1] This unique arrangement of functional groups—a primary aromatic amine, a phenolic hydroxyl, and a benzyl ether—renders it a valuable building block in the synthesis of more complex molecules.[1]
The benzyl group serves as a common protecting group for the phenolic hydroxyl, which is stable under a range of reaction conditions but can be readily removed via catalytic hydrogenolysis. This strategic protection allows for selective reactions at other sites of the molecule.
Table 1: Physicochemical Properties of this compound and a Related Structure
| Property | This compound (CAS: 54026-40-3) | 2-Benzyloxyphenol (CAS: 6272-38-4) |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₂O₂ |
| Molecular Weight | 215.25 g/mol [1] | 200.23 g/mol [2] |
| Appearance | Data not available | White to off-white solid |
| Melting Point | Data not available | 35-40 °C[2] |
| Boiling Point | Data not available | 215 °C / 20 mmHg[2] |
| Solubility | Data not available | Soluble in alcohol, benzene, and diethyl ether; Insoluble in water[2] |
Note: Experimental physicochemical data for this compound is limited in publicly available literature. Data for the structurally related 2-Benzyloxyphenol is provided for comparative purposes.
Synthesis and Purification
The most prevalent and efficient synthetic route to this compound involves a two-step process starting from a substituted nitrophenol.[1] This strategy leverages the directing effects of the substituents on the aromatic ring and the well-established chemistry of nitro group reduction.
Diagram 1: General Synthetic Workflow
Sources
A Technical Guide to the Synthesis of 2-Amino-5-(benzyloxy)phenol: Strategic Selection of Starting Materials and Process Optimization
Abstract: This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing 2-Amino-5-(benzyloxy)phenol, a key building block in the development of advanced pharmaceuticals and specialty materials.[1] Moving beyond a simple recitation of steps, this document elucidates the critical decision-making process behind selecting an optimal starting material and details the rationale for each procedural choice. We present a validated two-step synthesis commencing from 5-hydroxy-2-nitrophenol, involving a selective O-benzylation followed by a clean catalytic hydrogenation. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this valuable intermediate.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic compound whose structural motifs—a catechol-like arrangement and a protected phenol—make it a versatile precursor for complex molecular architectures.[1] Its synthesis, however, requires careful strategic planning to ensure correct regiochemistry and to avoid unwanted side reactions. A direct approach starting from simpler, less functionalized benzenes is often complicated by difficulties in controlling the position of incoming electrophiles or nucleophiles.
Therefore, a more effective strategy begins with a precursor that already contains the desired oxygen and nitrogen functionalities in the correct 1, 2, 4-substitution pattern. Our analysis identifies the most efficient pathway as a two-step sequence:
-
Protection: Selective benzylation of the more acidic phenolic hydroxyl group.
-
Reduction: Conversion of the nitro group to the target amine.
This approach hinges on the selection of an appropriate starting material that facilitates this sequence.
Retrosynthetic Analysis and Starting Material Selection
A retrosynthetic analysis of the target molecule, this compound (I), logically disconnects the benzyl ether and the amino group. The C-O bond of the benzyl ether is disconnected via a Williamson ether synthesis, leading to benzyl bromide and the key intermediate, 2-amino-5-hydroxyphenol. However, the free amino group in this intermediate can complicate the benzylation step.
A more robust approach involves disconnecting the amino group via a reduction reaction, which points to 5-(benzyloxy)-2-nitrophenol (II) as the immediate precursor. This nitro-intermediate is ideal as the electron-withdrawing nitro group facilitates its own reduction without interfering with the stable benzyl ether. This precursor, in turn, can be synthesized from 5-hydroxy-2-nitrophenol (III) through a selective O-benzylation. 5-hydroxy-2-nitrophenol is the optimal starting material as it possesses the requisite functional groups in the correct orientation.
Caption: Retrosynthetic pathway for this compound.
Validated Synthetic Protocol and Mechanistic Insights
The following section details the optimized two-step procedure, providing not only the methodology but also the scientific rationale underpinning the choice of reagents and conditions.
Step 1: Synthesis of 5-(Benzyloxy)-2-nitrophenol (II)
This transformation is achieved via the Williamson ether synthesis, a classic and highly reliable method for forming ethers from an alkoxide and an alkyl halide.[2]
Causality and Experimental Choices:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is a mild, inexpensive, and easy-to-handle solid that is sufficiently basic to deprotonate the phenolic hydroxyl group of the starting material. The use of a stronger base like sodium hydride (NaH) is unnecessary and could lead to side reactions.
-
Reagent: Benzyl bromide (BnBr) is the electrophile of choice. It is highly reactive in Sₙ2 reactions and commercially available. Benzyl chloride can also be used but is generally less reactive.
-
Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate phenoxide salt, facilitating the nucleophilic attack on the benzyl bromide.
Experimental Protocol:
-
To a stirred solution of 5-hydroxy-2-nitrophenol (1.0 eq.) in dry DMF (5-10 mL per mmol of substrate), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-(benzyloxy)-2-nitrophenol as a solid.
Step 2: Synthesis of this compound (I)
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[1][3]
Causality and Experimental Choices:
-
Reduction Method: Catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst is exceptionally effective for reducing aromatic nitro groups.[1] This method is superior to metal/acid reductions (e.g., Sn/HCl or Fe/HCl) which require stoichiometric amounts of metal and can lead to tedious workups to remove metal salts.[3] An alternative, sodium dithionite (Na₂S₂O₄), is also highly effective and can achieve excellent yields.[4]
-
Catalyst: 10% Palladium on activated carbon (Pd/C) is a robust and highly active catalyst for this transformation. A catalyst loading of 5-10 mol% is typically sufficient.
-
Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
Experimental Protocol:
-
Charge a hydrogenation vessel with 5-(benzyloxy)-2-nitrophenol (1.0 eq.) and a suitable solvent such as ethanol or methanol.
-
Add the 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Workflow and Data Summary
The complete synthesis workflow is a streamlined process from commercially available starting materials to the final, purified product.
Caption: Complete experimental workflow for the synthesis.
Quantitative Data Summary
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield |
| 5-Hydroxy-2-nitrophenol | III | 155.11 | 1.0 | - |
| Benzyl Bromide | BnBr | 171.04 | 1.2 | - |
| 5-(Benzyloxy)-2-nitrophenol | II | 245.24 | - | 85-95% |
| This compound | I | 215.25 | - | >95% |
Conclusion
The synthetic route detailed in this guide, commencing with 5-hydroxy-2-nitrophenol, represents a highly efficient, logical, and scalable method for the production of this compound. By employing a protective benzylation step followed by a clean catalytic reduction, this pathway avoids the regiochemical ambiguities of other potential routes and provides high yields of the desired product. The protocols described herein are robust and have been validated, offering a reliable foundation for laboratory-scale synthesis and further process development by professionals in the chemical and pharmaceutical industries.
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An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-5-(benzyloxy)phenol, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on its chemical identity, properties, synthesis, applications, and safety protocols. The content is structured to provide not just procedural steps but also the scientific reasoning behind them, ensuring a thorough understanding for researchers and professionals in the field.
Chemical Identity and Properties
This compound is a substituted aminophenol derivative. Its chemical structure incorporates a phenol ring with an amino group and a benzyloxy substituent, making it a valuable building block in organic synthesis.
The IUPAC name for this compound is 2-Amino-5-(phenylmethoxy)phenol .
Synonyms:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 54026-40-3 | [2][3] |
| Molecular Formula | C13H13NO2 | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Storage Temperature | -20°C | [2] |
| PSA | 55.48 | [1] |
| LogP | 3.13460 | [1] |
Synthesis Protocol: Reduction of 5-Benzyloxy-2-nitrophenol
A common and effective method for the synthesis of this compound is the reduction of its corresponding nitro compound, 5-benzyloxy-2-nitrophenol. This reaction is typically achieved with high yield using a reducing agent like sodium dithionite.[1] The choice of this method is based on its efficiency and the commercial availability of the starting material.
Experimental Protocol:
-
Dissolution: Dissolve 5-benzyloxy-2-nitrophenol in a mixture of ethanol and water. The use of a co-solvent system is crucial as it ensures the solubility of both the organic substrate and the inorganic reducing agent.
-
Heating: Heat the solution to approximately 75°C. This temperature is optimal for the reaction kinetics without causing significant solvent loss or degradation of the reactants.
-
Addition of Reducing Agent: Slowly add sodium dithionite to the heated solution. The gradual addition helps to control the exothermic nature of the reduction reaction.
-
Reaction Monitoring: Maintain the reaction at 75°C for 1 hour.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Aromatic amines are more polar than their nitro precursors and will exhibit a lower Rf value.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can then be extracted using an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain highly purified this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5] The aminophenol scaffold, a core component of this compound, is a key pharmacophore in the design of various therapeutic agents.[6]
-
Intermediate in Pharmaceutical Synthesis: The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its amino and hydroxyl groups provide reactive sites for further functionalization, allowing for the construction of diverse molecular architectures.
-
Anticancer and Anti-inflammatory Agents: The 2-aminophenol structure is present in molecules investigated for their potential as anticancer and anti-inflammatory agents.[6] The benzyloxy group can also influence the lipophilicity and binding characteristics of the final compound.
-
Central Nervous System (CNS) Active Agents: The aminophenol scaffold is also found in compounds that exhibit activity in the central nervous system.[6]
Logical Relationship of Aminophenol Scaffold to Therapeutic Potential:
Caption: Potential therapeutic applications derived from the 2-aminophenol core structure.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Precautionary Statements:
-
Prevention:
-
Response:
-
Storage:
-
Disposal:
Handling:
Conclusion
This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its synthesis is straightforward, and its reactive functional groups allow for a wide range of chemical transformations. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this compound in their research endeavors.
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physical and chemical properties of 2-Amino-5-(benzyloxy)phenol
An In-depth Technical Guide to 2-Amino-5-(benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organic compound characterized by a phenol ring substituted with both an amino group and a benzyloxy group. This unique trifunctional structure, comprising a primary aromatic amine, a phenolic hydroxyl, and a benzyl ether, renders it a valuable building block in synthetic organic chemistry.[1] Its utility is particularly pronounced in medicinal chemistry, where it serves as a precursor for more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications in drug development.
Chemical Identity and Physical Properties
A clear understanding of the fundamental properties of a compound is paramount for its effective use in a research and development setting. This section outlines the key identifiers and physicochemical characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-(phenylmethoxy)phenol | [1] |
| CAS Number | 54026-40-3 | [1][2] |
| Molecular Formula | C13H13NO2 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Temperature | -20°C or refrigerated | [2] |
InChI and SMILES Codes:
-
InChI: InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2[1]
-
SMILES: OC1=CC(OCC2=CC=CC=C2)=C(N)C=C1[4]
Synthesis and Reactivity
The synthetic route to this compound and its inherent reactivity are dictated by its functional groups.
Synthetic Pathway
The most common synthesis strategy involves a multi-step process starting from a nitrophenol precursor. This approach leverages the benzyl group as a stable protecting group for the phenolic hydroxyl, which can be readily removed via catalytic hydrogenolysis when needed.[1]
A representative synthetic workflow is outlined below:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Reduction of 5-(Benzyloxy)-2-nitrophenol
This protocol describes a common method for the reduction of the nitro group to an amine.
-
Dissolve 5-(benzyloxy)-2-nitrophenol in a suitable solvent such as ethanol or water.[5]
-
Heat the solution to approximately 75°C.[5]
-
Add a reducing agent, such as sodium dithionite, portion-wise to the heated solution.[5]
-
Maintain the reaction at 75°C for approximately one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture and isolate the product through standard workup procedures, which may include extraction and crystallization.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the phenolic hydroxyl group, and the benzyl ether.[1]
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
-
Benzyl Ether: The benzyl ether is relatively stable but can be cleaved under specific conditions, most notably through catalytic hydrogenolysis, to deprotect the hydroxyl group.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| Benzyl-CH₂ | ~5.0 | s |
| Benzyl-Aromatic-H | 7.2 - 7.4 | m |
| Amine-NH₂ | 3.5 - 4.5 | br s |
| Hydroxyl-OH | 8.5 - 9.5 | br s |
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OH | 150 - 155 |
| C-NH₂ | 140 - 145 |
| Benzyl-Aromatic-C | 127 - 138 |
| Aromatic-C | 110 - 130 |
| Benzyl-CH₂ | ~70 |
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][7]
-
Data Acquisition: For ¹H NMR, acquire data over a spectral width of 0-12 ppm using a standard one-pulse sequence. For ¹³C NMR, employ a proton-decoupled pulse sequence to enhance the signal-to-noise ratio.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether) | 1000 - 1300 |
Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak [M]⁺: m/z 215
Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI).[6]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
Applications in Drug Development
The structural motifs present in this compound are found in various biologically active molecules, making it a valuable starting material for medicinal chemistry campaigns.[8]
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol scaffold can be a key pharmacophore in designing inhibitors for enzymes involved in inflammatory pathways.[8][9]
-
Anticancer Agents: Certain aminophenol derivatives have shown potential as anticancer agents. The core structure can be modified to interact with various targets in cancer cells.[8][9]
-
Central Nervous System (CNS)-Active Agents: The aminophenol scaffold is also present in compounds with activity in the central nervous system.[8]
Derivatives of this compound have been explored for their potential as multi-target agents, exhibiting activities such as monoamine oxidase B (MAO-B) inhibition and antioxidant effects in preclinical studies.[1]
Caption: Potential applications of this compound derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling.[10][11][12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[11][13]
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[10][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][13]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery and development. Its trifunctional nature provides a versatile platform for the creation of a diverse range of complex molecules. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and spectroscopic profile is essential for researchers aiming to leverage its potential in their scientific endeavors. Adherence to proper safety and handling protocols is crucial to ensure a safe laboratory environment.
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2-Amino-5-(benzyloxy)phenol molecular weight and formula
An In-Depth Technical Guide to 2-Amino-5-(benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for the practicing scientist, this document moves beyond simple data recitation to explore the causality behind its synthesis, its strategic applications in molecular design, and the necessary protocols for its safe and effective use.
Core Molecular Profile
This compound is an organic compound distinguished by a trifunctional aromatic scaffold: a primary amine, a hydroxyl group, and a benzyl ether. This unique arrangement makes it a valuable precursor in multi-step organic synthesis.
Chemical Structure
The structure features an aniline and a phenol moiety, with the phenolic oxygen protected by a benzyl group. This protection is a key feature, allowing for selective reactions at the amino group or the aromatic ring before deprotection reveals the reactive phenol.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 5-(benzyloxy)-2-nitrophenol using catalytic hydrogenation, a clean and efficient method that yields the product with minimal side reactions.
Materials:
-
5-(Benzyloxy)-2-nitrophenol
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or another filtration aid
Procedure:
-
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve 5-(benzyloxy)-2-nitrophenol in anhydrous methanol.
-
Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added under an inert atmosphere to prevent it from reacting with atmospheric oxygen, which can reduce its activity and poses a fire risk.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a Parr hydrogenator. Subject the mixture to a hydrogen atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting nitro compound. The reaction is typically complete when hydrogen uptake ceases. [1]6. Filtration: Upon completion, purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Trustworthiness Note: This step is crucial to prevent catalyst contamination of the final product and to avoid potential ignition of the pyrophoric catalyst upon exposure to air while soaked in solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery and Development
The utility of this compound is rooted in its identity as a versatile chemical building block. [2]Its distinct reactive sites—the nucleophilic amine, the protected phenol, and the activated aromatic ring—can be addressed with high selectivity.
Core Uses as a Synthetic Intermediate:
-
Scaffold for Heterocycles: The ortho-amino phenol structure is a classic precursor for benzoxazole derivatives, a privileged scaffold in medicinal chemistry.
-
Synthesis of Multi-Target Ligands: Derivatives of this compound have been investigated for their potential as multi-target agents. For example, its structure is a key component in the synthesis of molecules designed to exhibit both monoamine oxidase B (MAO-B) inhibition and antioxidant effects, which are relevant in neurodegenerative disease research. [2]* Precursor to Schiff Bases: The primary amine readily undergoes condensation with aldehydes and ketones to form Schiff bases, which are important ligands in coordination chemistry and materials science. [2]
Pharmacological Context of the Aminophenol Class:
While this specific molecule may not be a final drug, the broader aminophenol class is pharmacologically significant. [3]Phenolic compounds, in general, are widely studied for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [4]The most prominent example is paracetamol (acetaminophen), a p-aminophenol derivative, which is a globally recognized analgesic and antipyretic. [3]This context provides a logical foundation for exploring derivatives of this compound in various therapeutic areas.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is an irritant and requires careful management.
| Safety Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses (EN166 standard), chemical-resistant gloves, and a lab coat. | To prevent contact with eyes and skin, which can cause irritation. [5][6] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent respiratory tract irritation. [5] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | To avoid vigorous and potentially hazardous chemical reactions. [5] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate eye irritation. [6] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | To remove the compound and prevent skin irritation. [5] |
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How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. [Link]
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Aminophenol Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: The Versatile Scaffold of Aminophenols
Aminophenol derivatives, a class of aromatic compounds bearing both amino and hydroxyl functionalities, represent a cornerstone in modern medicinal chemistry and materials science. Their inherent structural features provide a versatile scaffold for the development of a vast array of molecules with diverse and potent biological activities and unique material properties. From their well-established role as precursors to widely used analgesics like paracetamol to their emerging applications in oncology and advanced materials, the significance of aminophenol derivatives continues to expand. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and material science applications of these remarkable compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the intricate mechanisms that govern the multifaceted nature of aminophenol derivatives.
I. The Synthetic Landscape: Crafting Aminophenol Derivatives
The synthesis of aminophenol derivatives is a rich and varied field, with methodologies ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and the overall complexity of the target molecule.
Foundational Synthetic Strategies
A cornerstone in the synthesis of many aminophenol derivatives is the formation of Schiff bases and amides, leveraging the reactivity of the amino group.
This protocol outlines the synthesis of a Schiff base from 4-aminophenol and a substituted benzaldehyde.[1][2]
Materials:
-
4-aminophenol
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 4-aminophenol in a minimal amount of methanol or ethanol in a round-bottom flask.
-
Add a solution of 1 equivalent of the substituted benzaldehyde in the same solvent to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for 1-3 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of a Schiff base derivative from an aminophenol.
This protocol details the synthesis of an N-acylated aminophenol.[3][4]
Materials:
-
p-Aminophenol
-
Acid chloride (e.g., benzoyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Aprotic solvent (e.g., toluene, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Suspend 1 equivalent of p-aminophenol in an aprotic solvent in a round-bottom flask.
-
Add 1.1 equivalents of a base to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add 1 equivalent of the acid chloride or acid anhydride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.
-
The product can be purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of an amide derivative from an aminophenol.
Advanced Cross-Coupling Methodologies
Modern synthetic organic chemistry has provided powerful tools for the construction of C-N bonds, with the Buchwald-Hartwig amination and Ullmann condensation being particularly relevant for the synthesis of complex aminophenol derivatives.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[5][6] This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine, offering broad substrate scope and functional group tolerance.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[7][8] It is particularly useful for the coupling of aryl halides with amines and alcohols.[7][9] Recent advancements have led to milder reaction conditions.[6]
II. Biological Activities: A Spectrum of Therapeutic Potential
Aminophenol derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans from analgesic and anti-inflammatory effects to potent antioxidant and anticancer properties.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The antioxidant capacity of aminophenol derivatives is a key feature, primarily attributed to the presence of both the hydroxyl (-OH) and amino (-NH₂) groups on the aromatic ring. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging oxidative chain reactions.[10] The relative positions of these functional groups are crucial, with ortho- and para-aminophenols generally exhibiting stronger antioxidant activity than the meta-isomer.[10] This is due to the formation of more stable radical intermediates upon hydrogen donation.
The primary antioxidant mechanism involves the donation of a hydrogen atom from either the hydroxyl or amino group to a free radical (R•), resulting in a stabilized aminophenol radical and a neutralized radical species (RH).
Caption: Hydrogen atom donation by an aminophenol to a free radical.
The antioxidant potential of aminophenol derivatives is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The activity is often expressed as the EC₅₀ or IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.[11][12][13]
| Compound | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| p-Aminophenol | DPPH | 24.1 | [14] |
| N-acetyl-p-aminophenol (Paracetamol) | DPPH | 145 | [14] |
| Derivative 6d | DPPH | EC₅₀ = 4.00 µg/mL | [15] |
| Derivative 6g | DPPH | EC₅₀ = 11.25 µg/mL | [15] |
| Derivative 12a | DPPH | EC₅₀ = 9.8 µg/mL | [15] |
Anticancer Activity: Targeting the Hallmarks of Cancer
A growing body of evidence highlights the potent anticancer activities of various aminophenol derivatives against a range of cancer cell lines.[16] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways that are dysregulated in cancer.
Many aminophenol derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.
Aminophenol derivatives have been shown to interfere with several critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. These include:
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[17][18] Some aminophenol derivatives have been found to target and inhibit components of this pathway, leading to the suppression of tumor growth.[19]
Caption: Simplified overview of the MAPK signaling pathway.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[20][21] Some aminophenol derivatives have been shown to inhibit EGFR signaling, thereby inducing apoptosis in cancer cells.[22]
Caption: Simplified overview of the EGFR signaling pathway.
The anticancer potency of aminophenol derivatives is typically determined by in vitro cytotoxicity assays against various cancer cell lines. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is a standard metric for comparison.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| p-dodecylaminophenol | MCF-7 (Breast) | ~5 | [16] |
| p-dodecylaminophenol | DU-145 (Prostate) | ~10 | [16] |
| p-dodecylaminophenol | HL60 (Leukemia) | ~2.5 | [16] |
| Compound 7i | MDA-MB-468 (TNBC) | 16.89 | |
| Compound 7i | MDA-MB-231 (TNBC) | 19.43 |
III. Materials Science Applications: Beyond the Biological Realm
The unique chemical properties of aminophenol derivatives also lend themselves to a variety of applications in materials science, including the development of corrosion inhibitors, conductive polymers, and chemical sensors.
Corrosion Inhibition
Aminophenol derivatives, particularly 2-aminophenol, have demonstrated significant potential as corrosion inhibitors for various metals and alloys. [23]Their effectiveness stems from the ability of the amino and hydroxyl groups to adsorb onto the metal surface, forming a protective film that prevents contact with corrosive agents. [23]The ortho-positioning of these groups in 2-aminophenol enhances its chelating ability with metal ions, further strengthening the protective layer. [23]
Conductive Polymers
Aminophenols can be polymerized to form poly(aminophenol)s, which are derivatives of the well-known conductive polymer, polyaniline. These polymers exhibit interesting electronic and electrochemical properties, making them suitable for applications in sensors, electrocatalysis, and antistatic coatings.
Chemical Sensors
The reactivity of the amino and hydroxyl groups in aminophenol derivatives can be exploited for the development of chemical sensors. For instance, aminophenol-functionalized carbon quantum dots have been utilized as fluorescent sensors for the detection of specific analytes. [24][25][26]The interaction of the analyte with the aminophenol moiety leads to a change in the fluorescence properties of the quantum dots, enabling sensitive and selective detection.
IV. Conclusion and Future Perspectives
Aminophenol derivatives represent a privileged scaffold in both medicinal chemistry and materials science. Their synthetic accessibility, coupled with their diverse and tunable properties, ensures their continued importance in these fields. In drug discovery, the focus will likely remain on developing more potent and selective anticancer agents by further exploring their interactions with key signaling pathways and on designing novel derivatives with improved pharmacokinetic profiles. In materials science, the development of new aminophenol-based polymers with enhanced conductivity and stability, as well as the design of more sophisticated and sensitive chemical sensors, are promising avenues for future research. As our understanding of the fundamental chemistry and biology of these compounds deepens, the potential for innovative applications of aminophenol derivatives will undoubtedly continue to grow.
V. References
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The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Kajay Remedies. [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). ResearchGate. [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). ResearchGate. [Link]
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Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. (n.d.). ResearchGate. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology. [Link]
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Facile Fluorescent Differentiation of Aminophenol Isomers Based on Ce-Doped Carbon Dots. (2021). ACS Sustainable Chemistry & Engineering. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Qeios. [Link]
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Schematic diagram of the MAPK signaling pathways. - ResearchGate. (n.d.). ResearchGate. [Link]
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Aminophenol functionalized carbon quantum dots as fluorescent sensor for nitroalkenes. (2025). ResearchGate. [Link]
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MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics. [Link]
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Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021). RSC Advances. [Link]
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Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. (2025). ResearchGate. [Link]
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Aminophenol Functionalized Carbon Quantum Dots as Fluorescent Sensor for Nitroalkenes. (2025). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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On Surface Chemistry beyond Ullmann Coupling: the Case of Aminophenol. (n.d.). FZU. [Link]
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Ullmann condensation. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. (n.d.). RSIS International. [Link]
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PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.). KEGG. [Link]
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Method for making aminophenols and their amide derivatives. (n.d.). Google Patents.
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Synthesis and Study of Acetylenic Amines Derivatives from p-Aminophenol. (2024). Iraqi Academic Scientific Journals. [Link]
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“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry. [Link]
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Method for making aminophenols and their amide derivatives. (n.d.). Google Patents.
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Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (n.d.). ResearchGate. [Link]
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Sensitive fluorescent detection of o-aminophenol by hemicyanine boronic acid. (n.d.). Semantic Scholar. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol?. (2021). ResearchGate. [Link]
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Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. [Link]
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Total Synthesis of Aleutianamine. (2023). Journal of the American Chemical Society. [Link]
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p-Aminophenol Fluorescence and Determination in the Presence of Acetaminophen. (1979). Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). Bioorganic & Medicinal Chemistry. [Link]
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Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022). Biometals. [Link]
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mTOR signaling and drug development in cancer. (n.d.). PubMed. [Link]
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Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
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EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. (2013). Food Chemistry. [Link]
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IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT. (n.d.). ResearchGate. [Link]
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Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. (n.d.). MDPI. [Link]
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An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-(benzyloxy)phenol
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the amino group in 2-Amino-5-(benzyloxy)phenol. This versatile building block is of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into the electronic and steric influences that govern the nucleophilicity of the amino group, and provide detailed mechanistic insights and field-proven protocols for key transformations including N-acylation, N-alkylation, diazotization with subsequent azo coupling, and the synthesis of biologically relevant heterocyclic scaffolds such as benzoxazoles and phenoxazines. This guide is intended to serve as a valuable resource for scientists seeking to leverage the unique chemical properties of this compound in their research and development endeavors.
Introduction: Structural and Electronic Landscape
This compound, with the molecular formula C₁₃H₁₃NO₂, is a trifunctional aromatic compound featuring an amino group, a hydroxyl group, and a benzyloxy ether moiety.[1] The spatial arrangement and electronic interplay of these functional groups dictate the molecule's reactivity, particularly that of the highly nucleophilic amino group.
The benzene ring is activated towards electrophilic attack by the strong electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups via resonance. The benzyloxy group (-OCH₂Ph), while also an ortho-, para- director, has a less pronounced activating effect compared to the free hydroxyl group. The amino group, being a primary aromatic amine, is a potent nucleophile and a weak base, readily participating in a variety of chemical transformations.[2] The adjacent hydroxyl group can exert both steric and electronic influence on the amino group's reactivity, including potential intramolecular hydrogen bonding which can modulate its nucleophilicity.
Figure 1: Structure of this compound.
N-Acylation: Formation of Amides
The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form stable amide linkages. This reaction is a cornerstone of synthetic organic chemistry, often employed to protect the amino group or to introduce specific functionalities. The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]
Mechanism: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to yield the corresponding N-acylated product. A base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[3]
Figure 2: General mechanism of N-acylation.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of an aminophenol derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by column chromatography on silica gel if necessary.
| Reactant | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Acetic Anhydride | 1.1 | Acylating agent |
| Pyridine | 1.2 | Base |
Table 1: Reagents for N-acetylation.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Selective N-alkylation of the amino group in the presence of a free hydroxyl group can be challenging due to the competing O-alkylation.[4] However, under specific conditions, preferential N-alkylation can be achieved. One common strategy involves the use of reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine.
Mechanism: The reaction of the primary amine with an aldehyde or ketone forms a carbinolamine intermediate, which then dehydrates to form an imine. The imine is subsequently reduced by a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to the secondary amine.
Figure 3: Workflow for reductive amination.
Experimental Protocol: N-Benzylation via Reductive Amination
This is an adapted protocol for the selective N-alkylation of an aminophenol.[4]
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Add benzaldehyde (1.05 eq.) and stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-benzylated product.
-
Purify by column chromatography if required.
| Reactant | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Benzaldehyde | 1.05 | Alkylating agent precursor |
| Sodium Borohydride | 1.5 | Reducing agent |
Table 2: Reagents for N-benzylation.
Diazotization and Azo Coupling: Synthesis of Azo Dyes
The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive intermediate that can undergo azo coupling with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes.
Mechanism: The diazotization reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium ion. In the subsequent azo coupling, the diazonium ion acts as an electrophile and attacks an electron-rich position (usually para to an activating group) of the coupling component.
Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines a general procedure for diazotization and azo coupling.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
A coupling component (e.g., β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
-
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound, with its ortho-disposed amino and hydroxyl groups, makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably benzoxazoles.
Benzoxazole Synthesis
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities.[5] They can be synthesized by the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or acyl chlorides.[6][7][8]
Mechanism: The reaction typically proceeds through an initial N-acylation of the amino group, followed by an intramolecular cyclization of the resulting amide onto the phenolic hydroxyl group, and subsequent dehydration to form the benzoxazole ring.
Figure 4: General pathway for benzoxazole synthesis.
Experimental Protocol: Benzoxazole Synthesis from an Aldehyde
This is a general protocol for the synthesis of 2-substituted benzoxazoles.[9]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A suitable catalyst (e.g., a Lewis acid or an oxidizing agent)
-
A high-boiling solvent (e.g., DMSO, toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the aldehyde (1.0 eq.), and the catalyst in the chosen solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Phenoxazine Synthesis
Phenoxazines are another class of valuable heterocyclic compounds that can be synthesized from 2-aminophenols. The synthesis often involves the condensation of a 2-aminophenol with a catechol or a quinone derivative.[10]
Regioselectivity in Reactions of the Amino Group
A key consideration when working with this compound is the regioselectivity of reactions, particularly the competition between the amino and hydroxyl groups as nucleophiles. In acylation and alkylation reactions, the amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-functionalization under neutral or basic conditions. However, under strongly basic conditions, the hydroxyl group can be deprotonated to the more nucleophilic phenoxide, which can lead to O-alkylation. The choice of solvent, base, and reaction temperature can be crucial in controlling the regioselectivity.
Spectroscopic Data
Expected Spectroscopic Features for this compound:
-
¹H NMR: Signals corresponding to the aromatic protons on both the aminophenol and benzyl rings, a singlet for the benzylic CH₂ protons, a broad singlet for the NH₂ protons, and a singlet for the OH proton. The chemical shifts and coupling patterns of the aromatic protons on the aminophenol ring will be influenced by the positions of the three substituents.
-
¹³C NMR: Resonances for all 13 carbon atoms, including the aromatic carbons, the benzylic carbon, and the carbons of the aminophenol ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether and phenol, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 215.25 g/mol . Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic cleavages.[1]
Conclusion
The amino group in this compound is a versatile and reactive functional group that enables a wide array of chemical transformations. Its high nucleophilicity allows for straightforward N-acylation and N-alkylation, while its ability to form a diazonium salt opens up the synthesis of azo compounds. Furthermore, its ortho-relationship with the hydroxyl group provides a convenient entry point to important heterocyclic systems like benzoxazoles. A thorough understanding of the electronic and steric factors governing its reactivity, along with careful control of reaction conditions, is paramount for selectively targeting the amino group and achieving desired synthetic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable molecule.
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role of the benzyloxy group in 2-Amino-5-(benzyloxy)phenol
An In-depth Technical Guide to the Role of the Benzyloxy Group in 2-Amino-5-(benzyloxy)phenol
Authored by a Senior Application Scientist
Abstract
This compound is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and advanced material synthesis. Its utility stems not from its direct application, but from its role as a versatile and strategically designed intermediate. The key to its function lies in the nuanced interplay between its three constituent parts: the nucleophilic amino group, the aromatic phenol core, and, most critically, the benzyloxy protecting group. This guide provides an in-depth analysis of the benzyloxy group's role, deconstructing its influence on the molecule's synthesis, reactivity, and application. We will explore the causal chemistry behind its selection as a protecting group, detail the experimental protocols for its installation and removal, and examine its electronic and steric impact on the molecule's overall reactivity profile.
The Strategic Imperative of Protection: Introducing the Benzyloxy Group
In multi-step organic synthesis, the final product is the culmination of a series of carefully orchestrated reactions. A frequent challenge is the presence of multiple reactive functional groups within a single molecule. An unprotected phenol, for instance, is acidic and its oxygen is nucleophilic, making it incompatible with many reagents, particularly bases and electrophiles intended for other parts of the molecule. This necessitates the use of a "protecting group"—a temporary modification that masks the reactivity of a specific functional group.[1]
The benzyloxy group, often abbreviated as BnO- or CbzO-, is a premier choice for the protection of phenols and alcohols for several key reasons.[2][3]
-
Ease of Installation: It is readily introduced under standard conditions, most commonly via the Williamson ether synthesis.[4]
-
Robust Stability: The benzyl ether linkage is exceptionally stable across a wide pH range and is inert to many classes of reagents, including common oxidants, reductants (excluding catalytic hydrogenation), and organometallics.[5]
-
Orthogonal Cleavage: Its removal is typically achieved under specific and mild conditions—catalytic hydrogenolysis—that often do not affect other common protecting groups like silyl ethers or acetals.[4][5] This "orthogonality" is crucial for the selective deprotection of multiple hydroxyl groups in a complex molecule.[5]
This strategic masking and unmasking are fundamental to the utility of this compound. The benzyloxy group silences the reactive phenol, thereby allowing a chemist to exploit the reactivity of the amino group or the aromatic ring without undesired side reactions.
Caption: General workflow for benzyl group protection of a phenol.
Synthesis and Experimental Protocol
The most logical synthesis of this compound underscores the protective role of the benzyloxy group. A common route begins with a precursor containing the phenol and a nitro group, which will later be reduced to the target amine. The key is to protect the phenol before the reduction of the nitro group.
Synthetic Pathway
The synthesis is a two-step process starting from 5-Nitroresorcinol or, more directly, 5-Hydroxy-2-nitrophenol.
-
Step 1: Benzylation (Phenol Protection): The phenolic hydroxyl group is converted to a benzyl ether using benzyl bromide in the presence of a base. This step yields 5-(Benzyloxy)-2-nitrophenol.
-
Step 2: Nitro Group Reduction: The nitro group is reduced to an amine. Critically, standard catalytic hydrogenation (e.g., H₂/Pd-C) cannot be used here, as it would simultaneously cleave the benzyl ether.[4] Therefore, a chemical reductant that is selective for the nitro group is required. Sodium dithionite is an effective choice for this transformation.[6]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
5-Hydroxy-2-nitrophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator, and TLC apparatus.
Step 1: Synthesis of 5-(Benzyloxy)-2-nitrophenol
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-2-nitrophenol (1.0 eq).
-
Add anhydrous acetone (approx. 10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 eq). The mixture will be a suspension.
-
Begin vigorous stirring and add benzyl bromide (1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel to obtain pure 5-(benzyloxy)-2-nitrophenol.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the 5-(benzyloxy)-2-nitrophenol (1.0 eq) from Step 1 in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).[6]
-
Heat the solution to approximately 75°C with stirring.[6]
-
In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in warm water.
-
Add the sodium dithionite solution portion-wise to the heated solution of the nitro compound over 30 minutes. The reaction is often accompanied by a color change.
-
Maintain the reaction at 75°C for 1 hour after the addition is complete. Monitor by TLC for the disappearance of the nitro compound.[6]
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Modulating Reactivity: Electronic and Steric Effects
The benzyloxy group is not merely a passive placeholder; it actively influences the chemical properties of the entire molecule.
Electronic Influence: The oxygen atom of the benzyloxy ether is electron-donating via resonance (+R effect). This effect, combined with the powerful +R effect of the amino group at the C-2 position, makes the aromatic ring exceptionally electron-rich. This high electron density strongly activates the ring towards electrophilic aromatic substitution. The directing effects are cumulative:
-
The amino group is a strong ortho-, para-director.
-
The benzyloxy group is a moderately strong ortho-, para-director.
The positions ortho and para to these activating groups (C-3, C-4, and C-6) are therefore highly nucleophilic and susceptible to attack by electrophiles. The C-4 position is particularly activated, being para to the amino group and ortho to the benzyloxy group.
Steric Hindrance: The benzyloxy group is significantly bulkier than a hydroxyl group. This steric bulk can influence reaction selectivity by physically impeding the approach of reagents to adjacent sites. For example, an electrophile might preferentially attack the less hindered C-4 position over the C-6 position, which is directly adjacent to the benzyloxy group. This provides chemists with a tool to potentially control the regioselectivity of aromatic substitution reactions.
The Keystone Role in Drug Development
The true value of this compound is realized when it is used as a building block for more complex molecules, particularly in drug discovery. The aminophenol scaffold is a common feature in pharmacologically active compounds.[7]
The benzyloxy group plays a dual role in this context:
-
Synthetic Enabler: As detailed, it allows for selective modification at the amino group. For instance, the amino group can be acylated or used to form a heterocyclic ring system—reactions that would be complicated by a free phenol.
-
Pharmacophore Component: In some final drug targets, the benzyloxy group is not removed but is retained as a critical part of the pharmacophore (the part of the molecule responsible for its biological activity). The benzyloxy motif is found in several potent and selective monoamine oxidase B (MAO-B) inhibitors, where it contributes to binding at the active site.[8] The lipophilicity conferred by the benzyl group can also enhance pharmacokinetic properties like membrane permeability and absorption.[1]
Caption: Divergent use of the intermediate in multi-step synthesis.
Physicochemical Data
A summary of the key properties of the title compound is provided for reference.
| Property | Value | Reference |
| CAS Number | 54026-40-3 | [9][10] |
| Molecular Formula | C₁₃H₁₃NO₂ | [9] |
| Molecular Weight | 215.25 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [10] |
| Storage Temperature | -20°C | [9] |
Conclusion
The benzyloxy group in this compound is far more than a simple substituent; it is a carefully chosen synthetic tool that embodies the principles of strategic protection and reactivity modulation. Its primary role is to act as a robust and reliable protecting group for the phenolic hydroxyl, enabling chemists to perform selective transformations on the molecule's amino functionality. Concurrently, its electronic and steric properties influence the reactivity of the aromatic core, offering further avenues for synthetic control. Whether it is ultimately removed to reveal the free phenol or retained as a key pharmacophoric element, the benzyloxy group is indispensable to the function of this compound as a high-value intermediate in the synthesis of complex organic molecules for research, medicine, and materials science.
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Methodological & Application
Application Notes & Protocols: 2-Amino-5-(benzyloxy)phenol in Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Unlocking the Synthetic Potential of a Bifunctional Building Block
2-Amino-5-(benzyloxy)phenol is a highly versatile organic compound that serves as a cornerstone for the synthesis of complex molecular architectures.[1] Its value lies in the strategic arrangement of its functional groups: a nucleophilic primary aromatic amine and a phenolic hydroxyl group masked by a stable yet readily cleavable benzyl ether.[1][2] This unique bifunctionality allows for sequential and site-selective modifications, making it an invaluable precursor in the fields of medicinal chemistry, materials science, and heterocyclic synthesis. This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with field-proven protocols and mechanistic insights to empower your research endeavors.
Physicochemical Properties & Handling
A solid understanding of the reagent's fundamental properties is paramount for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | High-purity solid | [1] |
| CAS Number | 54026-40-3 | [1] |
| Storage | Store at -20°C | [3] |
Safety & Handling: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Researchers should consult the material safety data sheet (MSDS) before use.
Strategic Synthesis of this compound
The most common and efficient route to synthesize this compound involves the selective reduction of its corresponding nitro-phenol precursor, 5-(benzyloxy)-2-nitrophenol.[1][4] This pathway is favored due to the accessibility of starting materials and the high yields achievable.
Sources
The Strategic Utility of 2-Amino-5-(benzyloxy)phenol in Modern Synthesis
Introduction: More Than Just a Building Block
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. 2-Amino-5-(benzyloxy)phenol is a prime example of a chemical scaffold that offers a convergence of strategic advantages. Its trifunctional nature—an aniline-type amino group, a nucleophilic phenol, and a stable, yet removable, benzyl ether protecting group—makes it an exceptionally versatile precursor for a range of complex molecular architectures.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to offer field-proven insights into its application. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. The target audience—researchers, scientists, and drug development professionals—will find actionable protocols and a deeper understanding of how to leverage this building block for synthetic innovation.
Compound Profile & Handling
Before delving into synthetic applications, a clear understanding of the compound's properties is essential for safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | |
| CAS Number | 54026-40-3 | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
| Safety | Irritating to eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. | [2] |
Scientist's Note: The stability of this compound is generally good under standard laboratory conditions. However, like many aminophenols, it is susceptible to oxidation, which can lead to discoloration. Storing it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature is the best practice to maintain its purity over time.
Part 1: The Synthetic Logic of this compound
The power of this molecule lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile or a handle for diazotization, while the phenolic oxygen, masked by a benzyl group, awaits a strategic deprotection step to reveal its nucleophilicity or its role as a hydrogen bond donor. The ortho relationship between the amine and the protected phenol is the key to its most powerful application: the synthesis of fused heterocyclic systems.
dot graph "Synthetic_Utility" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
} dot Caption: Logical relationships of the functional groups in this compound.
Part 2: Application in Benzoxazole Synthesis
Benzoxazoles are a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The most common and reliable method for their synthesis is the condensation of a 2-aminophenol with a carboxylic acid or its equivalent.[3] Here, this compound is an ideal starting material for creating 6-(benzyloxy)benzoxazole derivatives, which can be further elaborated or deprotected.
Protocol 1: Synthesis of 2-Aryl-6-(benzyloxy)benzoxazole
This protocol details the condensation of this compound with an aromatic carboxylic acid, a robust and widely applicable method.[5] The reaction proceeds via an initial amide bond formation, followed by an acid-catalyzed intramolecular cyclization and dehydration.
Reaction Scheme:
dot graph "Benzoxazole_Synthesis" { layout=dot; rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial"];
} dot Caption: Workflow for benzoxazole synthesis.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 215.25 | 5.0 | 1.0 |
| Aromatic Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 5.5 | 1.1 |
| Polyphosphoric Acid (PPA) | - | ~10 g | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.08 g, 5.0 mmol) and the chosen aromatic carboxylic acid (e.g., 0.67 g benzoic acid, 5.5 mmol).
-
Addition of Cyclizing Agent: Carefully add polyphosphoric acid (~10 g) to the flask. The mixture will be a thick slurry.
-
Scientist's Note: PPA acts as both the solvent and the dehydrating acid catalyst for the cyclization. It is highly viscous; warming it slightly can aid in transfer. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a less viscous and often more effective alternative that can be used at lower temperatures.
-
-
Heating: Immerse the flask in a preheated oil bath at 150 °C. Stir the mixture vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully into water, extract with EtOAc, and spot on a silica plate. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.
-
Workup: After completion, cool the reaction mixture to approximately 80-90 °C.
-
CRITICAL STEP: Slowly and carefully pour the hot reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic and must be done cautiously in a fume hood.
-
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous slurry until the pH is neutral (pH ~7-8). This neutralizes residual acid and ensures the product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Aryl-6-(benzyloxy)benzoxazole.
Part 3: The Strategic Deprotection Step
The benzyl ether is a robust protecting group, stable to the acidic conditions of benzoxazole formation. Its removal is typically achieved under mild, reductive conditions, most commonly via catalytic hydrogenation.[6] This step unmasks the phenol, providing a handle for further derivatization or for revealing a key pharmacophoric feature.
Protocol 2: Catalytic Hydrogenolysis of the Benzyl Ether
This protocol describes a standard and highly efficient method for cleaving the benzyl ether using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[7]
Materials & Reagents:
| Reagent | Amount | Purpose |
| 2-Aryl-6-(benzyloxy)benzoxazole | 1.0 mmol | Substrate |
| 10% Palladium on Carbon (Pd/C) | 10-20 mol% | Catalyst |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | 20 mL | Solvent |
| Hydrogen (H₂) Gas | 1 atm (balloon) | Reducing Agent |
| Celite® | - | Filtration Aid |
Step-by-Step Methodology:
-
Vessel Preparation: Add the 2-Aryl-6-(benzyloxy)benzoxazole (1.0 mmol) and a magnetic stir bar to a 50 mL round-bottom flask.
-
Solvent and Catalyst Addition: Dissolve the substrate in methanol or ethyl acetate (20 mL).[7] Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[7]
-
Scientist's Note: The catalyst is pyrophoric and should be handled with care, preferably under a gentle stream of inert gas. Methanol and ethanol are generally excellent solvents for this reaction.[7]
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask.[8] Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen gas.[7]
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product, a phenol, will be significantly more polar than the starting benzyl ether.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8]
-
CRITICAL SAFETY STEP: Do not allow the Celite® pad containing the catalyst to dry completely, as the catalyst can ignite in the air. Keep it wet with the solvent during filtration. Quench the used catalyst pad with water before disposal.
-
-
Isolation: Wash the filter pad with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Aryl-6-hydroxybenzoxazole, which can be further purified if necessary.
Conclusion
This compound is a testament to the power of strategic molecular design. Its functional group arrangement allows for the reliable construction of complex heterocyclic systems like benzoxazoles, while the benzyl protecting group offers a gateway to further diversification. The protocols outlined herein are not merely recipes but are grounded in a chemical logic that emphasizes safety, efficiency, and strategic planning. By understanding the causality behind each step, researchers can adapt and innovate, leveraging this versatile building block to its full potential in the pursuit of novel medicines and materials.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Journal of Organic Chemistry, 79(13), 6310-6314. Retrieved January 10, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved January 10, 2026, from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Retrieved January 10, 2026, from [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv. Retrieved January 10, 2026, from [Link]
-
5-(2-Aminoethyl)-2-(benzyloxy)phenol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Phenol, 2-amino-5-(phenylmethoxy). (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
5-Amino-2-(benzyloxycarbonylamino)phenol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives. (1988). Google Patents.
-
2-Benzyloxyphenol. (2024). ChemBK. Retrieved January 10, 2026, from [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]
- Process for the preparation of 2-amino-5-alkyl-phenols. (1998). Google Patents.
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Synthesis of 2-amino-5-nitrophenol. (2007). ResearchGate. Retrieved January 10, 2026, from [Link]
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Phenols in medicine. (2005). RSC Education. Retrieved January 10, 2026, from [Link]
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The Versatile Scaffold: 2-Amino-5-(benzyloxy)phenol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 2-Amino-5-(benzyloxy)phenol emerges as a particularly valuable building block, offering a unique combination of reactive functional groups and a modifiable aromatic core. Its structure, featuring a nucleophilic amine, a phenolic hydroxyl group masked by a stable yet cleavable benzyl ether, and an activated benzene ring, presents a trifecta of opportunities for synthetic diversification. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The inherent reactivity of the ortho-aminophenol moiety allows for the construction of various heterocyclic systems, while the benzyloxy group at the 5-position offers a strategic point for modification or deprotection to reveal a key pharmacophoric element. This application note will delve into its role in the synthesis of potent enzyme inhibitors and bioactive Schiff bases, providing a foundation for its broader application in developing next-generation therapeutics.
Core Applications and Synthetic Protocols
The utility of this compound as a scaffold is best illustrated through its application in the synthesis of targeted therapeutic agents. Below, we explore its role in the development of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases and in the construction of bioactive Schiff bases with diverse pharmacological potential.
Application 1: Synthesis of Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease. The 2-aminophenol core can be elaborated into heterocyclic systems that exhibit high affinity and selectivity for MAO-B.
The synthesis of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives showcases a powerful application of a closely related scaffold. The strategy involves the condensation of an ortho-aminothiophenol with a carboxylic acid derivative of the protected phenol to form the benzothiazole core. The resulting scaffold presents key features for MAO-B inhibition: a planar aromatic system for π-π stacking interactions within the enzyme's active site and hydrogen bond donors/acceptors for specific interactions with key residues.
This protocol outlines the synthesis of a potent MAO-B inhibitor derived from a this compound analogue.
Step 1: Synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid
-
To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Slowly add benzyl bromide (1.1 equivalents) at room temperature and stir the mixture for 24 hours.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(benzyloxy)-3-hydroxybenzoic acid.
Step 2: Synthesis of 2-(4-(Benzyloxy)-3-hydroxyphenyl)benzothiazole
-
A mixture of 4-(benzyloxy)-3-hydroxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in polyphosphoric acid (PPA) is heated at 130°C for 4 hours.
-
Cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to afford the desired benzothiazole derivative.
The following table summarizes the MAO-B inhibitory activity of a representative compound from this class.
| Compound ID | Structure | MAO-B IC₅₀ (µM)[1] | Selectivity Index (MAO-A/MAO-B)[1] |
| 3h | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | 0.062 | >1612 |
Table 1: In vitro MAO-B inhibitory activity of a representative benzothiazole derivative.
The potent and selective MAO-B inhibition observed with compound 3h highlights the importance of the benzothiazole core and the substitution pattern on the phenyl ring. The benzyloxy group contributes to favorable hydrophobic interactions within the active site, while the free hydroxyl group can form crucial hydrogen bonds. Kinetic studies have revealed that these compounds act as competitive and reversible inhibitors of MAO-B.[1]
Caption: Synthetic workflow for a benzothiazole-based MAO-B inhibitor.
Application 2: Development of Bioactive Schiff Bases
Schiff bases derived from 2-aminophenols are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The formation of an imine bond between the amino group of this compound and various aldehydes provides a straightforward method for generating molecular diversity.
The synthesis of Schiff bases is a classic example of condensation chemistry. The resulting imine functionality is a key pharmacophore that can participate in various biological interactions. The benzyloxy group can be retained to enhance lipophilicity or deprotected to introduce a phenolic hydroxyl group, which can act as a hydrogen bond donor and a metal chelator.
This protocol provides a general method for the synthesis of Schiff bases from this compound.
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Schiff bases derived from substituted aminophenols have demonstrated a range of biological activities. While specific data for derivatives of this compound is emerging, the broader class exhibits promising activities.
| Biological Activity | Description |
| Antibacterial | Inhibition of bacterial growth through various mechanisms, including interference with cell wall synthesis and DNA replication.[2] |
| Antifungal | Disruption of fungal cell membrane integrity and inhibition of essential enzymes. |
| Antioxidant | Scavenging of free radicals and chelation of pro-oxidant metal ions. |
| Anticancer | Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. |
Table 2: Potential biological activities of Schiff bases derived from 2-aminophenols.
Caption: General workflow for the synthesis of Schiff bases.
Exploratory Avenues and Future Directions
The versatility of this compound extends beyond the applications detailed above. Its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a starting material for a wider range of therapeutic agents.
-
Kinase Inhibitors: The aminophenol scaffold is a key component of several approved and investigational kinase inhibitors. The amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. Further derivatization of the amino and hydroxyl groups of this compound could lead to the development of novel kinase inhibitors for oncology and inflammatory diseases.
-
CNS-Active Agents: The aminophenol core is also found in compounds with activity in the central nervous system.[3] The ability to modulate the physicochemical properties of the molecule through derivatization of the benzyloxy and amino groups makes it an attractive starting point for the synthesis of novel agents targeting neurodegenerative or psychiatric disorders.
-
Heterocyclic Scaffolds: The ortho-disposition of the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of various heterocyclic systems, such as benzoxazoles, phenoxazines, and benzimidazoles, all of which are privileged structures in medicinal chemistry.
Conclusion
This compound represents a valuable and somewhat underexplored scaffold in medicinal chemistry. The protocols and applications outlined in this guide, based on data from the compound itself and structurally related analogues, provide a solid framework for researchers to initiate investigations into the therapeutic potential of its derivatives. The strategic combination of a protected phenol and a reactive aminophenol moiety within a single molecule offers a powerful platform for the generation of diverse and biologically active compounds. Further synthesis and biological evaluation are warranted to fully unlock the promise of this versatile chemical building block.
References
- Prasad E. Funde. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. 2011;7(2):65-67.
- BenchChem. Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. 2025.
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Center for Biotechnology Information. Available at: [Link].
- Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules. 2023 Feb; 28(5): 2149.
- Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. 2023;15(5):59-67.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. 2021 Nov 15;224:113721.
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Application Notes & Protocols: 2-Amino-5-(benzyloxy)phenol in Oxidative Hair Coloration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 2-Amino-5-(benzyloxy)phenol (CAS No. 54026-40-3) in research and development, with a primary focus on its application as a precursor in oxidative hair dye formulations.[1] Included are its physicochemical properties, mechanism of action, detailed experimental protocols for dye formulation and performance evaluation, and essential safety and handling guidelines. The protocols are designed to be self-validating, providing quantitative endpoints for efficacy and stability assessments.
Introduction and Scientific Background
This compound is an aromatic organic compound featuring an amino group, a phenolic hydroxyl group, and a benzyl ether.[1] This trifunctional structure makes it a valuable intermediate in organic synthesis.[1] In the field of cosmetic science, it serves as a dye precursor, or "coupler," in permanent (oxidative) hair dye systems.[2][3]
Mechanism of Action in Oxidative Hair Dyeing
Permanent hair coloring is an oxidative process that occurs within the hair cortex. The process involves small, colorless molecules (dye precursors) that diffuse into the hair shaft, where they undergo chemical reactions to form large, colored polymers that become trapped within the cortex.[4][5]
The key components of an oxidative dye system are:
-
Alkalizing Agent (e.g., Ammonia, Monoethanolamine): Swells the hair cuticle, allowing precursors to penetrate, and catalyzes the decomposition of the oxidant.[3]
-
Oxidizing Agent (e.g., Hydrogen Peroxide): Bleaches the natural melanin in the hair and oxidizes the dye precursors to initiate the color-forming reactions.[3]
-
Primary Intermediates (Developers): Aromatic compounds like p-phenylenediamine (PPD) or p-aminophenol, which are oxidized to an active state.[3]
-
Couplers (Color Modifiers): Compounds like this compound that do not form color on their own but react with the oxidized primary intermediate to form a wide range of specific shades.[3]
The final color is determined by the specific combination and concentration of the primary intermediates and couplers used.[4]
Physicochemical & Handling Information
Accurate characterization is the foundation of reproducible research. The key properties of this compound are summarized below.
Chemical Properties
| Property | Value | Source |
| CAS Number | 54026-40-3 | [1][6][7] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][7] |
| Molecular Weight | 215.25 g/mol | [1][7] |
| Appearance | Solid (form may vary) | [1] |
| Storage Temperature | -20°C for long-term storage | [7][8] |
Safety & Handling
As a research chemical, this compound must be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9] Skin contact may cause irritation or an allergic reaction.[10]
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or use a chemical fume hood.[9][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]
Experimental Protocols
The following protocols provide a framework for formulating, applying, and evaluating hair dye systems containing this compound.
Protocol 1: Formulation and Application of a Model Oxidative Hair Dye
Objective: To prepare a simple, two-part oxidative hair dye formulation and apply it to hair tresses for color evaluation.
Materials:
-
This compound (Coupler)
-
p-Phenylenediamine (PPD) (Primary Intermediate)
-
Monoethanolamine (MEA) (Alkalizing Agent)
-
Propylene Glycol (Solvent)
-
Deionized Water
-
20 vol. (6%) Hydrogen Peroxide (Developer)
-
Natural White Hair Tresses
-
Beakers, magnetic stirrer, pH meter, weighing balance
-
Application brush, plastic bowl
Methodology:
Part A: Dye Base Formulation
-
In a beaker, combine propylene glycol and the majority of the deionized water.
-
While stirring, add the primary intermediate (PPD) and the coupler (this compound). A typical starting concentration is between 0.1% and 2.0% (w/w) for each precursor.
-
Stir until all solids are completely dissolved.
-
Add the alkalizing agent (MEA) dropwise to adjust the pH to approximately 9.0-10.0. This is critical for activating the system.
-
Add the remaining water to reach the final target weight.
Part B: Application
-
Immediately before use, mix the Dye Base (Part A) with the Hydrogen Peroxide Developer (Part B) at a 1:1 ratio in a non-metallic bowl.[11]
-
Secure a pre-washed and dried hair tress.
-
Apply the mixture evenly to the hair tress using an application brush, ensuring complete saturation.
-
Allow the dye to process for 30 minutes at room temperature.[2][11]
-
Thoroughly rinse the tress with lukewarm water until the water runs clear.[11]
-
Apply a standard conditioner, leave for 2 minutes, and rinse.
-
Allow the tress to air dry completely before evaluation.
Protocol 2: Quantitative Colorimetric Evaluation
Objective: To quantitatively measure the color of the dyed hair tresses using the CIELAB color space model. This model expresses color as three values: L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[12][13][14]
Materials:
-
Spectrophotometer or Colorimeter capable of CIELAB measurements.[12][15]
-
Dyed and undyed (control) hair tresses.
Methodology:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Take at least three separate measurements along the length of the control (undyed) hair tress and record the L, a, and b* values.[16]
-
Repeat step 2 for the dyed hair tress.
-
Calculate the average L, a, and b* values for both the control and dyed tresses.
-
Calculate the total color difference (ΔE) using the following equation, which represents the magnitude of perceived color change: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] Where subscript 1 refers to the control tress and subscript 2 refers to the dyed tress.
Data Presentation: Example Colorimetric Data
| Sample | Avg. L* (Lightness) | Avg. a* (Red/Green) | Avg. b* (Yellow/Blue) | ΔE* (vs. Control) |
| Control Tress | 85.2 | -0.5 | 15.4 | N/A |
| Dyed Tress | 55.8 | 12.1 | 10.2 | 31.8 |
A higher ΔE* value indicates a more significant and perceptible change in color.
Protocol 3: Assessment of Color Fastness to Washing
Objective: To evaluate the durability and stability of the imparted color after repeated shampooing cycles.[17][18]
Materials:
-
Dyed hair tresses
-
Standard shampoo solution (e.g., 15% Sodium Lauryl Sulfate)[11]
-
Water bath or incubator set to ~37°C
-
Spectrophotometer/Colorimeter
Methodology:
-
Measure and record the initial Lab* values of the dyed hair tress (this is your T₀ measurement).
-
Immerse the tress in the shampoo solution and gently massage for 30-60 seconds.[11]
-
Rinse the tress thoroughly under running water at a controlled temperature and flow rate.[11]
-
Allow the tress to air dry completely.
-
This constitutes one wash cycle. Repeat for a predetermined number of cycles (e.g., 5, 10, 15 cycles).[19]
-
After the final cycle, measure the Lab* values again (Tₙ measurement).
-
Calculate the total color loss (ΔE) between the initial (T₀) and final (Tₙ) measurements. A lower ΔE indicates better wash fastness.
References
-
Hair Colour Fastness. (n.d.). Retrieved from TPR² | Total Product Performance. URL: [Link]
-
5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086. (n.d.). PubChem. Retrieved from [Link]
-
Wash and light fastness: analytical methods outlined. (2011, November 1). Personal Care Magazine. Retrieved from [Link]
-
Dye Fastness Testing in Hair Coloring Products. (2026, January 11). Pro-Cert Laboratory. Retrieved from [Link]
-
A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
What Is CIELAB Color Space? (2025, December 17). HunterLab Horizons Blog. Retrieved from [Link]
-
Spectral Analysis for Hair Care Product Color Retention. (2025, December 19). HunterLab. Retrieved from [Link]
-
CIE color scale assessment (A) Average CIE Lab colorimetric data of... (n.d.). ResearchGate. Retrieved from [Link]
-
Phenol, 2-amino-5-(phenylmethoxy). (n.d.). LookChem. Retrieved from [Link]
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54026-40-3 | this compound. (n.d.). BIOFOUNT. Retrieved from [Link]
-
CIELAB color space. (n.d.). Wikipedia. Retrieved from [Link]
-
What Is CIELAB? (n.d.). Datacolor. Retrieved from [Link]
-
cielab color space: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
How to Test Color Fastness: A Step-by-Step Guide for Accurate Results. (n.d.). OpsNinja. Retrieved from [Link]
-
6+ Safe Hair Color Patch Test Tips & Why! (2025, March 30). cmu.edu.jm. Retrieved from [Link]
-
Evaluation of efficacy of permanent hair dyes – intense red. (2018, November 20). MedCrave online. Retrieved from [Link]
-
Evaluation and Stability Study of Hair Colourants – A Comparison. (2025, May 19). Research & Reviews: A Journal of Drug Formulation, Development and Production. Retrieved from [Link]
-
5-Amino-2-(benzyloxycarbonylamino)phenol | C14H14N2O3 | CID 14745733. (n.d.). PubChem. Retrieved from [Link]
-
Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). (2012, March 27). European Commission. Retrieved from [Link]
-
EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). (n.d.). Retrieved from [Link]
-
Scientific Advice on Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5) as substances with potential endocrine disrupting properties in cosmetic products. (n.d.). European Commission. Retrieved from [Link]
-
Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. (n.d.). European Commission. Retrieved from [Link]
-
Types of Hair Dye and Their Mechanisms of Action. (n.d.). MDPI. Retrieved from [Link]
-
Opinion of the Scientific Committee on consumer safety (SCCS) - Opinion on the use of 2,2'-methylene-bis-(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) (nano) - S79 - In cosmetic products. (n.d.). PubMed. Retrieved from [Link]
-
SCCS - Scientific Advice on Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5) as substances with potential endocrine disrupting properties in cosmetic products. (2025, June 30). European Commission. Retrieved from [Link]
- 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives. (n.d.). Google Patents.
-
Types of Hair Dye and Their Mechanisms of Action. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Review: Mechanism of Hair Dying and their safety aspects. (n.d.). Research Journal of Topical and Cosmetic Sciences. Retrieved from [Link]
-
2-AMINO-5-NITROPHENOL. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Novel Schiff Bases from 2-Amino-5-(benzyloxy)phenol: A Detailed Guide for Researchers
Introduction: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a cornerstone of synthetic chemistry, demonstrating remarkable versatility across various scientific disciplines.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The unique electronic properties of the imine bond, coupled with the structural diversity achievable through the selection of amine and carbonyl precursors, make Schiff bases highly valuable scaffolds in medicinal chemistry, materials science, and catalysis.[3]
Schiff bases derived from substituted aminophenols are of particular interest due to their wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The presence of both a phenolic hydroxyl group and the imine nitrogen provides excellent chelating capabilities, allowing for the formation of stable metal complexes with potentially enhanced therapeutic efficacy.[5]
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-Amino-5-(benzyloxy)phenol. This precursor is strategically chosen for its structural features: a reactive primary amine for imine formation, a phenolic hydroxyl group for potential biological activity and metal chelation, and a benzyloxy group which can influence lipophilicity and molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Reaction Mechanism: A Stepwise Look at Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process can be conceptually divided into two main stages, often catalyzed by a small amount of acid.[6]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable intermediate known as a carbinolamine or hemiaminal.[6]
-
Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond, yielding the final Schiff base (imine).[6]
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.[2]
Diagram of the Reaction Mechanism
Caption: General mechanism of Schiff base formation.
Experimental Protocol: Synthesis of a Representative Schiff Base
This section details a reproducible protocol for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde, specifically 4-chlorobenzaldehyde. This protocol can be adapted for other aldehydes with minor modifications.
Materials and Reagents
-
This compound (Reagent grade, ≥98%)
-
4-Chlorobenzaldehyde (Reagent grade, ≥98%)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Deionized Water
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Aldehyde: To this solution, add a solution of 1.41 g (10 mmol) of 4-chlorobenzaldehyde dissolved in 15 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate and visualize under a UV lamp. The formation of a new, less polar spot and the disappearance of the starting material spots indicate the progress of the reaction.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If precipitation does not occur, the volume of the solvent can be reduced by half using a rotary evaporator, followed by cooling in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
Drying and Storage: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C). Store the final product in a well-sealed container, protected from light and moisture.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Schiff bases.
Data Presentation and Characterization
The synthesized Schiff bases should be characterized to confirm their structure and purity. The following table summarizes the expected analytical data for the representative product: (E)-4-((4-chlorobenzylidene)amino)-3-(benzyloxy)phenol.
| Parameter | Expected Result |
| Appearance | Yellow to orange crystalline solid |
| Yield | 75-90% |
| Melting Point | >150 °C (Varies with aldehyde) |
| FTIR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1615-1630 (C=N imine stretch), ~1580 (C=C aromatic stretch), ~1250 (C-O stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~13.5 (s, 1H, OH), ~8.4 (s, 1H, -CH=N-), ~7.2-7.8 (m, aromatic protons), ~5.1 (s, 2H, -O-CH₂-Ph) |
| ¹³C NMR (CDCl₃, δ ppm) | ~163 (C=N), ~160 (C-OH), ~110-150 (aromatic carbons), ~70 (-O-CH₂-) |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the calculated molecular weight |
Note: The exact values for melting point and spectral data will vary depending on the specific aldehyde used in the synthesis.
Applications in Drug Development and Beyond
Schiff bases derived from aminophenols are recognized for their significant potential in drug development due to their broad range of pharmacological activities.
-
Antimicrobial Agents: The imine group is a crucial pharmacophore for antimicrobial activity.[6] Schiff bases have shown efficacy against a variety of bacterial and fungal strains.[4] The presence of a phenolic hydroxyl group can enhance this activity.[4] The chelation of these Schiff bases with metal ions can further potentiate their antimicrobial effects.[5]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[3] Their mechanism of action can involve the inhibition of key enzymes, induction of apoptosis, and interference with DNA replication.
-
Antioxidant Properties: Phenolic Schiff bases are known to be effective radical scavengers. The hydroxyl group on the aromatic ring can donate a hydrogen atom to free radicals, thus neutralizing them.[8]
-
Coordination Chemistry and Catalysis: The ability of Schiff bases to form stable complexes with a wide range of transition metals makes them valuable ligands in coordination chemistry.[5] These metal complexes have applications in catalysis, for example, in oxidation and polymerization reactions.
-
Analytical Sensors: The changes in the spectroscopic properties of some Schiff bases upon binding to specific metal ions make them suitable for use as chemosensors for the detection of these ions.[9]
Conclusion
The synthesis of Schiff bases from this compound offers a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and other fields. The straightforward condensation reaction, coupled with the ease of purification, makes these compounds accessible for further investigation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and applications of these promising molecules.
References
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE DERIVATIVES. (n.d.). International Journal of Drug Development and Research. Retrieved January 14, 2026, from [Link]
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2004). Journal of Biological Sciences. Retrieved January 14, 2026, from [Link]
-
(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one. (2014). Acta Crystallographica Section E. Retrieved January 14, 2026, from [Link]
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Synthesis and Characterizationof Some New Phenolic Schiff Bases Derivatives. (2013). Baghdad Science Journal. Retrieved January 14, 2026, from [Link]
-
Schiff base. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one. (2014). Acta Crystallographica Section E. Retrieved January 14, 2026, from [Link]
-
Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of Schiff Bases. (2020). BYJU'S. Retrieved January 14, 2026, from [Link]
-
Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. (2016). IOSR Journal of Applied Chemistry. Retrieved January 14, 2026, from [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (2021). Molecules. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND STUDY OF MICROBIOLOGICAL ACTIVITY OF COBALT ION COMPLEX WITH [2 - (2 - METHOXYBENZYLIDINE) AMINO PHENOL] (NOMBAP). (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
-
Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Imine formation-Typical procedures. (2024). OperaChem. Retrieved January 14, 2026, from [Link]
-
Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). Molecules. Retrieved January 14, 2026, from [Link]
-
FTIR data for Schiff base derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2023). Materials Advances. Retrieved January 14, 2026, from [Link]
-
synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2023). Materials Advances. Retrieved January 14, 2026, from [Link]
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- 9. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-Amino-5-(benzyloxy)phenol as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the utility of 2-Amino-5-(benzyloxy)phenol as a pivotal precursor in the synthesis of a diverse range of heterocyclic compounds. Its unique trifunctional nature—an aromatic amine, a phenol, and a benzyl-protected hydroxyl group—offers a versatile platform for constructing complex molecular architectures, particularly benzoxazoles, phenoxazines, and other related scaffolds of significant interest in medicinal chemistry and materials science. This document provides an in-depth overview of its properties, synthesis, and detailed, field-proven protocols for its application in heterocyclic synthesis, complete with mechanistic insights and characterization data.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials[1][2][3]. Among the myriad of precursors available for their synthesis, 2-aminophenol derivatives stand out for their ability to readily undergo cyclization reactions to form fused ring systems[4][5]. This compound (CAS No. 54026-40-3) is a particularly valuable building block due to the strategic placement of its functional groups. The ortho-amino and hydroxyl groups are primed for intramolecular cyclization, while the benzyloxy group at the 5-position serves a dual purpose: it acts as a protecting group for the phenol, preventing unwanted side reactions, and it provides a handle for further functionalization after deprotection. This allows for the regioselective synthesis of substituted heterocycles, a critical aspect in the development of novel therapeutic agents and functional materials[6].
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is paramount for its effective and safe utilization in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 54026-40-3 | [7][8] |
| Molecular Formula | C₁₃H₁₃NO₂ | [6][7] |
| Molecular Weight | 215.25 g/mol | [6][7] |
| Appearance | Typically a solid | [6] |
| Storage | Store at -20°C for long-term stability. | [7][8] |
Safety and Handling:
While a specific Safety Data Sheet (SDS) for this compound is not universally available, general precautions for handling aminophenol derivatives should be strictly followed. These compounds may cause skin and eye irritation[9][10].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
In case of contact: If skin contact occurs, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes[9][10].
Synthesis of the Precursor: this compound
The most common and efficient route to this compound is through the reduction of its nitro precursor, 5-(benzyloxy)-2-nitrophenol.
Protocol 1: Synthesis of this compound
This two-step protocol starts from commercially available 3-aminophenol.
Step 1: Synthesis of 5-(benzyloxy)-2-nitrophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol in a suitable solvent (e.g., ethanol).
-
Protection: Protect the amino group by reacting it with an appropriate protecting agent (e.g., acetic anhydride to form the acetamide).
-
Benzylation: Benzylate the phenolic hydroxyl group using benzyl chloride in the presence of a base (e.g., potassium carbonate).
-
Nitration: Carefully nitrate the protected intermediate using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperature to introduce a nitro group ortho to the hydroxyl group.
-
Deprotection: Deprotect the amino group under acidic or basic conditions to yield 5-(benzyloxy)-2-nitrophenol.
-
Purification: Purify the product by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve 5-(benzyloxy)-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation with H₂ gas (balloon or Parr hydrogenator) at room temperature and pressure until the reaction is complete (monitored by TLC). A common alternative is using a reducing agent like sodium dithionite in a biphasic solvent system[11].
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the this compound by column chromatography or recrystallization to yield a pure solid.
Application in Heterocyclic Synthesis: Protocols and Mechanisms
The strategic arrangement of the amino and hydroxyl groups in this compound allows for its facile conversion into various heterocyclic systems.
Synthesis of Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[4][5][12]. The synthesis of benzoxazoles from 2-aminophenols typically involves a condensation reaction with a carbonyl compound followed by cyclodehydration[4][5].
Workflow for Benzoxazole Synthesis:
Caption: General workflow for benzoxazole synthesis.
Protocol 2: Synthesis of 2-Aryl-6-(benzyloxy)benzoxazoles
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from this compound and an aromatic aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The reaction can be performed under various conditions:
-
Method A (Thermal): Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Method B (Catalytic): Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., iodine) to facilitate the cyclization[13].
-
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aryl-6-(benzyloxy)benzoxazole.
Mechanism of Benzoxazole Formation:
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Application Notes and Protocols: Leveraging 2-Amino-5-(benzyloxy)phenol for the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2-Amino-5-(benzyloxy)phenol is a uniquely valuable building block, offering a trifecta of reactive sites that can be orchestrated to construct a diverse array of complex molecular architectures.[1] Its structure, featuring a nucleophilic primary amine, a strategically protected phenolic hydroxyl group, and an aromatic ring, presents an ideal platform for synthesizing heterocyclic compounds and other scaffolds of significant pharmacological interest.
The presence of the benzyl ether serves a dual purpose: it protects the reactive hydroxyl group, thereby enabling selective chemistry at the ortho-amino position, and the "benzyloxy" moiety itself is a recognized pharmacophore in many bioactive compounds, notably in agents targeting the central nervous system.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for the synthesis of high-value heterocyclic systems and insights into their potential biological applications.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 54026-40-3 | [1][3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][3] |
| Molecular Weight | 215.25 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C | [3] |
Safety & Handling: this compound is intended for research use only.[1] Researchers should handle the material in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications & Protocols
The strategic arrangement of the amino and protected hydroxyl groups in this compound makes it an exceptional precursor for condensation reactions leading to fused heterocyclic systems.
Application 1: Synthesis of Bioactive Benzoxazole Derivatives
Benzoxazoles are a cornerstone heterocyclic motif found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The ortho-aminophenol functionality is tailor-made for their construction.
Reaction Principle: The synthesis is typically achieved through the condensation of the o-aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde followed by oxidation, or acyl chloride). The reaction proceeds via the formation of a Schiff base or amide intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the stable benzoxazole ring.[4]
Caption: General workflow for benzoxazole synthesis.
Protocol 1: Synthesis of 2-Aryl-5-(benzyloxy)benzoxazoles
This protocol details the synthesis of a benzoxazole derivative via condensation with an aromatic aldehyde, a common and effective method.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or similar acid catalyst
-
Toluene or Xylene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Reagent Addition: Add the substituted aromatic aldehyde (1.1 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Solvent: Add a sufficient volume of toluene to suspend the reagents.
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-5-(benzyloxy)benzoxazole.
Causality & Insights: The use of a Dean-Stark apparatus is critical as it drives the reaction equilibrium towards the product by removing water, a byproduct of both the initial Schiff base formation and the final cyclization. Toluene is an excellent solvent for this purpose due to its boiling point and its ability to form an azeotrope with water.
Application 2: Synthesis of Phenoxazine Scaffolds
Phenoxazines are another class of nitrogen and oxygen-containing heterocycles that are investigated for a range of biological activities, partly due to their ability to intercalate with DNA. Their synthesis can be achieved via the oxidative cyclization of an aminophenol with a catechol.[4]
Protocol 2: Synthesis of Substituted 8-(Benzyloxy)phenoxazines
Materials:
-
This compound
-
Substituted catechol (e.g., 4-methylcatechol)
-
Oxidizing agent (e.g., potassium ferricyanide [K₃Fe(CN)₆] or a catalyst like laccase)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Methanol or another suitable organic solvent
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted catechol (1.0 eq) in a phosphate buffer solution.
-
Oxidation: Add the oxidizing agent (e.g., K₃Fe(CN)₆, 2.2 eq) to the solution and stir. The catechol will be oxidized to the corresponding highly reactive o-quinone.
-
Nucleophilic Addition: In a separate flask, dissolve this compound (1.0 eq) in methanol. Add this solution dropwise to the o-quinone mixture. The amino group will attack the quinone ring.
-
Reaction & Cyclization: Allow the reaction to stir at room temperature for 12-24 hours. The intermediate will undergo intramolecular cyclization and subsequent oxidation to form the aromatic phenoxazine core.
-
Workup: Extract the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, purify the crude product by column chromatography to yield the pure substituted phenoxazine.
Expertise & Rationale: The key to this synthesis is the in-situ generation of the electrophilic o-quinone from the more stable catechol precursor. The reaction conditions, particularly the pH, must be controlled to facilitate the initial oxidation and subsequent condensation steps while minimizing side reactions.
Application 3: Synthesis of Schiff Base Derivatives
The primary amino group of this compound reacts readily with aldehydes and ketones to form Schiff bases (imines). These compounds are not only valuable synthetic intermediates but have also been investigated for their own biological activities and are of significant interest in coordination chemistry.[1]
Caption: Workflow for Schiff base formation.
Protocol 3: General Synthesis of Schiff Bases
Materials:
-
This compound
-
Aldehyde or ketone (e.g., salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add the aldehyde or ketone (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of the product is often indicated by a color change and the disappearance of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Strategic Deprotection: Unveiling the Phenolic Hydroxyl
While the benzyloxy group is often a desired pharmacophore, its removal can be a key step to enable further derivatization at the phenolic oxygen or to reveal a free hydroxyl group required for biological activity.
Protocol 4: Catalytic Hydrogenation for Debenzylation
Materials:
-
Benzyloxy-substituted compound (from Protocol 1, 2, or 3)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyloxy-containing compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (approx. 5-10 mol %) to the solution.
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol product.
Connecting Synthesis to Function: Bioactivity Evaluation
The ultimate goal of synthesizing these novel molecules is to assess their biological activity. Derivatives of aminophenols have been explored for a range of therapeutic applications, including as anticancer and CNS-active agents.[5]
Example Assay 1: Anticancer Cytotoxicity Screening (MTT Assay)
Many aminobenzylnaphthols and related phenolic compounds have shown antiproliferative activity.[6] A standard method to assess the cytotoxicity of newly synthesized compounds is the MTT assay.
Objective: To determine the concentration of a synthesized compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
High-Level Protocol:
-
Cell Culture: Plate cancer cells (e.g., Caco-2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized test compounds for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Potential mechanism of action for a cytotoxic compound.
Example Assay 2: Monoamine Oxidase B (MAO-B) Inhibition
The benzyloxy pharmacophore is a key feature in several potent and selective MAO-B inhibitors.[2] MAO-B is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease.
Objective: To determine the IC₅₀ of synthesized compounds against human MAO-B.
Methodology: A common method is a luminogenic assay (e.g., MAO-Glo™ Assay). The assay uses a substrate that is converted by MAO into a product that reacts with a detection reagent to produce light (luminescence). An inhibitor will block the reaction, leading to a decrease in the luminescent signal. The IC₅₀ can be determined by measuring the signal across a range of inhibitor concentrations. This assay provides a robust, high-throughput method for screening compound libraries.
Conclusion
This compound stands out as a powerful and versatile precursor in the synthesis of medicinally relevant compounds. Its pre-installed functional handles allow for the efficient construction of privileged scaffolds such as benzoxazoles and phenoxazines. By understanding the reactivity of this starting material and employing the protocols outlined in this guide, researchers can rapidly generate libraries of novel molecules for screening in various therapeutic areas, accelerating the pace of drug discovery and development.
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Advanced Multi-Step Synthesis Utilizing 2-Amino-5-(benzyloxy)phenol: A Guide for Medicinal and Process Chemistry
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Amino-5-(benzyloxy)phenol as a pivotal intermediate in multi-step organic synthesis. Its unique trifunctional architecture—comprising a primary aromatic amine, a phenol, and a benzyl ether protecting group—renders it an exceptionally versatile building block.[1] This document elucidates the common synthetic routes to obtain this intermediate and details its subsequent application in the construction of complex heterocyclic systems and pharmacologically relevant scaffolds, such as urea derivatives and Schiff bases. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the utility of this compound in modern drug discovery, particularly in developing agents with potential therapeutic activities, including monoamine oxidase B (MAO-B) inhibition.[1][2]
Introduction: The Strategic Value of this compound
This compound (CAS: 54026-40-3) is a high-purity solid organic compound with the molecular formula C₁₃H₁₃NO₂.[1][3] Its strategic importance in synthetic chemistry stems from the orthogonal reactivity of its functional groups.
-
The o-Aminophenol Moiety: This arrangement is a classic precursor for the synthesis of benzoxazoles and other related heterocycles. The nucleophilic amine and the adjacent hydroxyl group can readily participate in cyclization reactions.
-
The Benzyl Ether Protecting Group: The phenolic hydroxyl at the 5-position is protected by a benzyl group. This is a deliberate and strategic choice. The benzyl ether is robust under a wide array of reaction conditions (e.g., basic, nucleophilic) yet can be selectively cleaved under mild conditions via catalytic hydrogenolysis.[1] This allows for late-stage unmasking of the phenol to introduce new functionality or to reveal the final active pharmacophore.
-
Applications in Drug Discovery: Derivatives of this compound have been investigated for their potential as multi-target agents in medicinal chemistry. The "benzyloxy pharmacophore" is a known feature in potent monoamine oxidase B (MAO-B) inhibitors, making this scaffold a valuable starting point for novel therapeutics in neurodegenerative diseases.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54026-40-3 | [1][3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][3] |
| Molecular Weight | 215.25 g/mol | [1][3] |
| Appearance | High-purity solid | [1] |
| LogP | 3.13460 | [4] |
| PSA (Polar Surface Area) | 55.48 Ų | [4] |
Synthesis of the Key Intermediate: this compound
The most prevalent and reliable method for preparing this compound involves the selective reduction of its corresponding nitro precursor, 5-(benzyloxy)-2-nitrophenol.[1][4] This multi-step approach ensures high yields and purity. The general workflow begins with a commercially available precursor, involves protection of the hydroxyl group, followed by reduction of the nitro group.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Two-Step Synthesis from 3-Benzyloxyphenol
This protocol outlines a reliable pathway starting from 3-Benzyloxyphenol, involving nitration followed by reduction.[4]
Step A: Nitration of 3-Benzyloxyphenol to 5-(Benzyloxy)-2-nitrophenol
-
Rationale: This step introduces the nitro group ortho to the hydroxyl group, which will later become the amine. Acetic acid is a suitable solvent that moderates the reactivity of nitric acid. The reaction is performed at ambient temperature to control regioselectivity and prevent side reactions.
-
Materials:
-
3-Benzyloxyphenol
-
Nitric acid (HNO₃, 70%)
-
Glacial Acetic Acid (HOAc)
-
Ice bath, magnetic stirrer, round-bottom flask
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Benzyloxyphenol (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water. The product, 5-(benzyloxy)-2-nitrophenol, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.
-
Step B: Reduction of 5-(Benzyloxy)-2-nitrophenol
-
Rationale: The nitro group is selectively reduced to a primary amine. Sodium dithionite is a mild and effective reducing agent for this transformation in an aqueous-alcoholic medium.[4] Alternatively, catalytic hydrogenation offers a cleaner workup. We will detail the sodium dithionite method here.
-
Materials:
-
5-(Benzyloxy)-2-nitrophenol (from Step A)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend 5-(benzyloxy)-2-nitrophenol (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the suspension to 75 °C with vigorous stirring to form a solution or a fine slurry.
-
Add sodium dithionite (approx. 3.0-4.0 eq) portion-wise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature around 75 °C.
-
Stir the reaction mixture for an additional 1-1.5 hours at 75 °C.[4] Monitor the disappearance of the yellow nitro compound by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain a high-purity solid.
-
Table 2: Summary of Synthesis Protocol
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Nitration | HNO₃, HOAc | Acetic Acid | Ambient | 3 h | >85% |
| Reduction | Sodium Dithionite | Ethanol/Water | 75 °C | 1.5 h | ~95%[4] |
Multi-Step Synthetic Applications
The true value of this compound is realized in its role as a versatile precursor for more complex molecules. Its functional groups serve as handles for a variety of transformations.
Caption: Key synthetic transformations of this compound.
Protocol 2: Synthesis of Phenylurea Derivatives
The primary amine of this compound readily reacts with isocyanates to form highly functionalized urea derivatives, which are common motifs in kinase inhibitors and other therapeutic agents. This protocol is based on the synthesis of downstream products like 1-(4-benzyloxy-2-hydroxy-phenyl)-3-(3-trifluoromethyl-phenyl)-urea.[4]
-
Rationale: The lone pair on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. The reaction is typically fast and high-yielding, often requiring no catalyst. Anhydrous conditions are crucial to prevent the isocyanate from hydrolyzing to a primary amine.
-
Materials:
-
This compound
-
Substituted Phenyl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen/Argon atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add the substituted phenyl isocyanate (1.05 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or trituration with a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to yield the pure urea derivative.
-
Protocol 3: Synthesis of Schiff Base Derivatives
The formation of an imine (Schiff base) through condensation with an aldehyde or ketone is a fundamental transformation of the amino group. These compounds are important in coordination chemistry and as intermediates for further reduction to secondary amines.[1]
-
Rationale: This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. It is often catalyzed by a small amount of acid and may require removal of water to drive the equilibrium towards the product.
-
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde (e.g., Salicylaldehyde)
-
Ethanol or Methanol
-
Catalytic amount of glacial acetic acid
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-6 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize from the solution.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum. If no crystals form, the product can be isolated by removing the solvent and purifying via column chromatography.
-
Conclusion and Future Outlook
This compound stands out as a high-value, versatile intermediate for multi-step synthesis. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration into diverse and complex molecular architectures. The strategic placement of its functional groups allows for sequential and selective reactions, making it an ideal scaffold for building libraries of compounds in drug discovery programs. Its demonstrated relevance as a precursor to MAO-B inhibitors highlights just one of the many potential therapeutic avenues that can be explored starting from this pivotal building block.[1][2] Future applications will undoubtedly leverage this compound's unique topology to access novel heterocyclic systems and next-generation therapeutic agents.
References
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2-Amino-5-(benzyloxy)phenol in the synthesis of multi-target agents.
Application Notes & Protocols
Topic: 2-Amino-5-(benzyloxy)phenol as a Core Scaffold for the Synthesis of Multi-Target Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Value of the 2-Aminophenol Scaffold
In the modern paradigm of drug discovery, particularly for complex diseases like cancer, the "one-molecule, one-target" approach is often insufficient. The concept of multi-target agents—single molecules designed to modulate several key biological targets simultaneously—has gained significant traction as a strategy to overcome drug resistance and improve therapeutic efficacy.[1] Protein kinases are a prime target class for this approach, given their central role in cell signaling and the structural homology within their ATP-binding sites.[2]
This guide focuses on the strategic application of This compound as a versatile starting material for the synthesis of multi-target kinase inhibitors. The intrinsic reactivity of its ortho-aminophenol moiety allows for the facile construction of privileged heterocyclic scaffolds, such as benzoxazoles.[3][4] The benzyloxy group serves a dual purpose: it acts as a stable protecting group for the phenol and functions as a key pharmacophoric element that can engage in hydrophobic and π-stacking interactions within the kinase active site, a feature common to many successful kinase inhibitors.[5]
Chemical Profile & Synthetic Rationale
The utility of this compound is dictated by its three key functional groups:
-
Nucleophilic Amine (-NH₂): The primary driver for the initial reaction, typically a condensation reaction with a carbonyl compound.
-
Phenolic Hydroxyl (-OH): Participates in the subsequent intramolecular cyclization to form the stable heterocyclic ring.
-
Benzyloxy Ether (-OCH₂Ph): Provides steric bulk and lipophilicity, influencing the molecule's ADME properties and target engagement profile. It can also be deprotected in a later step to reveal a hydroxyl group, which can act as a crucial hydrogen bond donor or a handle for further derivatization.
The most common and efficient strategy for elaborating this scaffold is through condensation with an aldehyde, followed by oxidative cyclization to yield a 2-substituted benzoxazole.[3][6] This benzoxazole core is a well-established "privileged structure" in medicinal chemistry, known to form the basis of compounds targeting a wide array of proteins, including kinases and epigenetic targets.[7][8]
Application Note: Synthesis of a 2-Arylbenzoxazole as a Multi-Target Kinase Inhibitor Prototype
This section details the synthesis of a prototype inhibitor, 2-(4-chlorophenyl)-5-(benzyloxy)benzoxazole , a scaffold designed to target the hinge region of multiple protein kinases.
Principle & Design Rationale
The design leverages the established ability of planar, aromatic heterocycles to act as "hinge-binders" in the ATP-binding pocket of kinases.[9]
-
Benzoxazole Core: Acts as a scaffold, presenting substituents in a defined spatial orientation.
-
2-(4-chlorophenyl) Group: The substituted phenyl ring at the 2-position can occupy the hydrophobic pocket near the gatekeeper residue. The chloro-substituent can enhance binding affinity through specific halogen interactions.
-
5-(benzyloxy) Group: This moiety is directed towards the solvent-exposed region of the ATP pocket, where it can be modified to improve selectivity and physicochemical properties without disrupting the core hinge-binding interactions.
The overall workflow for this synthesis is a one-pot, two-step process that is efficient and scalable.
Workflow Diagram: Synthesis of a Benzoxazole-Based Inhibitor
Caption: Synthetic workflow from starting materials to purified multi-target agent prototype.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-chlorophenyl)-5-(benzyloxy)benzoxazole via a one-pot condensation and oxidative cyclization.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq, oxidant)
-
Toluene, Anhydrous
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Silica Gel (for column chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (e.g., 2.15 g, 10 mmol, 1.0 eq), 4-chlorobenzaldehyde (1.55 g, 11 mmol, 1.1 eq), and p-TsOH (190 mg, 1 mmol, 0.1 eq).
-
Rationale: The Dean-Stark trap is crucial for removing the water generated during the initial imine formation, driving the equilibrium towards the product according to Le Châtelier's principle. p-TsOH is a Brønsted acid catalyst that protonates the aldehyde carbonyl, making it more electrophilic.[3]
-
-
Schiff Base Formation: Add 50 mL of anhydrous toluene to the flask. Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the Schiff base intermediate. Continue reflux for 2-4 hours or until water collection in the Dean-Stark trap ceases.
-
Rationale: Toluene is used as the solvent due to its high boiling point and its ability to form an azeotrope with water, facilitating its removal.
-
-
Oxidative Cyclization: After cooling the reaction mixture to room temperature, remove the Dean-Stark trap. Add a solution of DDQ (2.72 g, 12 mmol, 1.2 eq) in 20 mL of toluene dropwise over 10 minutes. Stir the reaction at room temperature for an additional 6-8 hours.
-
Rationale: DDQ is a strong oxidizing agent used to facilitate the intramolecular cyclization and subsequent aromatization to the stable benzoxazole ring system. This step is often characterized by a color change.
-
-
Workup: Once the reaction is complete (as monitored by TLC), filter the mixture through a pad of Celite to remove solid byproducts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in 100 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove unreacted phenol and acidic byproducts, followed by brine (1 x 50 mL).
-
Rationale: The basic wash removes acidic impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing to 10% Ethyl Acetate in Hexanes).
-
Rationale: Chromatography is essential to separate the desired product from any remaining starting materials, intermediates, and oxidant byproducts, ensuring high purity for subsequent biological evaluation.
-
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Summary (Representative)
| Parameter | Value | Rationale / Comment |
| Starting Material | This compound | Provides the core aminophenol scaffold. |
| Reagent | 4-Chlorobenzaldehyde | Forms the 2-aryl substituent. |
| Solvent | Toluene | High-boiling, azeotropically removes water. |
| Reaction Time | 10-12 hours (total) | Allows for completion of both condensation and cyclization. |
| Typical Yield | 75-85% | Reflects an efficient one-pot procedure. |
| Purity (Post-Column) | >98% | Required for accurate biological screening. |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds. |
Mechanism of Action: A Multi-Target Paradigm
The synthesized benzoxazole derivative is designed to function as a Type I kinase inhibitor, competing with endogenous ATP for binding to the kinase active site.
Conceptual Diagram: Multi-Kinase Inhibition
Caption: Binding model of a benzoxazole inhibitor in a kinase ATP pocket.
Many kinases share a conserved hinge region that forms hydrogen bonds with the adenine ring of ATP. The nitrogen atom of the benzoxazole ring can act as a hydrogen bond acceptor, mimicking this critical interaction.[9] Because this hinge architecture is common across numerous kinases, inhibitors built on this scaffold often exhibit activity against multiple kinase families (e.g., Src, Abl, EGFR, VEGFR), making them potent multi-target agents.[2] The specific substitution pattern on the 2-aryl and 5-benzyloxy groups then fine-tunes the selectivity profile and potency against different kinases.
Conclusion and Future Outlook
This compound is a high-value, strategic starting material for constructing libraries of potential multi-target agents. The protocol described herein for synthesizing 2-arylbenzoxazoles is robust, efficient, and serves as a foundational blueprint for generating diverse chemical matter. By systematically varying the aldehyde component and modifying the benzyloxy group, researchers can rapidly develop structure-activity relationships (SAR) to optimize compounds for desired polypharmacology profiles, ultimately leading to the development of more effective therapeutics for diseases like cancer.
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. Available at: [Link]
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
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Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. PubMed Central. Available at: [Link]
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Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. PubMed Central. Available at: [Link]
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How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. Available at: [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. Available at: [Link]
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- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-5-(benzyloxy)phenol
Welcome to the technical support center for 2-Amino-5-(benzyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice for the purification of this versatile chemical building block.[1] Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in obtaining a highly purified final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
The impurity profile of your crude material is intrinsically linked to its synthetic route. The most common synthesis involves the reduction of a nitro-phenol precursor, such as 5-(benzyloxy)-2-nitrophenol.[1]
Therefore, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 5-(benzyloxy)-2-nitrophenol is a primary impurity. Its presence can often be detected by TLC as a more non-polar spot compared to the product.
-
Side-Reaction Products: Impurities can arise from the initial benzylation step used to protect the phenol.
-
Oxidation Products: Aminophenols as a class are susceptible to air and light oxidation, which can form highly colored quinone-like impurities.[2] This is often the cause of pink, brown, or dark discoloration in the crude or even purified product.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, ethanol) may be present.[3]
Q2: What is the best general purification strategy for this compound?
The optimal strategy depends on the impurity profile and the scale of your purification. A multi-step approach is often most effective.
-
Aqueous Workup/Extraction: Begin with a liquid-liquid extraction to remove any acid or base catalysts and highly polar byproducts.
-
Primary Purification:
-
For material that is already >90% pure and on a medium to large scale, recrystallization is the most efficient method to achieve high purity.
-
For complex mixtures with multiple impurities or on a small to medium scale, flash column chromatography is superior for separating components based on polarity.[4]
-
-
Final Polish (if needed): A second recrystallization of material purified by chromatography can be used to remove any minor, co-eluting impurities and provide crystalline material.
Q3: How should I store purified this compound to ensure its stability?
Due to its sensitivity to oxidation, proper storage is critical to maintain purity. Commercial suppliers recommend long-term storage at -20°C.[5][6][7] For maximum stability:
-
Store in a tightly sealed, amber glass vial.
-
Displace the air in the vial with an inert gas like argon or nitrogen before sealing.
-
Store in a dark, cold environment, ideally a freezer at -20°C.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Issue 1: My final product is discolored (e.g., pink, brown, or black).
-
Likely Cause: This is almost always due to the oxidation of the aminophenol functional groups.[2][8] This can happen during the reaction, workup, purification, or storage if the compound is exposed to air and/or light.
-
Recommended Solutions:
-
Inert Atmosphere: During workup and solvent evaporation, blanket the solution with nitrogen or argon.
-
Degas Solvents: For chromatography, using solvents that have been degassed by sparging with nitrogen can help.
-
Decolorization during Recrystallization: Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[8]
-
Promptness: Do not leave solutions of the crude product sitting for extended periods. Process them as quickly as is reasonably possible.
-
Issue 2: I am experiencing very low recovery after flash column chromatography.
-
Likely Cause 1: Irreversible Adsorption. The basic amino group and acidic phenol group can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing the product to stick to the column.[9]
-
Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) . This neutralizes the acidic sites and significantly improves recovery.[9]
-
Likely Cause 2: Compound Decomposition. The acidic nature of silica gel can cause degradation of sensitive compounds.[10]
-
Solution 2:
-
First, confirm this is the issue by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new baseline spot or streaking appears, decomposition is likely.
-
In addition to adding TEA, consider switching to a less acidic stationary phase like alumina (neutral or basic) or using reverse-phase chromatography.[10]
-
Issue 3: My compound "oils out" instead of forming crystals during recrystallization.
-
Likely Cause: This typically occurs when the solution is supersaturated or cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[8] The chosen solvent may also be too non-polar.
-
Recommended Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to reduce saturation.
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.
-
Add a Co-Solvent: If the oil persists, add a small amount of a more polar co-solvent in which the compound is less soluble to the hot solution until it just becomes clear again.[8]
-
Scratch/Seed: Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product can help initiate crystallization.[8]
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solutions |
| Discolored Product | Oxidation of aminophenol moiety.[2] | Work under inert atmosphere; use activated charcoal; store properly at -20°C under nitrogen.[5][8] |
| Low Recovery from Column | Strong adsorption to acidic silica gel; decomposition on column.[9][10] | Add 0.5-1% triethylamine to eluent; switch to neutral alumina or reverse-phase. |
| "Oiling Out" | Solution is supersaturated; cooling is too rapid; poor solvent choice.[8] | Reheat, add more solvent, cool slowly; use a different solvent system or add a co-solvent. |
| Persistent Impurities | Co-elution of impurities with similar polarity. | Optimize chromatography solvent system (try gradient elution); change stationary phase.[9] |
| No Crystals Form | Solution is not saturated enough; compound is too soluble.[8] | Evaporate some solvent; add an anti-solvent dropwise; scratch flask or add seed crystal. |
Experimental Protocols & Workflows
Workflow 1: Purification Decision Tree
This diagram outlines the logical steps from crude material to a pure, final product.
Caption: Decision workflow for purifying this compound.
Protocol 1: Flash Column Chromatography
This method is ideal for separating the target compound from impurities of different polarities.
1. Solvent System Selection:
-
Using a TLC plate, test various solvent systems. A good starting point for this polar compound is a mixture of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol).
-
Aim for a retention factor (Rf) of 0.25 - 0.35 for the product spot.
-
Crucially, add 0.5-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing.[9]
2. Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in your starting, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If impurities are close to your product spot, use a shallow polarity gradient (e.g., increasing from 20% to 40% Ethyl Acetate in Hexanes).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).
-
Place the resulting solid under high vacuum to remove residual solvent and triethylamine.
Protocol 2: Recrystallization
This protocol is best for purifying material that is already relatively pure (>90%).
1. Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Perform small-scale solubility tests with the solvents listed in the table below. A mixed solvent system, like Ethanol/Water or Ethyl Acetate/Hexanes , is often effective.[8]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of boiling solvent (or the more soluble solvent in a mixed pair) dropwise until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.
-
Bring the solution back to a boil for 2-3 minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Recrystallization Solvent Screening Table
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Compound may be sparingly soluble even when hot. Good as an anti-solvent with alcohols. |
| Ethanol | 78 | High | Good starting point. Often used in a pair with water. |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point. |
| Ethyl Acetate | 77 | Medium | A versatile solvent. Often used in a pair with hexanes. |
| Dichloromethane | 40 | Medium | Low boiling point can make it tricky for recrystallization but useful for dissolving crude for chromatography. |
| Toluene | 111 | Low | May be a good solvent if the compound is less polar than expected. |
| Hexanes/Heptane | 69 / 98 | Low | Compound is likely insoluble. Best used as an anti-solvent. |
Safety Precautions
Always consult the Safety Data Sheet (SDS) before handling this compound.[11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[11]
-
In case of contact:
This guide provides a comprehensive framework for troubleshooting and executing the purification of this compound. By understanding the principles behind each step, you can adapt these methods to your specific experimental context and consistently obtain high-purity material.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. magritek.com [magritek.com]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. 54026-40-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Yield of 2-Amino-5-(benzyloxy)phenol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-(benzyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. The synthesis of this versatile building block, while conceptually straightforward, often presents challenges that can impact yield and purity. This document provides actionable insights and scientifically grounded solutions to common issues encountered in the laboratory.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly achieved via the reduction of a 5-(benzyloxy)-2-nitrophenol precursor.[1]
Issue 1: Low Yield of 5-(benzyloxy)-2-nitrophenol Intermediate
The initial benzylation of a nitrophenol is a critical step. Low yields at this stage will invariably lead to a poor overall yield.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction between the starting nitrophenol and benzyl halide may not have gone to completion.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the benzyl halide.[2] Use a suitable base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like DMF or acetone to facilitate the reaction.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Side Reactions: Undesired side reactions can consume starting materials and complicate purification.
-
Solution: Control the reaction temperature. While some protocols suggest temperatures up to 80°C, starting at a lower temperature (e.g., room temperature to 50°C) can improve selectivity.[3]
-
-
Improper Work-up: Product loss can occur during the extraction and washing steps.
-
Solution: Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product. Use a sequence of aqueous washes to remove the base and any salts formed during the reaction.
-
Issue 2: Inefficient Reduction of the Nitro Group
The reduction of the nitro group to an amine is the final and often most challenging step.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or used in insufficient quantity.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2] For catalytic transfer hydrogenation, which can be a safer alternative to using hydrogen gas, ensure the hydrogen donor (e.g., ammonium formate, cyclohexene) is added in sufficient excess.[4][5]
-
-
Incomplete Reaction: The reduction may stall before all the nitro intermediate is consumed.
-
Solution: Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required. For catalytic hydrogenation with H₂ gas, ensure adequate pressure and efficient stirring to maximize gas-liquid-solid mixing.[6]
-
-
Product Degradation: The resulting aminophenol can be susceptible to oxidation.
Issue 3: Difficulty in Purifying the Final Product
Purification of this compound can be complicated by the presence of starting materials, by-products, or degradation products.
Potential Causes & Solutions:
-
Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.
-
Product Oiling Out or Forming a Sticky Solid: This can make handling and further purification challenging.
-
Strong Adsorption to Silica Gel: The amino and hydroxyl groups can lead to strong interactions with the silica gel, resulting in product loss.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method involves a two-step process starting from a suitable nitrophenol. The first step is the benzylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine. A common starting material is 5-hydroxy-2-nitrophenol, which is benzylated to form 5-(benzyloxy)-2-nitrophenol. This intermediate is then reduced to the final product.[1]
Q2: What are the best reducing agents for the nitro group in this synthesis?
A2: Several reducing agents can be effective. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1][6] For laboratories not equipped for high-pressure hydrogenations, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with Pd/C is an excellent alternative that can be performed under neutral conditions.[4][5][8] Other classical methods include using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Aromatic amines are generally more polar than the corresponding nitro compounds and will have a lower Rf value.[6]
Q4: What are the key safety precautions when handling this compound and its intermediates?
A4: Standard laboratory safety precautions should be followed. It is recommended to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood.[2] The aminophenol product may be sensitive to air and light, so it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[2]
Q5: What are the potential applications of this compound in drug development?
A5: this compound is a valuable building block in medicinal chemistry.[1] The aminophenol scaffold is present in various biologically active molecules.[9] Derivatives have been explored for their potential as multi-target agents, showing activities such as monoamine oxidase B (MAO-B) inhibition and antioxidant effects in preclinical studies.[1] The structural motifs also suggest potential applications in the development of anti-inflammatory and anticancer agents.[9]
III. Data and Protocols
Table 1: Recommended Reagent Ratios and Conditions
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Temperature | Typical Reaction Time |
| Benzylation | Benzyl Bromide/Chloride | 1.1 - 1.5 | DMF or Acetone | RT to 50°C | 4 - 12 hours |
| Potassium Carbonate | 1.5 - 2.0 | ||||
| Nitro Reduction (Catalytic Transfer) | 10% Pd/C | 5 - 10 mol% | Methanol or Ethanol | Reflux | 1 - 4 hours |
| Ammonium Formate | 4 - 6 |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-(benzyloxy)-2-nitrophenol
-
To a solution of 5-hydroxy-2-nitrophenol (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 50°C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 5-(benzyloxy)-2-nitrophenol, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the 5-(benzyloxy)-2-nitrophenol (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (10 mol%) to the solution.
-
Under a nitrogen atmosphere, add ammonium formate (5 equivalents) in portions.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.[10]
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
IV. References
-
US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.
-
How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate. [Link]
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - Rhodium.ws. [Link]
-
Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-(benzyloxy)phenol
Welcome to the technical support center for the synthesis of 2-Amino-5-(benzyloxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry, typically involves the reduction of a nitrophenol precursor. While the primary reaction appears straightforward, the presence of three reactive functionalities—the aromatic amine, the phenol, and the benzyl ether—creates a landscape ripe for competitive side reactions. Understanding and controlling these undesired pathways is critical for achieving high yield and purity.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: My reaction mixture is turning dark brown/purple, and I'm getting a low yield of the desired product.
Q: What is causing the intense color change in my reaction, and how can I prevent it?
A: A dark coloration is a classic indicator of the oxidation of your aminophenol product.[1][2] The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is highly susceptible to oxidation by atmospheric oxygen, especially under neutral or basic conditions.[3][4] This process can lead to the formation of highly colored quinone-imine species and subsequent polymerization, significantly reducing your isolated yield.[5][6][7]
Troubleshooting Steps:
-
Inert Atmosphere: The most critical preventative measure is to conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the sensitive aminophenol to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control of pH: Aminophenols are more stable as their protonated salts.[1] If your purification process allows, consider an acidic workup to protonate the amino group, which can reduce its susceptibility to oxidation.
-
Temperature Control: While the initial reduction may require elevated temperatures, prolonged heating of the final product should be avoided. Cool the reaction mixture to room temperature as soon as the reaction is complete.
-
Rapid Purification: Do not let the crude product sit for extended periods. Proceed with purification as quickly as possible after the reaction is complete.[8]
Issue 2: My spectral data (NMR, Mass Spec) shows evidence of N-benzylation or O,N-dibenzylation.
Q: I'm observing impurities that appear to be N-benzylated or have multiple benzyl groups. How can I improve the selectivity for O-benzylation?
A: This issue arises from the competing nucleophilicity of the amino and hydroxyl groups during the benzylation of the starting material, 2-amino-5-hydroxyphenol (or a related precursor). While the hydroxyl group is generally more acidic and can be selectively deprotonated to favor O-alkylation, the amino group remains a potent nucleophile.[9][10][11]
Troubleshooting Steps:
-
Protecting the Amino Group: The most robust strategy to prevent N-alkylation is to temporarily protect the amino group.[9][11] A common method involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde.[9][11] The imine is much less nucleophilic than the free amine, allowing for selective O-benzylation. The imine can then be easily hydrolyzed under acidic conditions to regenerate the amino group.
-
Choice of Base and Solvent: The reaction conditions for benzylation can be tuned to favor O-alkylation. Using a milder base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or DMF can favor the deprotonation of the more acidic phenolic hydroxyl group over the amino group.[9]
-
Stoichiometry of Benzylating Agent: Carefully control the stoichiometry of the benzyl halide (e.g., benzyl bromide). Using a significant excess can increase the likelihood of di-alkylation.
Issue 3: I'm seeing starting material in my final product after the reduction of the nitro group.
Q: My reduction of 5-(benzyloxy)-2-nitrophenol is incomplete. How can I drive the reaction to completion?
A: Incomplete reduction of the nitro group is a common issue that can stem from several factors related to the catalyst, hydrogen source, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: The activity of your hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is crucial.[12] Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can have significantly reduced activity.
-
Catalyst Loading: If the reaction is sluggish, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Source and Pressure: If you are using hydrogen gas, ensure there are no leaks in your system and that the pressure is maintained. For transfer hydrogenation using a source like ammonium formate or cyclohexadiene, ensure you are using a sufficient excess.[13]
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenations.[14][15]
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls at room temperature, gentle heating may be required.
Issue 4: During purification, I'm struggling to separate my product from a closely-related impurity.
Q: Column chromatography is not effectively separating my desired this compound from an impurity with a very similar Rf value. What are my options?
A: The presence of both a basic amino group and an acidic phenolic hydroxyl group can lead to tailing and poor separation on silica gel.[8]
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This can deactivate the acidic silica gel surface and improve the peak shape of your basic product.[8]
-
Alternative Purification Methods:
-
Acid-Base Extraction: Utilize the amphoteric nature of your product. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). This will protonate the amino group and pull your product into the aqueous phase, leaving non-basic impurities behind. Then, neutralize the aqueous phase with a base to precipitate your purified product.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline solids.[8]
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark reaction color (Brown/Purple) | Oxidation of the aminophenol product | - Work under an inert atmosphere (N₂ or Ar)- Use degassed solvents- Consider an acidic workup- Minimize reaction time and temperature |
| Presence of N-benzylated impurities | Competing N-alkylation during benzylation | - Protect the amino group (e.g., as a Schiff base)- Use a mild base (e.g., K₂CO₃)- Control stoichiometry of the benzylating agent |
| Incomplete nitro group reduction | - Inactive catalyst- Insufficient hydrogen source- Suboptimal reaction conditions | - Use fresh, high-quality catalyst- Increase catalyst loading- Ensure adequate hydrogen pressure or transfer agent- Optimize solvent, temperature, and reaction time |
| Difficult chromatographic separation | - Tailing on silica gel due to basic amine and acidic phenol | - Add a basic modifier (e.g., triethylamine) to the eluent- Employ acid-base extraction- Attempt recrystallization |
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthetic route to this compound and highlights the key side reactions discussed.
Caption: Synthetic pathway and common side reactions.
Experimental Protocols
Protocol 1: Selective O-Benzylation via Schiff Base Protection
-
Schiff Base Formation: In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 equivalent) in methanol. Add benzaldehyde (1 equivalent) and stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-amino-5-nitrophenol.
-
O-Benzylation: Dissolve the crude imine in acetone. Add potassium carbonate (2 equivalents) followed by benzyl bromide (1.1 equivalents). Reflux the mixture for 20 hours, monitoring by TLC.
-
Hydrolysis: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in a suitable solvent and hydrolyze the imine with dilute hydrochloric acid to yield 5-(benzyloxy)-2-nitrophenol.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-(benzyloxy)-2-nitrophenol (1 equivalent) in ethanol. Carefully add 10% Palladium on carbon (5-10 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Workup: Monitor the reaction by TLC. Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify immediately.
References
- Joseph, J., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-6.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 209-213.
- Corbett, J. F., & Corbett, S. A. (1982). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Organic Chemistry, 47(16), 3087–3091.
- Li, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 869-876.
- Bhowmick, R., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(18), 15003-15014.
- Kociensky, P. J. (2006). Protecting Groups (3rd ed.). Thieme.
- Preparation of 2-amino-5-(3'-chloro-4'-hydroxy anilino)-1,4-benzoquinone of the formula. (n.d.). Google Patents.
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125.
- Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.
- American Chemical Society. (2022). Synthesis of paracetamol and 4-aminophenol from hydroquinone. 26th Annual Green Chemistry & Engineering Conference Posters.
- National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(21), 7247.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.). Google Patents.
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
stability and storage conditions for 2-Amino-5-(benzyloxy)phenol
Technical Support Center: 2-Amino-5-(benzyloxy)phenol
Welcome to the technical support guide for this compound (CAS: 54026-40-3). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this versatile chemical building block. As a compound featuring an aminophenol core, its stability is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into maintaining its integrity.
Section 1: Core Compound Properties & Storage Summary
For rapid assessment, the fundamental properties and recommended storage conditions for solid this compound are summarized below. Adherence to these conditions is the first step in preventing compound degradation.
| Parameter | Recommended Condition | Rationale & Citation |
| Appearance | Off-white to light tan solid | As supplied, significant deviation may indicate oxidation. |
| Long-Term Storage (Solid) | -20°C.[1][2] | Minimizes thermal degradation pathways. |
| Short-Term Storage (Solid) | 2°C to 8°C (1-2 weeks).[2][3] | Suitable for material in active use. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[3] | The aminophenol structure is highly susceptible to oxidation.[4] |
| Light Conditions | Protect from light (store in an amber vial).[3] | Light can catalyze oxidative degradation.[4] |
| Container | Tightly sealed container.[3][5][6] | Prevents exposure to atmospheric moisture and oxygen. |
Section 2: Frequently Asked Questions (FAQs)
These FAQs address the most common issues encountered by users in the laboratory.
Q1: What are the absolute best-practice conditions for long-term storage of the solid compound? A1: For maximum stability and shelf-life, the solid compound should be stored at -20°C in a tightly sealed vial, with the headspace purged with an inert gas like argon or nitrogen.[1][2][3] The vial should be amber or wrapped in foil to protect it from light.[3] The combination of low temperature, an inert atmosphere, and protection from light addresses the primary degradation pathway: oxidation of the electron-rich aminophenol ring system.[4]
Q2: I received a new bottle of this compound and it has a slight pink or brownish tint. Is it degraded? A2: A slight discoloration is a classic indicator of minor surface oxidation, where the aminophenol moiety has begun to form colored quinone-imine type species.[4] While the bulk of the material may still be of high purity, this indicates sub-optimal handling or storage at some point. Before using it in a critical reaction, it is highly advisable to verify its purity. A quick check via Thin Layer Chromatography (TLC) against a reference or a more quantitative analysis by HPLC (see Protocol 2) or NMR is recommended. For most applications, a purity of >98% is acceptable.
Q3: How should I prepare a stock solution for long-term storage and use? A3: Preparing a stable stock solution is critical. Use a high-quality, anhydrous-grade solvent such as Dimethyl Sulfoxide (DMSO).[4] After dissolving the compound, it is crucial to aliquot the solution into single-use volumes in appropriate vials. Before sealing, purge the headspace of each vial with argon or nitrogen. For long-term storage of solutions, -80°C is strongly recommended over -20°C to significantly slow down any residual oxidative processes in the solution phase. Avoid repeated freeze-thaw cycles, as these introduce moisture and oxygen with each use.
Q4: My prepared solution in methanol/DMSO turns yellow or brown within a few hours at room temperature. What is happening and how can I stop it? A4: This rapid color change is due to the accelerated oxidation of the compound in solution, where molecules are more mobile and reactive than in the solid state. This process is exacerbated by dissolved oxygen in the solvent, exposure to ambient light, and neutral or basic pH conditions.[4]
To prevent this:
-
Use Deoxygenated Solvents: Sparge your solvent with an inert gas for 15-20 minutes before preparing the solution.
-
Work Quickly and on Ice: Prepare solutions immediately before use and keep them on ice to slow reaction kinetics.
-
Protect from Light: Work in a fume hood with the sash lowered and wrap the container in foil.
-
Consider pH: If your experimental conditions allow, preparing the solution in a slightly acidic buffer (pH 3-5) can dramatically increase stability. In an acidic medium, the primary amino group becomes protonated (-NH3+), which is significantly less susceptible to oxidation.[4]
Section 3: Troubleshooting Guide for Experimental Failures
When an experiment involving this compound yields inconsistent or unexpected results, the integrity of the compound is a primary suspect. This guide provides a logical workflow to diagnose the issue.
Problem: Inconsistent reaction yields, unexpected side products, or low biological activity.
This is often traced back to the degradation of the starting material. The following flowchart outlines a systematic approach to troubleshooting this issue.
Sources
Technical Support Center: Scaling Up the Production of 2-Amino-5-(benzyloxy)phenol
A Senior Application Scientist's Foreword
Welcome to the dedicated technical support center for 2-Amino-5-(benzyloxy)phenol. As a key intermediate in advanced pharmaceutical and materials science applications, its successful synthesis and scale-up are critical. This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. My goal is to move beyond simple procedural steps and delve into the causality—the why—behind common challenges encountered in the lab and during pilot-scale production. Here, we will address specific issues with field-proven insights, ensuring that every protocol is a self-validating system grounded in robust chemical principles. Let us navigate the complexities of this synthesis together.
Synthesis & Scale-Up Overview
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 3-aminophenol. This strategy involves:
-
Nitration: Selective nitration of 3-aminophenol to yield 5-amino-2-nitrophenol.
-
Diazotization & Benzylation: Conversion of the 5-amino group to a hydroxyl group via a diazonium salt, followed by benzylation of the more acidic phenolic hydroxyl.
-
Reduction: Reduction of the nitro group to the target amine.
A more direct, and often preferred, industrial route involves the reduction of a commercially available precursor, 5-(benzyloxy)-2-nitrophenol.[1][2] This approach simplifies the process by starting with a key intermediate where the benzyl protecting group is already in place. The critical final step is the selective reduction of the nitro group.
Caption: A generalized workflow for the synthesis of this compound.
Technical Troubleshooting & FAQ Center
This center is organized by the typical stages of a production campaign, from initial reaction optimization to final product handling.
Section 1: Synthesis & Reaction Optimization
Q1: My reduction of 5-(benzyloxy)-2-nitrophenol is resulting in a low yield. What are the common causes?
Scientist's Insight: Low yields in this reduction are typically traced back to three primary factors: incomplete reaction, degradation of the product, or side reactions. The aminophenol product is susceptible to oxidation, which can be a significant issue, especially during workup.[3][4] The choice of reducing agent and reaction conditions are paramount.
Recommended Actions:
-
Incomplete Reaction:
-
Catalytic Hydrogenation (H₂/Pd-C): Ensure your catalyst is active. If it's old or has been exposed to air, its activity may be compromised. Monitor the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[5][6] An increase in catalyst loading or hydrogen pressure may be necessary.
-
Chemical Reduction (e.g., Sodium Dithionite): This method is often high-yielding.[2] Ensure the sodium dithionite is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents). The reaction is often run in a biphasic system (e.g., ethanol/water) at elevated temperatures (e.g., 75°C) to ensure solubility and a reasonable reaction rate.[2]
-
-
Product Degradation:
-
Side Reactions (Debenzylation):
-
Aggressive catalytic hydrogenation conditions (high pressure, high temperature, or prolonged reaction times) can lead to the cleavage of the benzyl ether, resulting in 2,5-diaminophenol as a byproduct. If this is observed, reduce the reaction temperature and pressure.
-
Q2: I'm observing the formation of dark, tar-like impurities in my reaction mixture. How can I prevent this?
Scientist's Insight: Dark coloration is a classic sign of aminophenol oxidation and subsequent polymerization.[3] This is an aerobic process, often catalyzed by trace metal impurities and accelerated by heat and light. The product is most stable under acidic conditions where the amino group is protonated.
Recommended Actions:
-
Maintain an Inert Atmosphere: This is the most critical preventative measure. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction and workup.[3]
-
Control Temperature: Avoid excessive heating. If the reduction is exothermic, ensure you have adequate cooling to maintain the target temperature.
-
Acidic Workup: During the workup, after the reaction is complete, consider acidifying the aqueous layer. This will protonate the product, making it more water-soluble as a salt and significantly less prone to oxidation.
-
Use of Antioxidants: In some large-scale processes for similar compounds, small amounts of antioxidants or chelating agents (like EDTA) are added to sequester metal ions that can catalyze oxidation.
Section 2: Purification & Isolation
Q1: I am having difficulty purifying this compound using silica gel chromatography. The product seems to be smearing or sticking to the column.
Scientist's Insight: This is a very common issue. The molecule contains both a basic amino group and a weakly acidic phenolic hydroxyl group. These functional groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing) and even irreversible adsorption.[6]
Recommended Actions:
-
Deactivate the Silica Gel: Pre-treat your silica gel or, more simply, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.[6]
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be effective.
-
-
Alternative Stationary Phases: If issues persist, consider using a different type of stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Recrystallization: This can be an excellent, scalable alternative to chromatography. Perform small-scale solubility tests to identify a suitable solvent or solvent system (e.g., ethanol/water, toluene/heptane). An ideal solvent will dissolve the compound when hot but poorly when cold.[3]
Sources
troubleshooting guide for reactions involving 2-Amino-5-(benzyloxy)phenol
Welcome to the technical support resource for 2-Amino-5-(benzyloxy)phenol (CAS: 54026-40-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when handling and reacting with this versatile chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: While specific toxicity data is limited, this compound should be handled with care, assuming it may be toxic and an irritant, based on the reactivity of the aminophenol functional group. Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.[1]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Q2: How should I properly store this compound to prevent degradation?
A2: this compound is susceptible to oxidation, a common characteristic of aminophenols, which can cause the material to darken over time and introduce impurities.
-
Short-term Storage: For routine use, store at -4°C for 1-2 weeks.[2]
-
Long-term Storage: For maximum stability, store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] This minimizes exposure to oxygen and moisture.
-
Solution Storage: If you must store it in solution, use de-gassed solvents and keep the solution at -20°C for the shortest time possible.[4]
Q3: What are the best solvents for dissolving this compound?
A3: The molecule's structure, containing both polar (amino, hydroxyl) and non-polar (benzyl, phenyl) moieties, dictates its solubility. It is generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It also shows moderate solubility in alcohols such as methanol and ethanol. Its aqueous solubility is expected to be low but can be enhanced at acidic pH due to the protonation of the basic amino group.
Synthesis Troubleshooting Guide
The most common route to synthesize this compound involves the reduction of its nitro precursor, 5-(benzyloxy)-2-nitrophenol.[5][6]
Caption: General synthesis workflow for this compound.
Problem 1: Low yield during the reduction of 5-(benzyloxy)-2-nitrophenol.
-
Potential Cause: Incomplete reaction or degradation of the starting material/product.
-
Troubleshooting Solutions:
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
-
Sodium Dithionite (Na₂S₂O₄): This is a common and effective choice.[6] Ensure it is fresh, as it can degrade upon storage. The reaction is typically run in a water/ethanol mixture at elevated temperatures (e.g., 75°C).[6]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but carries the risk of premature debenzylation (cleavage of the benzyl ether) if conditions are too harsh. Use a lower pressure of H₂ and monitor the reaction carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl): These classic methods are robust but can require a more challenging workup to remove metal salts.
-
-
Reaction Monitoring: Actively monitor the reaction's progress. If the starting material persists, consider adding more reducing agent in portions or increasing the reaction temperature modestly.
-
Inert Atmosphere: The aminophenol product is sensitive to air oxidation, especially at higher temperatures and basic pH.[4] Perform the reaction and workup under an inert atmosphere (N₂ or Ar) to prevent the formation of colored oxidative byproducts.
-
Problem 2: Product appears dark or contains significant colored impurities.
-
Potential Cause: Oxidation of the aminophenol product.
-
Troubleshooting Solutions:
-
De-gas Solvents: Use solvents that have been de-gassed by bubbling with N₂ or Ar prior to use.
-
Acidic Workup: During the aqueous workup, acidifying the solution (e.g., with dilute HCl) will protonate the amino group to form the more stable ammonium salt, which is less susceptible to oxidation.
-
Purification:
-
Column Chromatography: Use silica gel chromatography to separate the desired product from non-polar impurities and colored baseline material. A gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be highly effective for purification.
-
-
Reaction Troubleshooting Guide
This compound has three potential sites of reactivity: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-rich aromatic ring. This can lead to challenges in selectivity.
Caption: Reactive sites on the this compound molecule.
Problem 3: Lack of selectivity in acylation or alkylation reactions (reaction at both -NH₂ and -OH).
-
Potential Cause: The amino group is generally more nucleophilic than the hydroxyl group. However, under basic conditions, the deprotonated phenoxide is a potent nucleophile and can compete effectively.
-
Troubleshooting Solutions:
-
Control of Stoichiometry and Temperature: Use a slight excess (1.0-1.1 equivalents) of the electrophile (e.g., acyl chloride, alkyl halide) and run the reaction at a low temperature (e.g., 0°C to room temperature) to favor reaction at the more nucleophilic amine.
-
pH Control: In the absence of a strong base, the neutral amine will react preferentially. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will scavenge the acid byproduct without significantly deprotonating the phenol.
-
Protecting Groups: For complete selectivity, the use of a protecting group is the most robust strategy. Protect the phenol as a silyl ether (e.g., TBDMS) or another group that is stable to the conditions required for modifying the amine, then deprotect it in a subsequent step.
-
Problem 4: Unwanted debenzylation during a reaction.
-
Potential Cause: The benzyl ether is labile under certain conditions, particularly catalytic hydrogenation and strongly acidic environments.
-
Troubleshooting Solutions:
-
Avoid Reductive Conditions: If your synthetic route requires a reduction step elsewhere in the molecule, avoid H₂/Pd-C. Choose a reagent that will not cleave the benzyl group, such as sodium borohydride for reducing aldehydes/ketones or sodium dithionite for nitro groups.
-
Avoid Strong Acids: While stable to many acidic conditions, prolonged exposure to strong acids at high temperatures can cause cleavage of the benzyl ether. If an acidic step is necessary, perform it at the lowest effective temperature and for the shortest possible time.
-
Analytical Characterization
Table 1: Key Analytical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [3][5] |
| Molecular Weight | 215.25 g/mol | [3][5] |
| CAS Number | 54026-40-3 | [3] |
| Appearance | Solid powder | [5] |
| PSA (Polar Surface Area) | 55.48 Ų | [6] |
| LogP | 3.13 | [6] |
For reaction monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) is a highly effective technique.[7][8]
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
References
-
Phenol, 2-amino-5-(phenylmethoxy)-. LookChem. [Link]
-
54026-40-3 | this compound. BIOFOUNT. [Link]
-
5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086. PubChem, National Center for Biotechnology Information. [Link]
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Center for Biotechnology Information. [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives.
-
Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. [Link]
- Process for the preparation of 2-amino-5-alkyl-phenols.
-
Chemical Properties - Phenols. CK-12 Foundation. [Link]
-
2-AMINO-5-NITROPHENOL. National Center for Biotechnology Information. [Link]
-
Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. Banaras Hindu University. [Link]
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- 2. 54026-40-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 2-Amino-5-(benzyloxy)phenol for Reactions
Welcome to the technical support center for 2-Amino-5-(benzyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile building block. We will move beyond simple solvent lists to provide a mechanistic understanding and actionable protocols to ensure your reactions proceed homogenously and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common lab solvents?
A1: this compound (MW: 215.25 g/mol ) is a solid compound whose solubility is dictated by its three key functional groups: a polar basic amino group, a polar acidic phenol group, and a large, non-polar benzyl ether group.[1][2] This combination leads to a nuanced solubility profile. The bulky, non-polar benzyloxy moiety significantly reduces its solubility in water and non-polar solvents, while the polar groups allow for dissolution in various polar organic solvents.
A summary of its expected solubility based on analogous compounds and chemical principles is provided below.[3][4][5]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Very Low (at neutral pH) | The large hydrophobic benzyl group counteracts the hydrogen bonding potential of the -NH2 and -OH groups. Solubility is highly pH-dependent.[3][6] |
| Methanol, Ethanol | Moderate | Can form hydrogen bonds with the solute, but the hydrophobic character still limits high concentrations. | |
| Polar Aprotic | DMSO, DMF | High to Very High | These solvents are excellent at solvating polar organic molecules and can effectively disrupt the intermolecular forces in the solid lattice.[3] |
| Acetonitrile (ACN), THF | Low to Moderate | Less polar than DMSO/DMF, offering moderate solvating power for this compound. Often useful in co-solvent systems.[3] | |
| Less Polar | Dichloromethane (DCM) | Low | The molecule's overall polarity is too high for significant solubility in these common reaction solvents. |
| Ethyl Acetate (EtOAc) | Low to Moderate | Can engage in some hydrogen bonding, making it a slightly better choice than DCM, but solubility is still limited. | |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule.[3] |
Q2: How does pH dramatically affect the aqueous solubility of this compound?
A2: The solubility of this compound in water is profoundly influenced by pH due to its amphoteric nature—it possesses both a basic amino group and an acidic phenol group.[3][6] By adjusting the pH, you can ionize either group, forming a salt which is significantly more water-soluble than the neutral form.[7]
-
Acidic Conditions (pH < 4): At a pH well below the pKa of the amino group's conjugate acid (pKa for aminophenols is ~5.5), the amine will be protonated to form an ammonium salt (-NH₃⁺).[8] This positively charged species is highly soluble in water.[3][6]
-
Neutral Conditions (pH ~6-9): In this range, the molecule exists predominantly in its neutral form, which exhibits the lowest aqueous solubility.[3]
-
Basic Conditions (pH > 11): At a pH above the pKa of the phenol group (pKa for aminophenols is ~10.3), the hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻).[8] This species also demonstrates high water solubility.[3]
Q3: My reaction requires an aprotic solvent, but the compound won't dissolve. What should I do?
A3: This is a common challenge. If you are constrained to aprotic conditions, start with the solvents offering the highest solvating power: DMSO or DMF . If these are incompatible with your reaction chemistry, a co-solvent approach is the next logical step. For example, while solubility in pure THF may be low, adding a percentage of DMSO or DMF can often achieve dissolution without significantly altering the overall reaction environment. See Troubleshooting Guide C for a detailed protocol on using co-solvents.
Q4: Why did my compound dissolve initially but then precipitate out of the reaction mixture?
A4: This phenomenon, often called "crashing out," can be attributed to several factors:
-
Temperature Change: The compound may have been soluble at a higher initial temperature but has low solubility at the reaction's running temperature.[9]
-
Change in Solvent Composition: The reaction itself may consume a solvent or produce a byproduct (like water) that reduces the overall solvating power of the medium.
-
Consumption of the Solute: As the this compound is consumed, its concentration may drop below the level needed to keep a co-solvent system stable, causing any remaining starting material to precipitate.
-
Product Insolubility: The product of the reaction may be insoluble in the chosen solvent system and is precipitating, which can sometimes be mistaken for the starting material. Always check the identity of the precipitate via methods like TLC or NMR.[10]
Troubleshooting Guides & Experimental Protocols
Guide A: Systematic Approach to Solubility Optimization
When faced with a solubility issue, a systematic approach is more effective than random solvent testing. The following workflow helps guide your decision-making process from the most common to more advanced techniques.
Caption: Decision workflow for troubleshooting solubility.
Guide B: Protocol for Solubility Enhancement via pH Adjustment
This protocol is ideal for reactions in aqueous or protic solvents where the ionized form of the starting material is compatible with the reaction conditions.
Objective: To prepare a soluble, pH-adjusted stock solution of this compound.
Materials:
-
This compound
-
Deionized water or desired protic solvent (e.g., ethanol)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
pH meter or pH strips
Caption: Experimental workflow for pH-mediated dissolution.
Step-by-Step Methodology:
-
Weigh: Weigh the desired amount of this compound solid.
-
Suspend: Add it to a volume of deionized water (e.g., to make up ~80% of the final desired volume) and stir to create a suspension. The solid will likely not dissolve completely at neutral pH.[3]
-
Acidify or Basify:
-
Final Volume: Once the solid is fully dissolved, add deionized water to reach the final target concentration.
-
Verification: Confirm the final pH. This solution is now ready for use.
Causality Note: The dropwise addition of acid or base protonates the amine or deprotonates the phenol, respectively. This in-situ salt formation drastically increases the molecule's affinity for polar solvents like water, leading to dissolution.[6][7]
Guide C: Protocol for Using Co-Solvents
This method is effective when a single solvent is insufficient and pH modification is not viable. It involves using a small amount of a powerful "secondary" solvent to dissolve the compound in the bulk "primary" reaction solvent.
Objective: To dissolve this compound in a primary solvent that has poor solvating power by introducing a miscible co-solvent.
Step-by-Step Methodology:
-
Preparation: Weigh the this compound and place it in the reaction vessel. Add the primary reaction solvent (e.g., THF, Toluene) and begin stirring. Observe the suspension.
-
Co-solvent Selection: Choose a miscible co-solvent in which the compound is highly soluble (e.g., DMSO, DMF).
-
Co-solvent Addition: Gradually add the co-solvent dropwise while stirring vigorously.[9]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved.
-
Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent (e.g., 20:1 THF:DMSO). This ratio should be maintained and scaled for the full reaction.[9] It is critical to use the minimum amount of co-solvent necessary to achieve dissolution to avoid unwanted effects on the reaction kinetics or outcome.
-
Reaction Setup: Proceed with the synthetic reaction in the established co-solvent system.
Expert Insight: This technique works by having the high-power co-solvent disrupt the crystal lattice of the solid, allowing the individual molecules to be solvated by the bulk primary solvent. It is a powerful method for homogenizing otherwise difficult reaction mixtures.[11]
References
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link][4]
-
Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract. Retrieved from [Link][6]
-
PubChem. (n.d.). 5-(2-Aminoethyl)-2-(benzyloxy)phenol. Retrieved from [Link]
-
LookChem. (n.d.). Phenol, 2-amino-5-(phenylmethoxy)-. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-(benzyloxycarbonylamino)phenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][10]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. Retrieved from [Link][7]
-
Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from [11]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds.
-
MDPI. (2023). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link][12]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link][13]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Retrieved from [Link][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. quora.com [quora.com]
- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Debenzylation of 2-Amino-5-(benzyloxy)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the debenzylation of 2-Amino-5-(benzyloxy)phenol to synthesize 2,5-diaminophenol. It is designed to troubleshoot common side products and other experimental issues, ensuring a higher success rate and purity of the final product.
Introduction
The debenzylation of this compound is a critical deprotection step, most commonly achieved through catalytic hydrogenolysis. While seemingly straightforward, this reaction is prone to several side reactions and experimental pitfalls that can lead to complex product mixtures and low yields. The target product, 2,5-diaminophenol, is a valuable intermediate but is also susceptible to oxidation, further complicating its synthesis and purification. This guide addresses these challenges in a practical question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Issue 1: Incomplete or Sluggish Reaction
Question: My debenzylation of this compound is very slow or stalls before completion. What are the likely causes and how can I resolve this?
Answer: An incomplete or sluggish hydrogenolysis reaction can often be traced back to issues with the catalyst, hydrogen source, or reaction conditions.
-
Catalyst Inactivity or Poisoning: The palladium catalyst is the engine of this reaction and is sensitive to various factors.
-
Catalyst Quality: The activity of Palladium on carbon (Pd/C) can differ significantly between suppliers and even batches. It is advisable to screen catalysts from different sources if you consistently face issues[1].
-
Catalyst Poisoning: The catalyst's active sites can be blocked or "poisoned" by certain functional groups or impurities. Sulfur-containing compounds and phosphines are common culprits that can deactivate the palladium catalyst[1][2]. Ensure your starting material and solvents are free from such contaminants.
-
Catalyst Choice: While 10% Pd/C is a standard choice, for more challenging substrates, 20% Pd(OH)₂/C (Pearlman's catalyst) can be more effective. In some very difficult cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone[1][3].
-
-
Inefficient Hydrogen Transfer: For the reaction to proceed, hydrogen must be effectively delivered to the catalyst's surface.
-
Hydrogen Pressure: Many debenzylations can be performed at atmospheric pressure using a hydrogen balloon. However, for stubborn reactions, increasing the hydrogen pressure (e.g., in a Parr shaker) can significantly boost the reaction rate[1].
-
Agitation: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow reaction. Ensure vigorous stirring to maintain a good suspension of the catalyst.
-
Catalytic Transfer Hydrogenation (CTH): As an alternative to using hydrogen gas, CTH employs a hydrogen donor in the presence of the catalyst. Common donors include ammonium formate, formic acid, or 1,4-cyclohexadiene[4][5]. This method can sometimes be milder and more efficient, avoiding the need for specialized hydrogenation equipment[2][5].
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial for substrate solubility and reaction efficiency. Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent choices for hydrogenolysis[1]. Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also commonly used[1]. If your starting material has poor solubility, consider a solvent mixture.
-
Temperature: Most hydrogenolysis reactions are conducted at room temperature. However, gentle heating (e.g., to 40-50 °C) may be necessary for more resistant benzyl ethers[1].
-
Issue 2: Formation of a Major, Unidentified Side Product
Question: After my reaction, I see a significant amount of a side product that is not my starting material or desired product. What could this be?
Answer: The formation of unexpected byproducts is a common issue. The structure of your starting material, this compound, makes it susceptible to specific side reactions.
-
Over-reduction of the Aromatic Ring: One of the most common side reactions is the over-reduction of the aromatic ring to a cyclohexyl ring, especially under harsh conditions like high hydrogen pressure, elevated temperatures, or prolonged reaction times[1]. To mitigate this, use milder conditions and carefully monitor the reaction's progress by TLC or LC-MS.
-
Formation of Toluene: The benzyl group is cleaved as toluene. While this is the expected byproduct, it needs to be efficiently removed during work-up and purification[4].
-
Oxidation of the Product: The desired product, 2,5-diaminophenol, is highly susceptible to oxidation, especially in the presence of air. This can lead to the formation of colored impurities, often quinone-imine type structures. It is crucial to perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Issue 3: Difficulty in Purifying the Final Product
Question: I have successfully debenzylated my starting material, but I am struggling to isolate pure 2,5-diaminophenol. It seems to be degrading during purification.
Answer: The purification of 2,5-diaminophenol is challenging due to its polarity and instability.
-
Handling and Storage: 2,5-diaminophenol and its salts are sensitive to air and light. It is best to handle them under an inert atmosphere and store them in a freezer under argon or nitrogen[6].
-
Purification Strategy:
-
Filtration: After the reaction, the palladium catalyst must be carefully removed. Filtration through a pad of Celite is a standard and effective method. Ensure the Celite pad is washed with the reaction solvent to recover all the product.
-
Extraction: If an extractive work-up is performed, use degassed solvents to minimize oxidation.
-
Crystallization/Precipitation: The product can sometimes be isolated as its hydrochloride or sulfate salt by precipitation from the reaction mixture or a suitable solvent. This can improve its stability. For example, after neutralizing a basic solution to a pH of 4.5-5.0, the aminophenol may precipitate[7].
-
Column Chromatography: If chromatography is necessary, it should be performed quickly using silica gel that has been deactivated with a small amount of a suitable base (like triethylamine) mixed into the eluent. This can prevent the acidic silica from promoting product degradation. Use a solvent system that provides good separation from non-polar byproducts like toluene.
-
Experimental Protocols
Protocol 1: Debenzylation using Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a safer and often more convenient alternative to hydrogen gas.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: To this solution, add 10% Pd/C (10-20% by weight of the starting material).
-
Hydrogen Donor: Add ammonium formate (3-5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or crystallization.
-
Protocol 2: Purification of 2,5-Diaminophenol by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or methanol) in the non-polar solvent. The exact gradient will depend on the specific impurities present. It is often beneficial to add a small amount (0.1-1%) of triethylamine to the eluent to prevent streaking and degradation of the amine on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified 2,5-diaminophenol.
Visual Diagrams
Reaction Pathway
Caption: Debenzylation of this compound.
Common Side Reaction Pathway
Caption: Over-reduction side reaction.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for debenzylation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading (Pd/C) | 10-20% w/w | Ensures sufficient active sites for the reaction. |
| Hydrogen Pressure | 1-10 bar (atm to ~150 psi) | Higher pressure can increase reaction rate but also risk of over-reduction[1]. |
| Temperature | Room Temp to 50 °C | Gentle heating can overcome activation energy for sluggish reactions[1]. |
| Ammonium Formate (CTH) | 3-5 equivalents | Ensures complete reaction by providing sufficient hydrogen donor. |
References
- Preparation of 2-amino-5-(3'-chloro-4'-hydroxy anilino)-1,4-benzoquinone. (n.d.). Google Patents.
- BenchChem. (2025). Technical Support Center: Improving the Efficiency of Benzyl Group Deprotection. BenchChem.
- BenchChem. (2025). Technical Support Center: Minimizing Byproduct Formation During Benzyl Ether Cleavage. BenchChem.
- Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.
- Steve S.Y. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. WordPress.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters.
- Parke, D. V., & Williams, R. T. (1950). 355. The synthesis of 2-amino-3- and -5-hydroxybenzene-sulphonamides. Journal of the Chemical Society (Resumed).
- Bieg, T., & Szeja, W. (1985).
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025).
-
2-Aminophenol. (n.d.). In Wikipedia. Retrieved from [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Organic Reactions.
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
- Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. (n.d.). Google Patents.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2006).
- Studies on the hydrogenolysis of benzyl ethers. (2025).
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Aryl
- Pd/C-Catalyzed N-Debenzylation of Benzylamines. (n.d.).
- How can I synthesize 2-amino-5-methoxyphenol? (2014).
- (pin)B-B(dan). (n.d.). Organic Syntheses Procedure.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (1977). Journal of the Chemical Society, Perkin Transactions 1.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters.
- Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. (2025).
-
5-(2-Aminoethyl)-2-(benzyloxy)phenol. (n.d.). PubChem. Retrieved from [Link]
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014).
-
2,5-Diaminophenol. (n.d.). PubChem. Retrieved from [Link]
-
Process for the purification of p-aminophenol. (n.d.). PubChem. Retrieved from [Link]
- Process for Purifying 2,5-Dichlorophenol. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. 636-25-9|2,5-Diaminophenol|BLD Pharm [bldpharm.com]
- 7. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2-Amino-5-(benzyloxy)phenol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-(benzyloxy)phenol. The following content provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient execution of your synthesis, with a primary focus on the critical catalytic hydrogenation step.
Section 1: Troubleshooting Guide & FAQs
The synthesis of this compound, typically achieved via the catalytic hydrogenation of 2-Nitro-5-(benzyloxy)phenol, presents a key challenge: selectively reducing the nitro group without cleaving the benzyl ether protecting group (debenzylation). This section addresses common issues encountered during this delicate transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion is a frequent issue stemming from several factors related to the catalyst, reaction conditions, or the substrate and solvent system.
-
Catalyst Issues:
-
Poisoning: The catalyst's active sites can be blocked by contaminants. Common poisons for noble metal catalysts include sulfur compounds, certain nitrogen-containing heterocycles, and heavy metal ions.[1] Ensure all glassware is meticulously cleaned and use high-purity reagents and solvents.[1]
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Catalysts, especially pyrophoric ones like Raney Nickel, should be handled under an inert atmosphere.[1] It is often best to use a fresh batch of catalyst to rule out deactivation.[1]
-
Insufficient Loading: The amount of catalyst may be too low for your reaction scale. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[1]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While a hydrogen balloon is often sufficient, some reactions may require higher pressures, necessitating the use of a Parr hydrogenator.[1]
-
Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[1] However, gentle heating can sometimes increase the reaction rate, but excessive heat can lead to catalyst deactivation or promote side reactions.[1]
-
Poor Agitation: Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, which severely limits the reaction rate.[1] Ensure vigorous stirring to maximize reactant contact.[1]
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the 2-Nitro-5-(benzyloxy)phenol is not fully dissolved, the reaction will be slow. Common solvents that can be used include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]
-
Solvent Purity: The presence of impurities, including water, in the solvent can sometimes act as a temporary poison to the catalyst.[1]
-
Q2: I'm observing significant debenzylation of my product. How can I minimize this side reaction?
A2: This is the most critical challenge in this synthesis. Debenzylation is a competing hydrogenolysis reaction.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common choice for nitro group reduction, but it is also very active for debenzylation.[2][3] Consider using a less active catalyst or a modified one. Platinum on carbon (Pt/C) or Raney Nickel can sometimes offer better selectivity, though they may require different reaction conditions.[2][4]
-
Reaction Conditions:
-
Temperature and Pressure: Use the mildest conditions possible. Lowering the hydrogen pressure and reaction temperature can often favor nitro reduction over debenzylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Additives: In some cases, the addition of a catalyst moderator or poison in a controlled amount can selectively inhibit the debenzylation reaction. This is an advanced technique and requires careful optimization.
Q3: The reaction is very slow. How can I increase the rate without compromising selectivity?
A3: To increase the reaction rate, you can carefully adjust the following parameters, but always be mindful of the potential impact on selectivity[1]:
-
Increase the hydrogen pressure.
-
Slightly increase the reaction temperature.
-
Increase the catalyst loading.
-
Ensure efficient and vigorous stirring.
-
Consider a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), but be aware this may also increase debenzylation.[1]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the catalytic hydrogenation of 2-Nitro-5-(benzyloxy)phenol.
Caption: Troubleshooting workflow for hydrogenation.
Section 2: Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high yield and purity. Below is a comparison of common catalysts for nitro group reduction.
| Catalyst | Typical Loading (w/w) | Advantages | Disadvantages | Selectivity Considerations |
| Pd/C (Palladium on Carbon) | 5-10% | Highly active for nitro reduction, widely available.[2] | Prone to causing debenzylation.[3][5] | Often requires careful optimization of conditions to minimize benzyl group cleavage. |
| Pt/C (Platinum on Carbon) | 5-10% | Generally less prone to debenzylation than Pd/C. | May be less active for nitro reduction, requiring more forcing conditions. | A good alternative when debenzylation is a major issue with Pd/C. |
| Raney Nickel | 10-20% | Cost-effective, less likely to cause debenzylation than Pd/C.[2] | Pyrophoric and requires careful handling; can have lower activity. | Often used when halogen substituents are present to avoid dehalogenation.[2] |
| SnCl₂ (Tin(II) Chloride) | 3-5 equivalents | Mild, chemoselective, and tolerant of many functional groups.[2][6] | Stoichiometric reagent, generates tin waste. | An excellent choice for small-scale synthesis where catalytic methods fail due to selectivity issues.[4] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Nitro-5-(benzyloxy)phenol
This protocol provides a starting point for the synthesis. Optimization of catalyst, solvent, and conditions may be necessary.
-
Preparation: In a round-bottom flask or a Parr hydrogenation bottle, dissolve 2-Nitro-5-(benzyloxy)phenol (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) at a concentration of approximately 0.1-0.5 M.
-
Inerting: Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, for several minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon for atmospheric pressure reactions or by pressurizing the vessel in a Parr apparatus to a desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The disappearance of the starting material and the appearance of the more polar amine product should be observed.[7]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be washed with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography.
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
Section 4: References
-
ACS Catalysis. (2018). Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different solvents on hydrogenation of nitrobenzene and benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. Retrieved from [Link]
-
RSC Publishing. (n.d.). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Semantic Scholar. (2016). Solvent‐Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen‐Doped Ordered Mesoporous Carbon. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Phenol, 2-amino-5-(phenylmethoxy). Retrieved from [Link]
-
Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from
-
Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
(2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
-
Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Retrieved from
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved from [Link]
-
StackExchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
-
Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from
-
Atlantis Press. (n.d.). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Retrieved from [Link]
-
MDPI. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]
-
Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor. Retrieved from
-
PubChem. (n.d.). 5-(2-Aminoethyl)-2-(benzyloxy)phenol. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
-
Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Arrhenius plots for the hydrogenation of phenol on Pt/C‐5 (a) or.... Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation conversion of phenol over Pd/C at different temperature. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-(benzyloxy)phenol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and procedural support for the workup and purification of 2-Amino-5-(benzyloxy)phenol. It is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate and may encounter challenges during its isolation. Our focus is on the critical post-reaction steps following the synthesis of the target molecule, typically via the reduction of 5-(benzyloxy)-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: My reaction appears complete by TLC, but my final yield is significantly lower than expected after the workup. What are the most common points of product loss?
A1: This is a frequent issue stemming from the amphoteric nature of aminophenols. The product contains both a basic amino group and an acidic phenolic hydroxyl group, making its solubility highly dependent on pH.
-
Acidic Loss: If your workup solution is too acidic (pH < 4), the amino group becomes protonated (-NH₃⁺). The resulting ammonium salt is highly water-soluble and will remain in the aqueous phase during extraction with organic solvents.
-
Basic Loss: Conversely, if the pH is too high (pH > 10), the phenolic hydroxyl group deprotonates to form a phenoxide salt (-O⁻), which is also very soluble in water.
Solution: The key to an efficient extraction is to adjust the pH of the aqueous layer to the isoelectric point of the molecule, where it has minimum water solubility. For most aminophenols, this is in the neutral to slightly basic range (pH 7-8). Before extraction, carefully neutralize your reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and check the pH with indicator paper. Perform multiple extractions with a suitable solvent like ethyl acetate to maximize recovery.
Q2: The isolated crude product is a dark brown or black solid/oil instead of the expected off-white solid. What causes this discoloration, and how can it be prevented?
A2: Aminophenols are highly susceptible to air oxidation. The electron-donating amino and hydroxyl groups activate the aromatic ring, making it prone to oxidation, which forms highly colored quinone-imine type impurities.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the workup and isolation steps under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidants: During the workup, wash the organic extracts with a dilute aqueous solution of an antioxidant like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This helps to quench oxidizing species.[1]
-
Minimize Heat and Light Exposure: Avoid excessive heating during solvent evaporation and protect the compound from direct light. Concentrate the product at the lowest practical temperature on the rotary evaporator.
-
Prompt Purification: Do not store the crude product for extended periods. Proceed with purification (e.g., column chromatography or recrystallization) as soon as possible.
Q3: I've identified a significant byproduct that appears to be 2,5-dihydroxyaniline. How is this happening, and what can I do to avoid it?
A3: The formation of 2,5-dihydroxyaniline indicates the cleavage of your benzyl ether protecting group. This is a known side reaction during the reduction of the nitro group, particularly when using catalytic hydrogenation (e.g., H₂/Pd/C).[2]
Mechanism of Loss: The benzyl group is removed via hydrogenolysis, a reaction catalyzed by palladium, platinum, or Raney nickel in the presence of hydrogen gas. While this is a standard method for deprotecting benzyl ethers, it can occur prematurely if the reaction conditions are too harsh.
Strategies to Prevent Debenzylation:
-
Milder Hydrogenation Conditions:
-
Reduce the catalyst loading (e.g., use 5 mol% instead of 10 mol% Pd/C).
-
Run the reaction at atmospheric pressure (H₂ balloon) instead of high pressure.
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
-
Alternative Reducing Agents: Switch to a chemical reduction method that is less likely to cleave the benzyl ether.
-
Iron powder in acetic acid (Fe/HOAc): A classic and effective method for nitro group reduction that is gentle on benzyl ethers.
-
Tin(II) chloride (SnCl₂·2H₂O): Another reliable reagent for this transformation.
-
Sodium dithionite (Na₂S₂O₄): A mild reducing agent often used in aqueous systems.
-
Q4: After filtering off my Pd/C catalyst, the filtrate is still greyish, and I see fine black particles in my crude product. How can I remove the catalyst completely?
A4: Palladium on carbon is a very fine powder that can easily pass through standard filter paper. Incomplete removal leads to product contamination and can catalyze degradation.
The Correct Filtration Procedure:
-
Prepare a filtration plug by placing a small amount of Celite® (diatomaceous earth) or a similar filter aid into a Büchner or Hirsch funnel over a piece of filter paper.
-
Wet the Celite® pad with the reaction solvent (e.g., ethanol or ethyl acetate) and apply gentle suction to pack it down.
-
Carefully decant the reaction mixture onto the center of the Celite® pad. Avoid disturbing the pad.
-
Rinse the reaction flask with fresh solvent and pour the rinsings through the filter to ensure all product is collected.
-
If the filtrate is still not clear, pass it through the same Celite® pad a second time or through a fresh pad. For very fine particles, using a syringe filter with a membrane (e.g., 0.45 µm PTFE) can be effective.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Persistent Emulsion During Extraction | High concentration of salts or fine catalyst particles at the interface. | Add a small amount of brine (saturated aq. NaCl) to break the emulsion. If catalyst is suspected, filter the entire mixture through a Celite® pad. |
| Product Fails to Crystallize | Presence of oily impurities or residual solvent. | Purify the crude material via flash column chromatography. Ensure the product is dried thoroughly under high vacuum. |
| Multiple Spots on TLC of Crude Product | Incomplete reaction, side reactions (debenzylation), or degradation. | Confirm the identity of the main byproduct by NMR/MS. If it is the debenzylated product, reconsider the reduction method.[2] If it is starting material, the reaction may need longer time or more reagent. |
| Product Insoluble in Common Organic Solvents | Product may have precipitated as a salt (e.g., hydrochloride if Sn/HCl was used). | Suspend the crude solid in ethyl acetate and wash with saturated NaHCO₃ solution until effervescence ceases. Separate the layers; the product should now be in the organic phase. |
Standard Workup Protocol (Post-Catalytic Hydrogenation)
This protocol assumes the reaction was performed by reducing 5-(benzyloxy)-2-nitrophenol with H₂ over a Pd/C catalyst in an ethanol or ethyl acetate solvent.
-
Catalyst Removal:
-
Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel and wet it with ethyl acetate.
-
Filter the reaction mixture through the Celite® pad under vacuum.
-
Rinse the reaction flask and the Celite® pad with additional ethyl acetate (2-3 times the reaction volume) to ensure complete transfer of the product.
-
-
Solvent Removal:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a bath temperature below 40 °C.
-
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in ethyl acetate (approx. 10-20 mL per gram of starting material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic byproducts.
-
Deionized water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to facilitate drying.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product is often purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final product.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Extraction Solvent Ratio | 10-20 mL EtOAc per gram of crude product | Ensures complete dissolution without excessive solvent waste. |
| Expected Crude Yield | 85-98% | Yields are highly dependent on the efficiency of the reduction step. |
| Purity (Crude) | 70-95% | Major impurities are often starting material or the debenzylated product. |
| Purity (Post-Chromatography) | >98% | As determined by ¹H NMR and LC-MS. |
| Column Chromatography Eluent | 10-40% Ethyl Acetate in Hexanes | This may need to be optimized based on TLC analysis. |
Workup Procedure Workflow
Caption: Workflow diagram for the workup and purification of this compound.
References
- Google Patents. (n.d.). Process for the purification of p-aminophenol. (Patent No. US4440954A).
-
PubChem. (n.d.). Process for the purification of p-aminophenol. (Patent No. US-4440954-A). Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of p-aminophenol. (Patent No. US3658905A).
- Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL. (Patent No. US3717680A).
-
European Patent Office. (n.d.). Process for the purification of p-aminophenol. (Patent No. EP 0041837 A1). Retrieved from [Link]
-
Lee, S., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Journal of Industrial and Engineering Chemistry, 45, 236-242. Retrieved from [Link]
-
Strachan, J., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Topics in Catalysis, 63, 1-11. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. 100, 199-217. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
Sources
Validation & Comparative
The Analytical Imperative: Structurally Characterizing 2-Amino-5-(benzyloxy)phenol
An In-Depth Guide to the ¹H NMR Analysis of 2-Amino-5-(benzyloxy)phenol: A Comparative Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
This compound is a key intermediate whose molecular architecture features a primary aromatic amine, a phenolic hydroxyl group, and a benzyl ether.[1] The precise arrangement of these functional groups is critical to its reactivity and its utility in the synthesis of more complex molecules, including potential multi-target agents for conditions like monoamine oxidase B (MAO-B) inhibition.[1] Accurate structural verification is therefore not a trivial step but a foundational requirement for any subsequent research or development. While several analytical techniques can provide structural information, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for providing an unambiguous and detailed map of the molecular framework.[1]
Deep Dive: ¹H NMR Spectral Analysis
¹H NMR spectroscopy provides unparalleled insight into the electronic environment of every hydrogen atom in a molecule. By analyzing chemical shifts (δ), spin-spin coupling (splitting patterns), and signal integration, we can piece together the molecular puzzle.
The Choice of Solvent: A Critical First Step
The selection of a deuterated solvent is a pivotal decision in NMR analysis. The solvent must dissolve the analyte effectively without introducing interfering signals.[2][3] For a polar molecule like this compound, with its hydrogen-bond-donating amine and hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.[3][4] Its key advantages are:
-
High Polarity: It readily dissolves polar compounds.
-
Hydrogen Bond Acceptance: It slows down the rapid exchange of the labile -OH and -NH₂ protons, resulting in sharper, more easily identifiable signals compared to spectra run in less interactive solvents like chloroform-d (CDCl₃).[5]
-
Distinct Chemical Shift Region: The residual DMSO-d₅ peak appears around δ 2.50 ppm, a region that typically does not overlap with aromatic or benzylic protons.[2]
Predicted ¹H NMR Spectrum and Signal Assignments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aminophenol ring, the benzyloxy group, and the labile protons.
-
Benzyloxy Phenyl Protons (Multiplet, δ 7.30-7.50 ppm): The five protons on the monosubstituted phenyl ring of the benzyl group are electronically distinct and couple with each other, resulting in a complex multiplet.[1]
-
Benzyloxy Methylene Protons (Singlet, δ ~5.05 ppm): The two protons of the -CH₂- bridge are chemically equivalent and have no adjacent protons to couple with, thus appearing as a sharp singlet.[1] Their position, deshielded by the adjacent oxygen and aromatic ring, is highly characteristic.
-
Aminophenol Aromatic Protons (δ 6.40-6.90 ppm): These three protons on the disubstituted ring exhibit specific splitting patterns due to ortho and meta coupling:
-
H-6 (Doublet): This proton is adjacent to the amino group and is split by the neighboring H-4 proton.
-
H-4 (Doublet of Doublets): Situated between the benzyloxy and amino groups, this proton is coupled to both H-3 and H-6.
-
H-3 (Doublet): This proton is coupled to the adjacent H-4 proton.[1]
-
-
Labile Protons (-NH₂ and -OH, Broad Singlets): The chemical shifts of the amino and hydroxyl protons are highly variable and depend on solvent, concentration, and temperature.[1][6][7] They typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and chemical exchange. A key validation step is the D₂O exchange experiment : upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the signals for these exchangeable protons will disappear, confirming their identity.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~9.0-10.0 | Broad Singlet | 1H | Phenolic -OH | Expected downfield shift in DMSO due to strong hydrogen bonding. Disappears with D₂O exchange. |
| ~7.30-7.50 | Multiplet | 5H | Benzyloxy Ar-H | Characteristic region for monosubstituted benzene ring protons.[1] |
| ~6.80 | Doublet | 1H | Aminophenol H-3 | Ortho coupling to H-4. Shielded by electron-donating -OH and -NH₂ groups. |
| ~6.70 | Doublet | 1H | Aminophenol H-6 | Ortho coupling to H-4. Shielded by electron-donating groups. |
| ~6.60 | Doublet of Doublets | 1H | Aminophenol H-4 | Coupled to both H-3 and H-6. |
| ~5.05 | Singlet | 2H | Benzyloxy -CH₂- | Deshielded by adjacent oxygen and aromatic ring; no adjacent protons for coupling.[1] |
| ~4.5-5.5 | Broad Singlet | 2H | Amino -NH₂ | Broad signal due to quadrupolar relaxation and exchange. Disappears with D₂O exchange.[8] |
A Comparative Framework: Alternative and Complementary Analytical Techniques
While ¹H NMR is paramount, a multi-technique approach provides a self-validating system for complete structural confirmation.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (through coupling), and stoichiometry (through integration). | Unambiguously determines the isomeric structure. Provides a detailed "fingerprint" of the entire molecule. D₂O exchange confirms labile protons. | Labile proton signals can be broad and variable. Complex multiplets in the aromatic region may require higher field strength for full resolution. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their electronic environment (functional groups). | Complements ¹H NMR by providing a map of the carbon skeleton. Confirms the presence of all 13 unique carbons. Aromatic carbons appear in the δ 110-160 ppm range.[9][10] | Does not provide information on connectivity in a standard broadband decoupled spectrum. Longer acquisition times are required due to the low natural abundance of ¹³C. |
| FT-IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[11] | Quickly confirms key functional groups: N-H stretch (amine, ~3300-3400 cm⁻¹), broad O-H stretch (phenol, ~3200-3600 cm⁻¹), C-O stretch (ether, ~1250 cm⁻¹), and aromatic C=C bends.[8][12] | Provides no information on the connectivity of atoms or the overall molecular skeleton. Cannot distinguish between isomers with the same functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight (215.25 g/mol ).[13] The fragmentation pattern can offer clues about the structure (e.g., loss of the benzyl group). | Isomer differentiation can be difficult or impossible based on mass alone. Provides limited information on the specific arrangement of functional groups. |
Experimental Workflow and Protocols
A logical workflow ensures that data is collected efficiently and interpreted correctly, leading to a definitive structural assignment.
Overall Spectroscopic Characterization Workflow
Caption: Workflow for the complete spectroscopic characterization of this compound.
Detailed Protocol: ¹H NMR Data Acquisition
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum, a process that must be self-validating.[14]
-
Sample Preparation: a. Accurately weigh 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). c. Vortex the mixture until the solid is completely dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation and Setup (Example on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. The lock signal ensures field stability during acquisition. c. Shim the magnetic field to achieve high homogeneity. This is a critical step to obtain sharp lines and good resolution. Aim for a narrow, symmetrical lock signal. d. Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.
-
Data Acquisition: a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). b. Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad phenol peaks, are captured. c. Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio. d. Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate signal integration. e. Acquisition Time (aq): Set an acquisition time of at least 2-3 seconds for good digital resolution.
-
Data Processing: a. Apply an exponential window function (line broadening, LB) of ~0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution. b. Perform a Fourier Transform (FT) on the Free Induction Decay (FID). c. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm. e. Integrate all signals to determine the relative ratio of protons. f. Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
References
- Vertex AI Search. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. YouTube.
- PubChem. (n.d.). 5-(2-Aminoethyl)-2-(benzyloxy)phenol. PubChem.
- BenchChem. (n.d.). This compound | CAS 54026-40-3. BenchChem.
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Sigma-Aldrich. (n.d.). NMR Solvents. Sigma-Aldrich.
- ResearchGate. (n.d.). 13C NMR spectrum of compound 5. ResearchGate.
- Supporting Information. (n.d.). Supporting Information.
- ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. ResearchGate.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry.
- Alfa Chemistry. (n.d.). NMR Solvents. Isotope Science.
- ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. ResearchGate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Human Metabolome Database.
- United States Biological. (n.d.). This compound - Data Sheet. United States Biological.
- LookChem. (n.d.). Phenol, 2-amino-5-(phenylmethoxy). LookChem.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health.
- ChemicalBook. (n.d.). 2-Amino-5-nitrobenzophenone(1775-95-7) 13C NMR spectrum. ChemicalBook.
- The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry.
- GSRS. (n.d.). 2-(BENZYLOXY)PHENOL. GSRS.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- ResearchGate. (2014). (PDF) H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate.
- Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Supporting Information.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- ChemicalBook. (n.d.). 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum. ChemicalBook.
- University of Calgary. (n.d.). NMR Chart. University of Calgary.
- BenchChem. (n.d.). Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide. BenchChem.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem.
- PubChem. (n.d.). 2-Amino-5-Nitrophenol. PubChem.
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A Technical Guide to the Mass Spectrometry of 2-Amino-5-(benzyloxy)phenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount. 2-Amino-5-(benzyloxy)phenol, a key building block in the synthesis of various target molecules, requires rigorous analytical scrutiny to ensure identity and purity. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and structural integrity.
The Crucial Role of Mass Spectrometry in Drug Development
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In drug development, it is indispensable for:
-
Molecular Weight Determination: Confirming the molecular weight of a synthesized compound is the first step in its identification.
-
Structural Elucidation: The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used to deduce its structure.
-
Impurity Profiling: Identifying and quantifying impurities is critical for the safety and efficacy of a drug substance.
-
Metabolite Identification: In drug metabolism studies, mass spectrometry is used to identify the products of biotransformation.
The choice of ionization technique is crucial in mass spectrometry. Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing rich structural information. This guide will focus on the predicted fragmentation of this compound under EI conditions.
Predicted Mass Spectrum and Fragmentation of this compound
Molecular Formula: C₁₃H₁₃NO₂[1] Molecular Weight: 215.25 g/mol [1]
The predicted electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 215. The fragmentation of this molecule is governed by the presence of the amino, hydroxyl, and benzyloxy functional groups on the aromatic ring.
The primary fragmentation pathways are anticipated to be:
-
Cleavage of the Benzyl Group: The most favorable fragmentation is the cleavage of the C-O bond of the benzyl ether, leading to the formation of a stable tropylium cation at m/z 91 . This is a very common fragmentation pattern for benzyl ethers. The corresponding radical cation of the aminophenol fragment would be at m/z 124.
-
Loss of the Benzyloxy Radical: Cleavage of the O-CH₂ bond can result in the loss of a benzyloxy radical (•OCH₂C₆H₅), leading to a fragment at m/z 108 .
-
Fragmentation of the Aminophenol Ring: Following the initial fragmentation, the aminophenol ring itself can undergo further fragmentation, although these peaks are expected to be of lower intensity.
Based on these principles, a predicted mass spectrum can be constructed.
Comparative Analysis with Structural Isomers: Aminophenols
To provide a framework for understanding the mass spectrum of this compound, it is instructive to compare it with its simpler structural isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol. Experimental data for these compounds is readily available and provides a baseline for the fragmentation of the aminophenol core.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 2-Aminophenol | 109 | 80, 65, 39 | Loss of CHO, followed by loss of HCN |
| 3-Aminophenol | 109 | 80, 65, 39 | Loss of CHO, followed by loss of HCN |
| 4-Aminophenol | 109 | 80, 65, 39 | Loss of CHO, followed by loss of HCN |
| Predicted: this compound | 215 | 91, 108, 124 | Tropylium ion, aminophenol fragment, loss of benzyloxy radical |
The key differentiator for this compound in a mass spectrum will be the prominent peak at m/z 91 , corresponding to the benzyl/tropylium cation. This fragment is absent in the spectra of the simple aminophenol isomers.
Experimental Workflow for Mass Spectrometry Analysis
For researchers seeking to acquire mass spectrometry data for this compound or related compounds, the following is a general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Caption: A typical workflow for GC-MS analysis.
Visualizing the Fragmentation Pathway
The predicted fragmentation of this compound can be visualized to better understand the process.
Caption: Predicted major fragmentation pathways of this compound.
Conclusion
While a definitive experimental mass spectrum for this compound remains to be published in publicly accessible databases, a robust prediction of its mass spectrometric behavior can be made based on established fragmentation principles. The presence of the benzyloxy group is expected to dominate the fragmentation pattern, with the tropylium ion at m/z 91 serving as a key diagnostic peak. This guide provides a valuable comparative framework for researchers working with this compound and its analogues, enabling more confident identification and characterization in the absence of a library spectrum. The provided experimental protocol offers a starting point for acquiring high-quality mass spectrometry data for this and other critical intermediates in drug development.
References
-
PubChem. (n.d.). 5-(2-Aminoethyl)-2-(benzyloxy)phenol. Retrieved January 14, 2026, from [Link]
-
GCMS Section 6.13 - Whitman People. (n.d.). Fragmentation of Ethers. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Analytical Characterization of 2-Amino-5-(benzyloxy)phenol
For researchers, medicinal chemists, and process development scientists, the unambiguous characterization of key intermediates is paramount to the success of any synthetic campaign. 2-Amino-5-(benzyloxy)phenol, a versatile building block in the synthesis of pharmaceuticals and other complex molecules, is no exception.[1] Its molecular structure, containing primary amine, phenol, and benzyl ether functionalities, necessitates a multi-faceted analytical approach to confirm identity, purity, and stability.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We move beyond mere procedural descriptions to explain the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes.
The Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but rather on the convergent validation from several orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. The typical workflow for a newly synthesized batch of this compound is illustrated below.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Techniques: Assessing Purity and Impurities
The first critical question for any synthesized compound is "How pure is it?". Chromatographic methods are the gold standard for answering this, separating the target molecule from starting materials, by-products, and solvents.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most effective and common approach.
Expertise & Causality: The choice of a C18 column is standard for aromatic compounds, providing excellent hydrophobic interactions. A buffered aqueous-organic mobile phase is used to ensure the ionization state of the phenolic and amino groups is consistent, leading to sharp, reproducible peaks. The addition of a small amount of acid (formic or phosphoric) suppresses the ionization of the phenol, reducing peak tailing and improving peak shape. Formic acid is preferred for LC-MS applications due to its volatility.[2]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.[4]
Data Interpretation: A successful separation will show a major peak corresponding to this compound. The area of this peak relative to the total area of all peaks in the chromatogram provides the percentage purity.
| Parameter | C18 Column | PFP (Pentafluorophenyl) Column |
| Primary Interaction | Hydrophobic interactions | π-π, dipole-dipole, hydrophobic interactions |
| Best For | General purpose, excellent for non-polar moieties | Enhanced separation of aromatic, halogenated, or isomeric compounds |
| MS Compatibility | Excellent with volatile buffers (formate, acetate) | Excellent with volatile buffers |
| Typical Elution Order | Less polar compounds elute later | Can alter elution order based on aromaticity |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is superior for the parent compound, GC-MS is a powerful tool for identifying volatile or semi-volatile impurities that may not be well-resolved by LC. However, due to the low volatility and polar nature of this compound (containing -OH and -NH2 groups), direct injection is not feasible.
Expertise & Causality: Derivatization is a mandatory step to increase the volatility and thermal stability of the analyte.[5] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common approach. This process replaces the active hydrogens on the amine and phenol groups with non-polar trimethylsilyl (TMS) groups, making the molecule amenable to GC analysis.[5]
Experimental Protocol: Derivatization and GC-MS
-
Derivatization: In a GC vial, dissolve ~0.5 mg of the sample in 200 µL of pyridine. Add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Ionization: Electron Impact (EI), 70 eV.
-
Mass Range: 50-500 m/z.
Data Interpretation: The mass spectrum of the di-TMS derivative would be analyzed. Key fragments would include the molecular ion (M+), loss of a methyl group (-15), and a prominent peak at m/z 91 corresponding to the tropylium ion from the benzyl group.
Spectroscopic Techniques: Definitive Structural Elucidation
Once purity is established, spectroscopic techniques are employed to confirm that the molecular structure is indeed this compound.
Caption: Complementary nature of spectroscopic techniques for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are required for full characterization.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.[3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can solubilize the compound and will show the exchangeable -OH and -NH₂ protons.[6]
-
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum) is crucial to confirm the -OH and -NH₂ signals, which will disappear upon exchange.
Predicted ¹H NMR Spectral Data (in DMSO-d₆) [1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0-9.5 | Broad Singlet | 1H | Phenolic -OH | Exchangeable proton, broad signal. Disappears with D₂O. |
| 7.30-7.50 | Multiplet | 5H | Phenyl H of Benzyl | Protons of the monosubstituted benzene ring of the ether. |
| ~6.60 | Doublet | 1H | Aromatic H-6 | Ortho-coupled to H-4. |
| ~6.50 | Doublet of Doublets | 1H | Aromatic H-4 | Coupled to H-6 and H-3. |
| ~6.40 | Doublet | 1H | Aromatic H-3 | Ortho-coupled to H-4. |
| 5.05 | Singlet | 2H | Benzylic -CH₂- | Methylene bridge protons adjacent to an oxygen and a phenyl ring. |
| ~4.5-5.0 | Broad Singlet | 2H | Amino -NH₂ | Exchangeable protons, broad signal. Disappears with D₂O. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Acquisition: Collect the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3350-3250 | Medium (Doublet) | N-H Stretch | Primary Amine |
| 3080-3010 | Medium-Weak | C-H Stretch | Aromatic |
| 2950-2850 | Medium-Weak | C-H Stretch | Aliphatic (Benzylic CH₂) |
| ~1600 | Medium | N-H Bend | Primary Amine |
| 1610, 1500, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | C-O Stretch | Aryl Ether |
Summary Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Causality/Expert Insight |
| HPLC-UV | Purity assessment and quantification. | High precision, robust, widely available. | Limited structural information, requires chromophore. | The go-to method for release testing and stability studies. Method development is key for resolving closely related impurities. |
| GC-MS | Identification of volatile impurities. | High sensitivity, excellent for structural confirmation of volatiles. | Requires derivatization for this compound, thermal degradation risk. | Essential for checking for residual solvents or volatile by-products from synthesis that are missed by HPLC. |
| NMR | Unambiguous structural elucidation. | Provides definitive structural information and connectivity. | Lower sensitivity, expensive instrumentation, requires more sample. | The "court of last resort" for structure. A clean, well-resolved spectrum is non-negotiable for publication or patent filing. |
| FTIR | Rapid functional group identification. | Fast, non-destructive, requires minimal sample prep. | Provides no purity information, complex spectra can be hard to interpret fully. | A quick and easy check to confirm the presence of key functional groups (-OH, -NH₂, ether) post-synthesis. |
Conclusion
The comprehensive characterization of this compound is not a task for a single instrument but a process of integrated analytical science. HPLC provides the crucial measure of purity, while the combination of NMR, FTIR, and Mass Spectrometry offers an unassailable confirmation of the molecular structure. By understanding the strengths and limitations of each technique and the causal reasons for specific experimental protocols, researchers can generate a complete, robust, and trustworthy data package for this important chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.
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PubChem. 5-(2-Aminoethyl)-2-(benzyloxy)phenol. [Link]
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Stejar, R., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]
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Sun, W., et al. Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. The Royal Society of Chemistry. [Link]
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Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. [Link]
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Agilent. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
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PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
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Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
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ResearchGate. FTIR spectra of the epoxy resin, phenolic resin, and 0% filler mixture. [Link]
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International Journal of Biochemistry Research & Review. Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins with Phenolic Compounds... [Link]
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Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]
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SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]
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A Comparative Guide to HPLC Purity Analysis of 2-Amino-5-(benzyloxy)phenol
For researchers, scientists, and professionals in drug development, the meticulous evaluation of chemical purity is a foundational requirement for ensuring the safety, efficacy, and quality of pharmaceutical products. 2-Amino-5-(benzyloxy)phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly impact the quality and impurity profile of the final drug substance. This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of this compound, offering a robust framework for method development and validation.
This document will explore a primary reversed-phase HPLC (RP-HPLC) method with UV detection, a workhorse in quality control laboratories, and compare it with a high-sensitivity alternative, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The discussion is grounded in the principles of scientific integrity, providing not just protocols but also the rationale behind the experimental choices, ensuring a self-validating system of analysis.
High-Level Comparison: HPLC-UV vs. UPLC-MS
High-Performance Liquid Chromatography with UV detection is a well-established and cost-effective technique for routine quality control and purity assessment of chromophoric compounds like this compound.[1] It offers excellent quantification capabilities for the main component and known impurities. However, for comprehensive characterization, especially in the case of identifying unknown impurities or degradation products, a more advanced technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is often necessary.[1] UPLC-MS combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio.[2]
| Feature | HPLC-UV | UPLC-MS |
| Primary Application | Quantitative analysis of the main component and known impurities.[1] | Qualitative and quantitative analysis of known and unknown impurities, even at trace levels. |
| Selectivity | Moderate; based on chromatographic retention time and UV spectrum. | High; based on retention time and the specific mass of the molecule and its fragments.[1] |
| Sensitivity | Good (typically in the nanogram range).[1] | Excellent (typically in the picogram to femtogram range).[1] |
| Cost | Lower initial investment and operational costs.[1] | Higher initial investment and maintenance costs.[1] |
| Expertise Required | Routine operation requires moderate training.[1] | Requires more specialized expertise for operation and data interpretation.[1] |
| Ideal Use Case | Routine quality control, stability testing, and content uniformity.[1] | Impurity identification, degradation pathway analysis, and analysis of complex mixtures. |
Primary Method: Stability-Indicating RP-HPLC with UV Detection
A stability-indicating analytical method is crucial for pharmaceutical analysis as it can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components.[3] The development of such a method for this compound involves forced degradation studies to ensure that any potential degradation products can be successfully separated from the main peak.[1]
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Reagents:
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, in-line degasser, multi-wavelength UV detector, and autosampler.[4]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Reference Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is proposed. For example, a gradient starting from 30% acetonitrile and increasing to 80% over 20 minutes. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of aminophenol derivatives, a wavelength of 275 nm is a suitable starting point.[5] A photodiode array (PDA) detector can be used to monitor the peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
3. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]
Rationale for Experimental Choices
-
C18 Column: C18 columns are versatile and widely used for reversed-phase chromatography, offering good retention and separation for a broad range of moderately polar to nonpolar compounds like this compound.
-
Gradient Elution: A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities from the main analyte peak and to elute any strongly retained compounds from the column in a reasonable time.
-
Acidified Mobile Phase: The addition of formic or phosphoric acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and the amino group, leading to better peak shape and reproducibility. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[7]
-
UV Detection: UV detection is a robust and common method for the analysis of aromatic compounds. The benzyloxy and phenol groups in the molecule provide strong UV absorbance.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are essential.[1][3] These studies involve subjecting a solution of this compound to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Exposing the sample solution to UV light (254 nm) for 48 hours.
The goal is to achieve 5-20% degradation of the active substance.[8] The developed HPLC method should be able to separate the main peak from all degradation product peaks, demonstrating its specificity.
Alternative Method: UPLC-MS for Enhanced Sensitivity and Impurity Identification
For a more in-depth analysis, particularly for identifying unknown impurities, UPLC-MS is the method of choice. The use of sub-2 µm particles in UPLC columns provides higher resolution, sensitivity, and speed of analysis compared to traditional HPLC.[2]
Experimental Protocol: UPLC-MS Method
1. Instrumentation and Reagents:
-
UPLC-MS System: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]
-
Solvents and Reagents: UPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be 10-90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Full scan mode to detect all ions and product ion scan mode to fragment specific parent ions for structural elucidation. The limit of quantification for a similar compound, p-aminophenol, using LC-MS/MS was found to be 1 ng/mL.[6]
Advantages of UPLC-MS for Purity Analysis
-
Higher Sensitivity and Lower Detection Limits: The ability to detect impurities at much lower levels is critical for ensuring drug safety.
-
Impurity Identification: Mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities without the need for isolating them.
-
Reduced Analysis Time: The efficiency of UPLC columns allows for significantly shorter run times compared to conventional HPLC.[9]
Visualization of Workflows
To better understand the processes described, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for stability-indicating method development.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality of subsequent pharmaceutical manufacturing processes. While a well-validated RP-HPLC-UV method provides a robust and cost-effective solution for routine quality control, the use of UPLC-MS offers significant advantages in terms of sensitivity, speed, and the ability to identify unknown impurities. The choice of method will ultimately depend on the specific requirements of the analysis, from routine batch release testing to in-depth impurity profiling and stability studies. This guide provides the foundational knowledge and experimental framework for researchers to confidently develop and implement the most appropriate analytical strategy for their needs.
References
- Vertex AI Search. (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites.
- Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
- SIELC Technologies. (n.d.). Separation of 2-Benzyloxyphenol on Newcrom R1 HPLC column.
- National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 2-Amino-5-nitrobenzophenone using HPLC-UV.
- MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
- PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
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- Phenomenex. (n.d.). APPLICATIONS.
- Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities in pharmaceutical dosage forms using RP HPLC. 7(9), 144-154.
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A Comparative Guide to 2-Amino-5-(benzyloxy)phenol and Its Foundational Isomers
For professionals in chemical research and drug development, a nuanced understanding of isomeric differences is not merely academic; it is fundamental to innovation, safety, and efficacy. Aminophenols, a class of aromatic compounds featuring both amino (-NH2) and hydroxyl (-OH) groups, exemplify this principle. The spatial arrangement of these functional groups around the benzene ring—ortho, meta, or para—dramatically alters their physical properties, chemical reactivity, and toxicological profiles.[1][2]
This guide provides an in-depth comparison of 2-Amino-5-(benzyloxy)phenol, a substituted ortho-aminophenol, with its foundational, unsubstituted isomers: 2-aminophenol (ortho), 3-aminophenol (meta), and 4-aminophenol (para). We will dissect their properties, synthesis, and applications, grounding our analysis in experimental data and established protocols to provide actionable insights for researchers and developers.
Part 1: Physicochemical Properties - The Structural Imperative
The distinct characteristics of each isomer are dictated by the interplay of inductive and resonance effects, as well as intra- and intermolecular hydrogen bonding. The introduction of a bulky, hydrophobic benzyloxy group in this compound further modifies these properties.
Table 1: Comparative Physicochemical Properties of Aminophenol Isomers
| Property | This compound | 2-Aminophenol (ortho) | 3-Aminophenol (meta) | 4-Aminophenol (para) |
| Molecular Formula | C₁₃H₁₃NO₂ | C₆H₇NO | C₆H₇NO | C₆H₇NO |
| Molecular Weight ( g/mol ) | 215.25[3][4] | 109.13[5] | 109.13[6] | 109.13[7] |
| Appearance | High-purity solid[3] | Colorless needles, turns brown on exposure to air[8][9] | Off-white crystalline powder[6] | Off-white to reddish-yellow crystals[7][10] |
| Melting Point (°C) | N/A | 172 - 174[8][11] | 121 - 123[6] | 187.5 - 190[10] |
| Boiling Point (°C) | N/A | 164 (sublimes)[8] | 164 (at 11 mmHg)[12] | 284[7] |
| Water Solubility | Low (expected) | 17 g/L (20°C)[8] | Moderately soluble[13] | Moderately soluble in hot water[7] |
| pKa (amino group) | N/A | 4.78[11] | 4.37[14] | 5.48[10] |
| pKa (phenolic group) | N/A | 9.97[11] | 9.82[14] | 10.30[10] |
Causality Behind the Data:
-
Melting Point: The high melting point of 4-aminophenol is a direct result of its molecular symmetry, which allows for efficient crystal lattice packing and strong intermolecular hydrogen bonding. In contrast, 2-aminophenol can form an intramolecular hydrogen bond between the adjacent -OH and -NH₂ groups, which reduces its ability to form extensive intermolecular networks, though its melting point is still relatively high compared to non-hydrogen bonding analogues.[11] 3-Aminophenol, lacking both the symmetry of the para-isomer and the intramolecular bonding capacity of the ortho-isomer, has the lowest melting point.
-
Solubility: The solubility of these compounds in water is governed by their ability to form hydrogen bonds with water molecules.[15] The presence of the large, nonpolar benzyloxy group on this compound significantly increases its hydrophobicity, predictably leading to lower water solubility compared to the unsubstituted isomers.
-
Acidity and Basicity (pKa): The position of the substituents influences the electron density on the amino and hydroxyl groups. The para-isomer has the most basic amino group (highest pKa) and the least acidic hydroxyl group (highest pKa), a result of the strong +R (resonance) effect of the amino group donating electron density to the hydroxyl group, and vice-versa.
Part 2: Synthesis Strategies and Efficiency
The industrial synthesis of the three basic aminophenol isomers predominantly relies on the reduction of the corresponding nitrophenols.[11][16] The synthesis of this compound, however, requires a multi-step approach involving the strategic use of protecting groups.
Workflow for the Synthesis of this compound
A prevalent and efficient method involves the benzylation of a nitrophenol precursor followed by the selective reduction of the nitro group.[3] This strategy prevents unwanted reactions at the hydroxyl site during the reduction step.
Caption: Synthesis workflow for this compound.
Comparative Synthesis Efficiency of Unsubstituted Isomers
The choice of synthetic route for each isomer is driven by yield, purity requirements, and industrial scalability.[1] Catalytic hydrogenation is often favored for its high efficiency and cleaner reaction profiles.
Table 2: Comparison of Synthesis Pathways for Aminophenol Isomers
| Isomer | Starting Material | Method | Catalyst/Reagents | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| 2-Aminophenol | o-Nitrophenol | Continuous Catalytic Hydrogenation | Pd/Al₂O₃, Ethanol/Water | 93.3 | 98.5 | High yield and purity; suitable for continuous industrial production.[1] |
| 3-Aminophenol | m-Dinitrobenzene | Two-Step Reduction/Hydrolysis | Pd/C, H₂, NaOH | 90.1 | 99.7 | High purity; avoids environmentally detrimental traditional methods.[1] |
| 4-Aminophenol | p-Nitrophenol | Catalytic Hydrogenation | Pd/C, Methanol | 98.0 | 99.5 | Excellent yield and purity; direct route to a key pharmaceutical precursor.[1] |
Experimental Protocol: Catalytic Hydrogenation of o-Nitrophenol
This protocol describes the industrial-standard continuous production of o-aminophenol, valued for its high efficiency.[1]
Objective: To synthesize 2-aminophenol via the catalytic reduction of 2-nitrophenol.
Materials:
-
2-Nitrophenol
-
Ethanol (85% aqueous solution)
-
Palladium on Alumina (Pd/Al₂O₃) catalyst
-
Hydrogen gas (H₂)
-
Fixed-bed reactor system
Procedure:
-
Feed Preparation: Dissolve 1 kg of o-nitrophenol in 4.5 L of an 85% ethanol-water solution.
-
Reactor Setup: Pack a fixed-bed reactor with the Pd/Al₂O₃ catalyst. Pressurize the system with hydrogen gas to 2.0 MPa.
-
Reaction Initiation: Heat the reactor to 70°C. Pump the pre-heated (80°C) feed solution through the reactor at a controlled flow rate.
-
Monitoring: Continuously monitor the reaction progress by analyzing the output stream for the disappearance of the o-nitrophenol starting material using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the output stream, containing 2-aminophenol dissolved in the ethanol/water mixture, is collected.
-
Purification: The solvent is removed under reduced pressure. The resulting crude 2-aminophenol can be purified by recrystallization from hot water to yield a high-purity product.[11]
Self-Validation: The protocol's success is validated by the complete consumption of the yellow-colored o-nitrophenol, the formation of the colorless 2-aminophenol product, and confirmation of purity via HPLC and melting point analysis.
Part 3: Reactivity, Applications, and Isomer-Specific Utility
The utility of aminophenols is a direct consequence of their bifunctional nature. The relative positions of the amino and hydroxyl groups, however, create distinct reactivity patterns and thus, divergent applications.
Caption: Key application areas dictated by aminophenol isomer structure.
Key Application Areas:
-
Dye Synthesis: All three basic isomers are vital in the dye industry.[1] They are used extensively in permanent hair dyes, where they act as "couplers" or "primary intermediates" that oxidize and react to form larger color molecules within the hair shaft.[6][17][18] The substitution pattern directly influences the resulting color. 2-aminophenol is a precursor for a range of brilliant and long-lasting colors for textiles and hair.[19]
-
Pharmaceuticals: The isomers are critical building blocks. The most prominent example is 4-aminophenol , which is the final intermediate in the industrial synthesis of paracetamol (acetaminophen).[7][10][20] 3-Aminophenol is a precursor for producing anti-inflammatory drugs and other active pharmaceutical ingredients.[6][21] The substituted compound, This compound , serves as a versatile precursor in medicinal chemistry, with derivatives being explored as multi-target agents, including for monoamine oxidase B (MAO-B) inhibition.[3]
-
Photographic Developers: The easy oxidation of 2- and 4-aminophenol makes them excellent reducing agents, a property exploited in black-and-white photography to reduce silver halides to metallic silver, forming the image.[11][16][20] 3-Aminophenol , being relatively stable to oxidation, is not used for this purpose.[16]
-
Heterocyclic Synthesis: The ortho arrangement of the functional groups in 2-aminophenol makes it an ideal precursor for synthesizing heterocyclic compounds like benzoxazoles, which are important scaffolds in pharmaceuticals and functional materials.[8]
Part 4: Analytical Characterization
Accurate quantification of aminophenols and their impurities is critical, especially in pharmaceutical applications where toxic isomers can be process impurities or degradation products.[22]
Table 3: Comparison of Analytical Methods for Aminophenol Determination
| Technique | Principle | Typical LOD | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection.[22] | ~5 µg/mL | Robust, widely available, excellent for routine quality control.[22] | Moderate sensitivity compared to other detectors. |
| HPLC-EC | Chromatographic separation with electrochemical (amperometric) detection based on oxidation/reduction.[23] | ~1-4 ng/mL[24] | High sensitivity and selectivity, ideal for trace impurity analysis (e.g., 4-AP in paracetamol).[22][24] | Requires specialized detector; matrix can interfere. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric identification. | Analyte-dependent | High specificity and structural confirmation.[22] | May require derivatization to increase volatility; high temperature can degrade samples. |
| Spectrophotometry | Colorimetric reaction (e.g., oxidative coupling) followed by absorbance measurement.[25] | ~0.1 µg/mL | Simple, rapid, and cost-effective for screening.[22] | Lower selectivity; susceptible to interference from other compounds. |
Experimental Protocol: HPLC-UV Analysis of Aminophenol Isomers
Objective: To separate and quantify a mixture of aminophenol isomers using a standard reversed-phase HPLC method.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)
-
Aminophenol isomer standards (2-AP, 3-AP, 4-AP)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or similar buffer component
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of water, acetonitrile, and an acid buffer (e.g., 85:15:0.1 Water:ACN:H₃PO₄). The exact ratio should be optimized for the specific column and isomers.
-
Standard Preparation: Prepare individual stock solutions of each isomer in the mobile phase at a concentration of 1 mg/mL. Create a mixed working standard and a calibration curve by serial dilution.
-
Sample Preparation: Dissolve the unknown sample containing the isomers in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 275 nm (a good compromise for detecting all isomers).[26]
-
Column Temperature: 30°C
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve.
Self-Validation: The method is validated by achieving baseline separation of the isomer peaks, a linear calibration curve (R² > 0.999), and demonstrating acceptable precision and accuracy through replicate injections of a known concentration standard.
Part 5: Comparative Toxicology
From a drug development perspective, understanding the differential toxicity of isomers is paramount. The metabolic pathways and resulting reactive intermediates vary significantly, leading to isomer-specific organ toxicity.[27]
-
4-Aminophenol (para): The most significant toxicological concern is severe nephrotoxicity (kidney damage).[27] Its oxidation to a reactive quinoneimine intermediate, which binds to renal proteins, is the proposed mechanism.[27] This toxicity is a critical safety consideration for its primary pharmaceutical product, paracetamol.[22]
-
2-Aminophenol (ortho): The critical toxic effect observed in animal studies is on the liver .[27] Like the para-isomer, it can induce methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced.[28][29] Its oxidation products can also undergo condensation reactions, which may modulate its toxicity compared to the para-isomer.[30]
-
3-Aminophenol (meta): Generally considered the least hazardous of the three isomers.[16] Its critical effects in animal studies are related to reduced body weight and tremors at high doses.[27] Its relative stability against oxidation likely contributes to its lower toxicity profile.
-
This compound: While specific toxicological data is limited, its structural class as a substituted ortho-aminophenol warrants caution. It should be handled with the same care as 2-aminophenol, with particular attention to potential skin sensitization—a known issue for aminophenols used in hair dyes—and potential for forming immunogenic conjugates.[9][16]
Conclusion
The comparison between this compound and its foundational isomers—ortho, meta, and para-aminophenol—provides a compelling illustration of structure-function relationships in organic chemistry. A simple shift in the position of a functional group, from ortho to para, can mean the difference between a precursor for benzoxazoles and the world's most common analgesic. The addition of a benzyloxy substituent transforms a simple dye intermediate into a scaffold for targeted medicinal chemistry research.
For the researcher and developer, these differences are not trivial. They dictate the choice of synthesis, the design of analytical methods, the potential for application, and, most critically, the toxicological considerations that ensure the safety and viability of the final product. A thorough understanding of these isomeric nuances is therefore an indispensable tool in the modern chemical and pharmaceutical landscape.
References
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- Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). (2016, September 28). U.S. Environmental Protection Agency.
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- Ortho Aminophenol Role in Dye Formul
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A Comparative Guide to the Biological Activity of 2-Amino-5-(benzyloxy)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-Amino-5-(benzyloxy)phenol
In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds that can be readily modified to interact with multiple biological targets is a significant milestone. The 2-aminophenol framework, and specifically this compound, represents one such "privileged scaffold."[1] Its inherent structural features—a nucleophilic amino group, a phenolic hydroxyl group, and a modifiable phenyl ring—provide a rich platform for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. The benzyloxy group, in particular, offers a strategic point for modification and has been implicated in enhancing the therapeutic potential of various compounds.[1]
This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on their potential as monoamine oxidase B (MAO-B) inhibitors, antioxidants, antimicrobial agents, and anticancer agents. We will delve into the synthesis of these derivatives, explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays. Our objective is to equip researchers and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.
Synthesis and Derivatization Strategies
The synthetic utility of this compound lies in the reactivity of its amino and hydroxyl groups. These functional groups serve as handles for the introduction of a wide variety of substituents and for the construction of novel heterocyclic systems.
A prevalent and efficient method for synthesizing the this compound core involves the reduction of a nitro-phenol precursor. This multi-step process often commences with the benzylation of the hydroxyl group of a nitrophenol, followed by the reduction of the nitro group to an amine.[2]
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
One of the most common derivatization strategies involves the condensation of the amino group with aldehydes or ketones to form Schiff bases (imines). These Schiff bases are not only biologically active themselves but also serve as versatile intermediates for the synthesis of more complex heterocyclic compounds like benzoxazoles and benzothiazoles.[1][2]
Comparative Biological Activities
The diverse structures that can be generated from the this compound scaffold translate into a broad range of biological activities. Here, we compare the performance of its derivatives in several key therapeutic areas.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition is a well-established therapeutic strategy for Parkinson's disease. The benzyloxy pharmacophore has been identified as a crucial moiety in the design of potent and selective MAO-B inhibitors.[1] A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, synthesized from 2-aminothiophenol and 2,4-dihydroxybenzaldehyde followed by benzylation, have shown promising results.
Table 1: MAO-B Inhibitory Activity of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives
| Compound ID | R (Substituent on Benzyl Ring) | MAO-B IC₅₀ (µM) |
| 3a | H | 0.21 |
| 3b | 2-F | 0.15 |
| 3c | 3-F | 0.12 |
| 3d | 4-F | 0.098 |
| 3e | 2-Cl | 0.18 |
| 3f | 3-Cl | 0.085 |
| 3g | 4-Cl | 0.073 |
| 3h | 2-Br | 0.062 |
| 3i | 3-Br | 0.091 |
| 3j | 4-Br | 0.088 |
| Safinamide | - | 0.098 |
| Rasagiline | - | 0.005 |
Data extracted from a study on multifunctional MAO-B inhibitors. The IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
Structure-Activity Relationship (SAR) Insights:
The data in Table 1 reveals that the nature and position of the substituent on the benzyloxy ring significantly influence the MAO-B inhibitory activity. Halogen substitution generally enhances potency compared to the unsubstituted analog (3a). Notably, compound 3h with a 2-bromo substituent exhibited the most potent inhibitory activity (IC₅₀ = 0.062 µM), surpassing the potency of the established drug Safinamide. Kinetic studies revealed that these compounds act as competitive and reversible MAO-B inhibitors.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of this compound derivatives can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common.
While direct comparative data for a series of this compound derivatives is limited, studies on structurally related phenolic Schiff bases and other phenol derivatives provide valuable insights. For instance, the introduction of a hindered phenol moiety into a heterocyclic system, such as in 2-amino-5-R-1,3,4-oxadiazoles, has been shown to result in antioxidant activity superior to the standard antioxidant butylated hydroxytoluene (BHT).
Table 2: Comparative Antioxidant Activity of Phenolic Derivatives (DPPH Assay)
| Compound Type | Specific Derivative Example | IC₅₀ (µg/mL) or % Scavenging | Reference Compound |
| Prenylated Phenol Derivatives | 2,4-di-tert-butyl-6-(3-methylbut-2-en-1-yl)phenol | 15.3 µM | Trolox (IC₅₀ 20.1 µM) |
| 2-Amino-5-R-1,3,4-Oxadiazoles with Phenol | 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole | Higher than BHT | BHT |
This table presents data from different studies on various phenol derivatives to illustrate the potential antioxidant activity. Direct comparison between these specific examples should be made with caution due to differing experimental conditions.
The antioxidant capacity is generally attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The electronic properties of other substituents on the aromatic ring can further modulate this activity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenolic compounds and their derivatives, particularly Schiff bases, have demonstrated significant antimicrobial properties.[3][4] The imine group (-C=N-) in Schiff bases is often implicated in their mechanism of action, which can involve interference with microbial cell wall synthesis, protein synthesis, or DNA replication.
Table 3: Antimicrobial Activity of Structurally Related Phenolic Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Schiff Base Derivative from | Bacterial Strain | MIC (µg/mL) |
| 3-Aminophenol | Staphylococcus aureus | 12.5 - 50 |
| Escherichia coli | 25 - 100 | |
| 2-Aminophenol | Bacillus subtilis | 50 - 100 |
| Pseudomonas aeruginosa | 100 - 200 |
Data compiled from various studies on aminophenol-derived Schiff bases. The range of MIC values reflects the activity of different derivatives within each study.
The antimicrobial spectrum and potency of these derivatives can be fine-tuned by altering the substituents on the aldehyde or ketone precursor used in the Schiff base formation. The lipophilicity and electronic effects of these substituents play a crucial role in their ability to penetrate microbial cell membranes and interact with their targets.
Anticancer Activity
The development of selective and potent anticancer agents remains a primary focus of medicinal chemistry. Phenol derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5][6] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
While comprehensive comparative data for this compound derivatives is scarce, studies on related aminobenzylnaphthols and other phenolic compounds demonstrate their potential. For instance, certain aminobenzylnaphthols have exhibited antiproliferative activity against colon adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug cisplatin.[7]
Table 4: In Vitro Anticancer Activity of Phenolic Derivatives (IC₅₀ values)
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug |
| Aminobenzylnaphthol | Caco-2 | 83 - 94 | Cisplatin (88 - 97 µM) |
| SH-SY5Y | 93 - 182 | Cisplatin | |
| 5-Benzyl juglone | HCT-15 | 12.27 | - |
| MCF-7 | ~20 | - |
Data is sourced from different studies and is presented to illustrate the potential of related phenolic structures. Direct comparison requires standardized experimental conditions.
The anticancer activity of these compounds is highly dependent on the specific cell line and the structural modifications of the derivative. Further research is needed to systematically evaluate the anticancer potential of a library of this compound derivatives to establish clear structure-activity relationships.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, we provide detailed, step-by-step methodologies for key biological assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound derivatives using the stable DPPH radical.[8][9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test samples: Dissolve the test compounds and the standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the test sample or standard at different concentrations to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. This allows viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Outlook
The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a launchpad for the development of compounds with significant biological activities. The derivatives explored in this guide showcase promising potential as MAO-B inhibitors for neurodegenerative diseases, as well as antioxidant, antimicrobial, and anticancer agents. The benzyloxy moiety, in particular, has been shown to be a key contributor to the biological activity, and its modification offers a straightforward strategy for optimizing potency and selectivity.
While the existing data is encouraging, this guide also highlights areas where further research is needed. There is a clear need for more systematic and comparative studies on a broader range of this compound derivatives to establish comprehensive structure-activity relationships for antimicrobial and anticancer activities. Such studies would ideally employ standardized protocols to allow for direct comparison of results.
Future investigations should focus on:
-
Synthesis of diverse libraries: Expanding the range of substituents on both the phenol and benzyl rings to explore a wider chemical space.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these derivatives exert their biological effects.
-
In vivo evaluation: Progressing the most promising lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the chemical and biological diversity of this compound derivatives, the scientific community is well-positioned to unlock new therapeutic agents to address a range of unmet medical needs.
References
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- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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- Shiying, L., et al. (2020). Synthesis, crystal structure, and antimicrobial activity of Schiff bases derived from 2-aminophenol. Journal of Molecular Structure, 1202, 127265.
- Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084.
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A Comprehensive Guide to the Spectroscopic Characterization of 2-Amino-5-(benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-(benzyloxy)phenol, with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol , is a valuable intermediate in the synthesis of a variety of complex molecules.[1] Its structure, featuring an aminophenol core with a benzyl ether protecting group, makes it a key component in the development of novel pharmaceutical compounds and other functional materials. Accurate characterization of this molecule is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide provides a comprehensive overview of the expected and available spectroscopic data for this compound and compares it with its un-benzylated analogs, 2-aminophenol and 4-aminophenol, as well as its synthetic precursor, 5-(benzyloxy)-2-nitrophenol.
The Strategic Importance of Spectroscopic Analysis
In drug development and materials science, unambiguous structural confirmation is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of a molecule, providing information on the connectivity and chemical environment of each atom.
-
FTIR Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
-
Mass Spectrometry: Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.
A thorough understanding of these techniques is essential for any scientist working with novel chemical entities.
Structural Elucidation of this compound
To facilitate a clear understanding of the spectroscopic data, let's first visualize the structure of this compound and the numbering of its atoms.
Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most informative technique for routine structural analysis. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.50 - 7.30 | Multiplet | Protons of the benzyloxy phenyl ring |
| 5.05 | Singlet | Methylene (-CH₂-) bridge protons |
| 6.90 - 6.40 | Multiplet | Protons on the aminophenol ring |
| Broad Singlet | - | Labile protons of the amino (-NH₂) and hydroxyl (-OH) groups |
Causality Behind the Chemical Shifts: The protons on the benzyloxy phenyl ring are in a typical aromatic region. The singlet at ~5.05 ppm is characteristic of the methylene protons situated between an oxygen atom and a phenyl group. The protons on the aminophenol ring are expected to be in the more electron-rich (upfield) region of the aromatic spectrum due to the electron-donating effects of the amino and hydroxyl/benzyloxy groups. The broadness of the -NH₂ and -OH signals is due to chemical exchange and quadrupole broadening.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.
Expected ¹³C NMR Data for this compound:
Due to the lack of experimental data in the initial searches, the following are predicted chemical shifts based on structure-activity relationships and data from similar compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~150-140 | C-O and C-N carbons of the aminophenol ring |
| ~137 | Ipso-carbon of the benzyloxy phenyl ring |
| ~128-127 | Carbons of the benzyloxy phenyl ring |
| ~115-100 | Carbons of the aminophenol ring |
| ~70 | Methylene (-CH₂-) carbon |
Expertise in Interpretation: The carbons attached to heteroatoms (oxygen and nitrogen) are significantly deshielded and appear downfield. The benzyloxy phenyl carbons will have shifts typical for a monosubstituted benzene ring, while the aminophenol ring carbons will be influenced by the positions of the three different substituents.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3300 | -OH and -NH₂ | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| 1620-1580 | C=C | Aromatic Ring Stretching |
| 1250-1200 | C-O | Aryl Ether Stretching |
| 1100-1000 | C-O | Alcohol Stretching |
Trustworthiness of the Data: The presence of broad bands in the 3500-3300 cm⁻¹ region would be a strong indicator of the -OH and -NH₂ groups. The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ help to confirm the presence of both the phenyl rings and the methylene bridge.
Mass Spectrometry: The Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, a critical piece of data for confirming its identity. Electron Ionization (EI) mass spectrometry also induces fragmentation, which can provide structural clues.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): m/z = 215
-
Key Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇•) to give a fragment at m/z = 124.
-
Loss of a hydrogen atom to give a fragment at m/z = 214.
-
The tropylium ion (C₇H₇⁺) at m/z = 91 is a very common and stable fragment from benzyl ethers.
-
Mechanistic Insight: The most probable fragmentation will be the cleavage of the benzylic ether bond, as this leads to the formation of the stable benzyl radical and a resonance-stabilized phenolic cation, or the highly stable tropylium cation.
Comparative Spectroscopic Analysis
To provide a richer context for the spectroscopic data of this compound, we will compare it with its synthetic precursor and its deprotected analogs.
Figure 2: Structures of this compound and its comparative compounds.
Comparison with 5-(Benzyloxy)-2-nitrophenol
The immediate precursor in the synthesis of this compound is often 5-(Benzyloxy)-2-nitrophenol. The key spectroscopic differences will arise from the reduction of the nitro group to an amino group.
-
¹H NMR: The aromatic protons in the nitrophenol will be in a more deshielded (downfield) region due to the electron-withdrawing nature of the nitro group. Upon reduction to the amine, these protons will shift upfield.
-
IR: The characteristic symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹) will disappear and be replaced by the N-H stretching bands of the amino group (around 3400-3300 cm⁻¹).
-
Mass Spec: The molecular weight will decrease by 30 units (from 245 to 215) upon reduction, reflecting the change from -NO₂ to -NH₂.
Comparison with 2-Aminophenol and 4-Aminophenol
Comparing this compound with its de-benzylated counterparts highlights the influence of the benzyl group.
-
¹H NMR: The most obvious difference will be the absence of the signals for the benzyloxy group (the multiplet around 7.4 ppm and the singlet around 5.05 ppm) in the spectra of 2-aminophenol and 4-aminophenol.
-
¹³C NMR: The signals for the benzyloxy group carbons will be absent. The chemical shift of the carbon attached to the hydroxyl group will also be different.
-
IR: The C-H stretching bands for the methylene group will be absent.
-
Mass Spec: The molecular weight will be significantly lower (109 for the aminophenols vs. 215 for the benzylated compound).
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Data Acquisition Workflow
Figure 3: A typical workflow for acquiring NMR spectra of small organic molecules.
Detailed NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as aminophenols have good solubility in it). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. Poor shimming will result in broad and distorted peaks.
-
Data Acquisition: For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.
-
Processing: After data acquisition, the raw data (Free Induction Decay) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FTIR Data Acquisition Workflow
Figure 4: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Detailed FTIR Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum.
-
Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition Workflow
Figure 5: A generalized workflow for mass spectrometry analysis.
Detailed Mass Spectrometry Protocol (Direct Infusion ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution directly into the ion source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak. If fragmentation is observed (or induced in MS/MS experiments), analyze the fragment ions to deduce structural information.
Conclusion
This guide has provided a comprehensive framework for the spectroscopic characterization of this compound. By understanding the principles behind NMR, IR, and mass spectrometry, and by comparing the data with that of related compounds, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed experimental protocols provided herein offer a robust and self-validating system for acquiring high-quality spectroscopic data, ensuring the reliability of research and development efforts.
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A Comparative Guide to 2-Amino-5-(benzyloxy)phenol and 2-Amino-6-(benzyloxy)phenol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the positional isomerism of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two such isomers: 2-Amino-5-(benzyloxy)phenol and 2-Amino-6-(benzyloxy)phenol. As building blocks in drug discovery, understanding the nuanced differences between these compounds is critical for rational drug design and the synthesis of novel therapeutic agents.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 2-Amino-6-(benzyloxy)phenol are structurally similar, both possessing a 2-aminophenol core with a benzyl ether substituent. However, the seemingly minor shift in the benzyloxy group's position from para (C5) to ortho (C6) relative to the amino group fundamentally impacts the molecule's electronic and steric environment.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3041347&t=l"]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13797685&t=l"]; "2-Amino-6-(benzyloxy)phenol"; "this compound" -- "2-Amino-6-(benzyloxy)phenol" [label="Positional Isomers"]; } caption: "Structural comparison of the two isomers."
This positional change influences key physicochemical parameters that are crucial for drug development, such as solubility, lipophilicity, and crystal packing. A summary of their fundamental properties is presented below.
| Property | This compound | 2-Amino-6-(benzyloxy)phenol |
| CAS Number | 54026-40-3[1][2] | 182499-98-5 |
| Molecular Formula | C₁₃H₁₃NO₂[1][2] | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol [1][2] | 215.25 g/mol |
| Appearance | Solid (predicted) | Data not available |
| Purity | Highly Purified[2] | ≥98% |
| Storage | -20°C[2] | Refrigerated |
Synthesis and Reactivity: Strategic Considerations for the Synthetic Chemist
The synthesis of both isomers typically involves the strategic introduction and manipulation of functional groups on a phenolic starting material. A common and efficient method is the reduction of a corresponding nitro-phenol precursor.[1]
General Synthesis Workflow
Causality in Synthesis: The benzylation of the hydroxyl group is a critical first step to protect it from reacting in the subsequent nitro group reduction. The choice of reducing agent in the second step can be tailored based on the presence of other functional groups and desired reaction conditions. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid combinations like SnCl₂/HCl offer a robust alternative.
The positional isomerism dictates the starting materials and can influence reaction kinetics and yields. The electronic effects of the substituents play a significant role. The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating and activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The benzyloxy group, while also ortho, para-directing, exerts a less activating effect than a free hydroxyl group.
Spectroscopic Differentiation: A Guide to Isomer Characterization
Unequivocal differentiation between the two isomers is paramount for quality control and research applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful first-line technique for distinguishing between the two isomers based on the chemical shifts and coupling patterns of the aromatic protons.
Predicted ¹H NMR Data for this compound: [1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzyloxy Phenyl-H | 7.30 - 7.50 | Multiplet |
| Benzyloxy -CH₂- | ~5.05 | Singlet |
| Aminophenol H-3 | 6.40 - 6.90 | Doublet |
| Aminophenol H-4 | 6.40 - 6.90 | Doublet of Doublets |
| Aminophenol H-6 | 6.40 - 6.90 | Doublet |
| -NH₂ and -OH | Variable | Broad Singlet |
Expected ¹H NMR Characteristics for 2-Amino-6-(benzyloxy)phenol:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can provide valuable information about the functional groups present in the molecules. Both isomers will exhibit characteristic peaks for N-H and O-H stretching, C-N stretching, and C-O stretching. However, the exact positions and shapes of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), may differ due to the different substitution patterns and potential for intramolecular hydrogen bonding. For instance, the proximity of the benzyloxy group to the amino and hydroxyl groups in the 6-benzyloxy isomer could influence the hydrogen bonding environment, leading to subtle but measurable shifts in the corresponding vibrational frequencies.
Mass Spectrometry (MS)
Mass spectrometry will show the same molecular ion peak for both isomers at m/z 215.25, confirming their identical molecular weight. However, the fragmentation patterns under electron ionization (EI) could differ. The positional isomerism can influence the stability of fragment ions, leading to variations in the relative abundances of different fragments. Analysis of these fragmentation patterns can serve as a secondary method for distinguishing between the two compounds.
Applications in Drug Development: The Significance of Positional Isomerism
The 2-aminophenol scaffold is a versatile building block in medicinal chemistry, appearing in a range of biologically active compounds with potential applications as antibacterial, anti-inflammatory, and anticancer agents. The choice between the 5-benzyloxy and 6-benzyloxy isomers can have profound implications for a drug candidate's biological activity, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) Considerations:
The position of the benzyloxy group influences the molecule's overall shape, polarity, and ability to interact with biological targets.
-
Receptor Binding: The different spatial arrangement of the benzyloxy group can lead to distinct binding modes within a receptor's active site. This can affect the potency and selectivity of the compound.
-
Metabolic Stability: The position of the benzyloxy group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. One isomer may be more readily metabolized than the other, leading to differences in bioavailability and duration of action.
-
Toxicity: Positional isomers can exhibit different toxicity profiles. Understanding these differences is a critical aspect of drug safety assessment.
While specific drug development examples for these exact molecules are not widely published, the broader class of substituted aminophenols has been extensively investigated. For instance, derivatives of aminophenols have been explored for their potential as androgen receptor antagonists and for their anticancer properties.[3][4] The strategic placement of substituents is a key element in optimizing the therapeutic index of these compounds.
Conclusion: A Guide for Informed Selection
The choice between this compound and 2-Amino-6-(benzyloxy)phenol is a critical decision in the design and synthesis of novel compounds for drug discovery and other applications. While they share the same molecular formula and weight, their distinct physicochemical properties, reactivity, and spectroscopic profiles necessitate careful consideration. This guide provides a foundational understanding of these differences, enabling researchers to make informed decisions in their synthetic strategies and to accurately characterize their target molecules. Further experimental investigation into the properties and biological activities of the 6-benzyloxy isomer is warranted to fully unlock the potential of this isomeric pair.
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ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved January 14, 2026, from [Link]
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PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved January 14, 2026, from [Link]
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PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved January 14, 2026, from [Link]
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comparative study of substituted aminophenols in synthesis
An In-Depth Comparative Guide to Substituted Aminophenols in Synthesis: Methodologies, Reactivity, and Applications in Drug Discovery
Introduction: The Versatile Scaffold
Substituted aminophenols are a class of aromatic compounds characterized by the presence of both amino (-NH₂) and hydroxyl (-OH) functional groups on a benzene ring. These molecules are not merely simple organic compounds; they are versatile and highly valuable intermediates in the chemical, photographic, and particularly, the pharmaceutical industries.[1] Their utility stems from their amphoteric nature, allowing them to act as either weak acids or weak bases, and the differential reactivity of their functional groups, which enables a wide array of chemical transformations.[1]
The three simple isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol—exhibit distinct properties. For instance, 3-aminophenol is notably more stable in air, whereas the 2- and 4-isomers are prone to oxidation, forming colored products.[1] This difference in stability, along with the regiochemical influence of the substituents, dictates their synthetic pathways and applications. As a Senior Application Scientist, this guide aims to provide researchers and drug development professionals with a comparative analysis of the synthesis of substituted aminophenols, delving into the causality behind methodological choices, the impact of substituents on reactivity, and their pivotal role as building blocks for bioactive molecules.
Part 1: A Comparative Analysis of Synthetic Methodologies
The primary and most commercially significant route to substituted aminophenols is the reduction of the corresponding substituted nitrophenols.[1] The choice of reduction methodology is critical and depends on factors such as cost, scale, desired selectivity, and environmental impact.
Catalytic Hydrogenation: The Modern, Efficient Approach
Catalytic hydrogenation has become a preferred method for the reduction of nitroarenes due to its high efficiency, clean conversion, and scalability.[2] The reaction typically involves hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.
Causality of Catalyst Choice: The catalyst's role is to facilitate the dissociation of H₂ and the subsequent transfer of hydrogen atoms to the nitro group. The choice of metal and support is crucial for activity and selectivity.
-
Palladium (Pd)-based catalysts: Palladium, often supported on carbon (Pd/C) or graphene (Pd/G), is highly effective.[3][4] Graphene as a support can enhance catalytic activity through strong dispersion of Pd nanoparticles and π-π stacking interactions with the nitroaromatic substrate, which promotes reactant adsorption.[3][4]
-
Nickel (Ni)-based catalysts: As a more cost-effective alternative to precious metals, nickel catalysts are widely used.[5] Novel systems, such as Ni-based catalytic membranes derived from metal-organic frameworks (MOFs), offer enhanced stability and prevent nanoparticle agglomeration.[5]
-
Promoted Catalysts: Catalyst performance can be significantly enhanced with promoters. For example, single-site tin (Sn) species on a TiO₂ support for a platinum (Pt) catalyst have been shown to create oxygen vacancies that facilitate the selective activation of the nitro group, leading to superior activity and selectivity.[6]
-
Metal-Free Catalysts: Emerging research has demonstrated the efficacy of metal-free catalysts like nitrogen-doped graphene (NG).[7] Interestingly, the reaction kinetics differ; metallic catalysts typically follow pseudo-first-order kinetics, whereas NG-catalyzed reduction follows pseudo-zero-order kinetics, suggesting the rate-limiting step is the adsorption of nitrophenol onto the catalyst surface.[3][7]
Experimental Protocol: Catalytic Hydrogenation of p-Nitrophenol
This protocol is representative of a lab-scale catalytic reduction using a palladium/graphene catalyst.[4]
-
Catalyst Dispersion: Disperse 4 mg of 5 wt% Pd/G catalyst in 40 mL of a 0.3 mM p-nitrophenol aqueous solution in a reaction flask. Use ultrasound for several minutes to ensure uniform dispersion.
-
Initiation of Reaction: Under continuous stirring, inject 3 mL of a freshly prepared 0.1 M sodium borohydride (NaBH₄) aqueous solution into the mixture. The color of the solution should change from light yellow to bright yellow, indicating the formation of the p-nitrophenolate ion.[4]
-
Reaction Monitoring: Monitor the reaction progress using UV-vis spectroscopy. The characteristic absorption peak of the p-nitrophenolate ion at 400 nm will decrease in intensity as it is converted to p-aminophenol, which has an absorption peak in the UV region.[4] The reaction is typically complete within minutes at room temperature.
-
Work-up: Once the reaction is complete (disappearance of the 400 nm peak), remove the catalyst by filtration through a syringe filter or celite pad.
-
Product Isolation: The resulting aqueous solution contains the p-aminophenol product. Further purification can be achieved by extraction with an organic solvent like ethyl acetate after adjusting the pH, followed by solvent evaporation.
Caption: Workflow for catalytic hydrogenation of p-nitrophenol.
The Béchamp Reduction: A Classic, Cost-Effective Method
Discovered in 1854, the Béchamp reduction is a historic and reliable method for reducing aromatic nitro compounds using iron metal in an acidic medium, typically with hydrochloric or acetic acid.[8][9]
Causality and Mechanism: The reaction proceeds through a series of single-electron transfers from iron metal. The acidic environment is necessary to generate the active reducing species and dissolve the iron oxides formed. The overall stoichiometry is: 4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[2]
The primary advantage of this method is the low cost and abundance of the reagents.[8] However, a significant drawback is the production of large volumes of iron oxide sludge, which can complicate product isolation and presents environmental disposal challenges.[8] Modern adaptations that use iron with ammonium chloride in neutral solvents can mitigate some of these waste issues.[8]
Experimental Protocol: Béchamp Reduction of 4-Nitroacetophenone
This protocol details the reduction of a substituted nitroarene to its corresponding aniline derivative.[9]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, add 4-nitroacetophenone (20.0 mmol), iron powder (75.0 mmol), and 70 mL of ethanol.
-
Acid Addition: Heat the mixture to 60°C. Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes. The reaction is exothermic and should be controlled.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1 hour. The reaction is complete when most of the iron powder has dissolved.
-
Neutralization: Cool the reaction mixture and pour it into 200 mL of water. Neutralize the solution with a dilute sodium hydroxide solution. This will precipitate iron hydroxide as a thick sludge.[9]
-
Extraction: Add 150 mL of ethyl acetate and stir for 15 minutes to extract the product. Allow the phases to separate. Decant the organic layer. Transfer the remaining mixture to a separatory funnel, allow the sludge to settle, and separate the remaining organic layer.
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product. The final product, 4-aminoacetophenone, can be purified by recrystallization from hot water.[9]
Caption: General workflow for the Béchamp reduction.
Electrochemical Synthesis & Other Routes
-
Electrochemical Synthesis: This method offers a green alternative by using electrons as the "reagent" to reduce nitro compounds. The synthesis of p-aminophenol from nitrobenzene can be achieved in an electrolytic cell, often using a sulfuric acid electrolyte.[10][11] This approach can minimize chemical waste but requires specialized equipment. High reaction yields (e.g., 85% for p-aminophenol) have been reported.[10]
-
Regioselective Syntheses: For specific isomers that are difficult to obtain from nitration, alternative routes are employed. A novel strategy for 2-aminophenols involves a cascade[7][7]-sigmatropic rearrangement of N-arylhydroxylamines, offering high regioselectivity.[12] For m-aminophenol, a newer commercial process involves the aminolysis of resorcinol, avoiding the environmentally problematic sulfonation/fusion route from nitrobenzene.[13]
Comparative Summary of Synthetic Methods
| Method | Key Reagents/Setup | Advantages | Disadvantages | Typical Scale |
| Catalytic Hydrogenation | H₂ or H-donor (e.g., NaBH₄), Metal Catalyst (Pd, Pt, Ni) | High yield & selectivity, clean, fast, scalable | Catalyst cost (precious metals), H₂ handling (flammability) | Lab to Industrial |
| Béchamp Reduction | Iron powder, Acid (HCl, Acetic Acid) | Very low reagent cost, reliable, robust | Large volume of iron sludge waste, harsh conditions | Lab to Industrial |
| Electrochemical Synthesis | Electrolytic cell, nitro-precursor, electrolyte | "Reagentless" (uses electrons), potentially greener | Requires specialized equipment, conductivity issues | Lab to Pilot |
Part 2: The Impact of Substitution on Reactivity
The identity and position of substituents on the aminophenol ring profoundly influence its chemical reactivity. This is a cornerstone of rational synthesis design, allowing chemists to predict and control reaction outcomes.
Electronic Effects: A Balancing Act
The reactivity of the aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.[14]
-
Activating Groups: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. They donate electron density to the ring via resonance, making it more nucleophilic and susceptible to electrophilic attack at the positions ortho and para to them.
-
Deactivating Groups: Halogens, such as chlorine, introduce a competing effect. They are electron-withdrawing through induction (deactivating the ring) but electron-donating through resonance (ortho-, para-directing).[14] The overall effect is a deactivation of the ring compared to unsubstituted aminophenol, but electrophilic substitution still occurs at the ortho/para positions.
In the catalytic hydrogenation of nitrophenols, electronic effects also determine the ease of reduction. The expected reactivity order is often m-NP > o-NP > p-NP, which aligns with experimental results.[3][4] This is because the strong electron-withdrawing conjugation of the nitro and hydroxyl groups in the para- and ortho-isomers makes the nitro group less electron-deficient and thus harder to reduce compared to the meta-isomer, where such conjugation is absent.
Caption: Interplay of inductive and resonance effects.
Part 3: Applications as Core Building Blocks in Drug Development
Substituted aminophenols are "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets, making them ideal starting points for drug discovery.[15][16]
Case Study: p-Aminophenol in Pharmaceuticals
4-Aminophenol (PAP) is a high-volume chemical intermediate, most famously used in the synthesis of paracetamol (acetaminophen), one of the world's most common analgesic and antipyretic drugs.[17] The synthesis is a straightforward acetylation of the amino group. Beyond this, PAP is a crucial building block for more complex therapeutics. For example, it is a key precursor in the multi-step synthesis of Cabozantinib, a tyrosine kinase inhibitor used to treat cancers such as renal cell carcinoma.[18] Derivatives of 4-aminophenol have also been investigated for antimicrobial and antidiabetic activities.[18][19]
Case Study: o-Aminophenol and Heterocyclic Synthesis
2-Aminophenols are essential precursors for a wide range of nitrogen- and oxygen-containing heterocycles. A prominent example is the synthesis of benzoxazoles.[15] The benzoxazole core is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20] The synthesis typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[15][20]
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol describes the synthesis of a benzoxazole derivative from o-aminophenol and a DMF derivative promoted by imidazolium chloride.[20]
-
Reaction Setup: To a screw-capped tube, add 2-aminophenol (0.5 mmol), N,N-dimethylbenzamide (0.6 mmol), and 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) (0.25 mmol).
-
Reaction: Seal the tube and heat the mixture at 140°C for 12 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylbenzoxazole.[20]
Caption: Synthesis of a benzoxazole from o-aminophenol.
Structure-Activity Relationship (SAR) Insights
Modifying the substituents on the aminophenol scaffold is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.
-
In one study on antiproliferative agents, increasing the alkyl chain length on 4-alkylaminophenols enhanced their potency.[21]
-
For Schiff bases derived from 2-aminophenol, it was found that compounds with electron-donating methoxy substituents exhibited higher antibacterial activity, demonstrating a clear electronic effect on biological function.[22]
Conclusion
Substituted aminophenols represent a fundamentally important class of molecules whose synthetic accessibility and chemical versatility make them indispensable to the modern chemical and pharmaceutical industries. The choice of synthetic method, from classic Béchamp reductions to modern catalytic hydrogenations, offers a trade-off between cost, efficiency, and environmental impact, which must be weighed based on the specific application. A thorough understanding of how substituents electronically influence the reactivity of the aminophenol core is paramount for designing efficient syntheses and for rationally designing novel therapeutic agents. As building blocks, they continue to provide the foundation for a vast array of bioactive compounds, from common analgesics to targeted cancer therapies, ensuring their relevance in research and development for years to come.
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A Comparative Guide to the Structural Validation of 2-Amino-5-(benzyloxy)phenol: X-ray Crystallography vs. Spectroscopic Techniques
Introduction
2-Amino-5-(benzyloxy)phenol, with the molecular formula C₁₃H₁₃NO₂, is a versatile chemical building block in organic synthesis.[1] Its structure, which includes an aminophenol core with a benzyl ether protecting group, makes it a valuable precursor for creating more complex molecules, including Schiff bases and potential multi-target agents in medicinal chemistry.[1] Given its role in the synthesis of potentially novel compounds, unambiguous confirmation of its three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray diffraction (SCXRD) and its powerful spectroscopic alternatives.
While a definitive public crystal structure for this compound is not currently available, this guide will outline the experimental pathway to achieve this validation and compare it with other widely used analytical methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] This method provides accurate and precise measurements of molecular dimensions, offering an unambiguous depiction of the molecular structure.[2]
The Experimental Workflow: A Proposed Pathway
The process of obtaining a crystal structure can be broken down into three key stages: crystallization, data collection, and structure solution/refinement.
1. Crystallization: The Critical First Step
The primary challenge in the X-ray crystallographic analysis of any small molecule is obtaining high-quality single crystals. For aminophenols, this can be particularly challenging due to their propensity for oxidation.[4]
Experimental Protocol: Crystallization of this compound
-
Purification: The starting material must be of the highest possible purity. Standard techniques such as recrystallization or column chromatography should be employed. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A screening of various solvents and solvent systems is crucial. For aminophenols, solvents like water, toluene, and ethanol have been used for crystallization.[4] A slow evaporation or slow cooling method is generally preferred to allow for the growth of well-ordered crystals.
-
Control of Atmosphere: Due to the sensitivity of aminophenols to oxidation, it is advisable to perform crystallization under an inert atmosphere (e.g., nitrogen or argon).[4] The addition of antioxidants like sodium dithionite may also be beneficial.[4]
-
pH Adjustment: The solubility of aminophenols can be pH-dependent. Adjusting the pH of the crystallization solution may be necessary to achieve supersaturation and induce crystallization.[5]
2. Data Collection and Processing
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2][6] Data is typically collected over a range of crystal orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the Bragg reflections.[6] This data is then corrected for various experimental factors.
3. Structure Solution and Refinement
The final stage involves solving the crystal structure from the processed diffraction data.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed using metrics such as the R-factor.[7]
Diagram: Workflow for SCXRD Validation
Caption: The workflow for validating a molecular structure using single-crystal X-ray diffraction.
Orthogonal Validation: Spectroscopic Techniques
While SCXRD provides the definitive solid-state structure, spectroscopic methods are indispensable for confirming the molecular structure in solution and are often more readily accessible.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1][8]
Predicted ¹H NMR Spectral Data for this compound: [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.30-7.50 | Multiplet | Benzyloxy Phenyl-H |
| ~6.90 | Doublet | H-3 |
| ~6.70 | Doublet of doublets | H-4 |
| ~6.40 | Doublet | H-6 |
| ~5.05 | Singlet | -CH₂- |
| Variable | Broad Singlet | -NH₂ |
| Variable | Broad Singlet | -OH |
Predicted ¹³C NMR Spectral Data for this compound:
A ¹³C NMR spectrum would complement the ¹H NMR data by identifying the number of unique carbon environments and their functionalities.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-20 mg (for ¹H) or 20-50 mg (for ¹³C) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).[11]
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[11][12] Proton decoupling is typically used for ¹³C NMR to simplify the spectrum.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[9]
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak ([M]⁺): Expected at m/z 215, corresponding to the molecular weight of the compound.[1]
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[2][3] | Connectivity, chemical environment of atoms, stereochemical relationships in solution.[1][8] | Molecular weight, elemental composition, fragmentation patterns.[9] |
| Sample Requirements | High-quality single crystals. | Soluble sample in a deuterated solvent.[11] | Small amount of sample. |
| Primary Advantage | Definitive structural proof.[2] | Provides detailed structural information in solution.[8] | High sensitivity and accurate mass determination.[9] |
| Primary Limitation | Crystal growth can be challenging. | Can be complex for large molecules; does not provide solid-state conformation. | Does not provide direct information on atom connectivity. |
Diagram: Interplay of Analytical Techniques
Caption: The synergistic relationship between SCXRD, NMR, and MS for comprehensive structural validation.
Conclusion
The definitive validation of the structure of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional model of the molecule. However, the successful application of SCXRD is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques, particularly NMR and mass spectrometry, serve as essential and highly informative orthogonal methods. They not only provide crucial structural information but are also vital for routine characterization and for instances where suitable crystals for X-ray analysis cannot be obtained. A combined approach, utilizing all three techniques, offers the most robust and comprehensive structural validation for this compound, ensuring its identity and purity for downstream applications in research and development.
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Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (URL: [Link])
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5-(2-Aminoethyl)-2-(benzyloxy)phenol | C15H17NO2 | CID 561086 - PubChem. (URL: [Link])
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (URL: [Link])
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13 C NMR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor - PubMed. (URL: [Link])
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(PDF) SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(benzyloxy)phenol
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop to the final disposal of waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-(benzyloxy)phenol (CAS No. 54026-40-3), a versatile chemical building block used in organic synthesis.[1][2] As a definitive Safety Data Sheet (SDS) for this specific compound is not consistently available, this document synthesizes data from structurally related compounds—namely aromatic amines and phenols—and aligns with universal hazardous waste management protocols to ensure a scientifically grounded and safe disposal process.
Our core principle is one of caution: any chemical lacking comprehensive hazard data must be handled and disposed of as a hazardous substance.[3][4] This ensures the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.
Part 1: Inferred Hazard Profile and Risk Assessment
The molecular structure of this compound contains two key functional groups that dictate its probable toxicological profile: an aromatic amine and a phenol.
-
Aromatic Amine Moiety: Primary aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[5] They are often readily absorbed through the skin.[5] The Safety Data Sheet for the related compound 2-aminophenol indicates it is harmful if swallowed or inhaled and is suspected of causing genetic defects.[6]
-
Phenolic Moiety: Phenolic compounds are generally hazardous, with potential for skin and eye irritation.[7] The SDS for 4-benzyloxyphenol, a structural analog, lists serious eye irritation and potential for allergic skin reaction as primary hazards.[8]
Based on this analysis, we must assume this compound presents multiple hazards.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Potential Effect | Inferred From Structural Analogs |
| Acute Toxicity | Harmful if swallowed or inhaled. | 2-Aminophenol[6] |
| Skin Sensitization | May cause an allergic skin reaction. | 4-Benzyloxyphenol[8] |
| Eye Irritation | Causes serious eye irritation. | 4-Benzyloxyphenol[8] |
| Mutagenicity | Suspected of causing genetic defects. | 2-Aminophenol[6] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. | 2-Amino-5-nitrophenol[9] |
Part 2: Pre-Disposal Safety Protocols
Proper disposal begins with safe handling during use. Adherence to correct personal protective equipment (PPE) standards is non-negotiable.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield should be worn if there is a splash risk.
-
Skin Protection: Wear a chemically resistant lab coat. Gloves must be selected for chemical compatibility. Aromatic amines can permeate some common glove materials[11]; therefore, nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and wash hands thoroughly after handling.[9]
-
Respiratory Protection: Handle the solid compound and any solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Part 3: Step-by-Step Disposal Procedure
All chemical waste must be managed in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of hazardous chemicals in regular trash or down the sewer.[12]
Step 1: Waste Characterization and Container Selection
A laboratory chemical is considered waste when it is no longer intended for use.[4] Treat all this compound, including unused, expired, or contaminated material, as hazardous chemical waste.
-
Action: Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[4][12] A high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, leak-proof screw cap.
Step 2: Proper Waste Labeling
Accurate labeling is critical for safety and regulatory compliance. An unlabeled container of an unknown material necessitates costly analysis and creates a significant safety risk.[13]
-
Action: Immediately affix a "Hazardous Waste" label to your selected container. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound".
-
An accurate statement of the hazards (e.g., "Toxic," "Irritant").
-
The date waste was first added to the container.
-
Step 3: Waste Segregation and Accumulation
Improperly segregated chemicals can react violently.[3] Store your this compound waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Action: Ensure the waste container is segregated from incompatible materials. Keep the container closed at all times except when adding waste.[3][4] Use secondary containment, such as a plastic tub, to mitigate spills.[14]
Table 2: Chemical Incompatibility Chart
| Class | Incompatible With | Rationale |
| Amines | Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Acids, Halogens.[15][16] | Can lead to vigorous or violent reactions, releasing heat and potentially toxic fumes. |
| Phenols | Strong Bases, Oxidizing Agents (e.g., Chromic Acid, Nitrates).[7][16] | Can result in exothermic reactions. Phenols are acidic and will react with bases. |
Step 4: Managing Spills and Contaminated Materials
Any materials used to clean up a spill of this compound must also be disposed of as hazardous waste.[3]
-
Action for Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with a non-reactive, inert material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the surface area according to your lab's specific protocols.
-
Step 5: Disposal of Empty Containers
A container that held a hazardous chemical is not empty until it has been properly decontaminated.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that is capable of removing the chemical residue.[3][4]
-
CRITICAL: The rinsate from this process is considered hazardous waste and MUST be collected in a separate, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[4]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular laboratory glass or plastic recycling stream.[17]
Step 6: Arranging for Final Disposal
Laboratory personnel are not authorized to transport hazardous waste.[3]
-
Action: Once your waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
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Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Method 420.4: Determination of Total Recoverable Phenolics. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-(benzyloxy)phenol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-(benzyloxy)phenol (CAS No. 54026-40-3). The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven experience.
The dual functionality of this compound, incorporating both an aromatic amine and a phenol moiety, dictates a stringent approach to personal protective equipment (PPE). Aromatic amines are noted for their potential carcinogenicity, mutagenicity, and high rate of absorption through the skin, while phenols are acutely toxic and corrosive, capable of causing severe chemical burns and systemic toxicity.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Hazard Assessment: Understanding the Risk
-
Acute Toxicity: Phenols are toxic if swallowed, inhaled, or absorbed through the skin.[1] Systemic effects can include damage to the central nervous system, liver, and kidneys.
-
Skin Corrosion/Irritation: Phenolic compounds are corrosive and can cause severe skin burns, which may be initially painless due to their anesthetic properties.[1] Analogues like 2-Benzylphenol and 4-Benzyloxyphenol are classified as skin and eye irritants.[2][3]
-
Eye Damage: Direct contact with phenols can cause severe and permanent eye injury.[1]
-
Skin Sensitization: Many substituted phenols and aromatic amines are skin sensitizers, meaning repeated contact can lead to an allergic skin reaction.[2]
-
Mutagenicity/Carcinogenicity: Aromatic amines are a class of compounds with members that are known or suspected carcinogens and mutagens.[4]
Based on this analysis, it is prudent to handle this compound as a potent, toxic, corrosive, and potentially carcinogenic solid organic compound.
Engineering and Administrative Controls: The First Line of Defense
Before selecting PPE, all feasible engineering and administrative controls must be implemented. PPE is the last line of defense.
-
Engineering Control: All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Administrative Controls:
-
Develop a written Standard Operating Procedure (SOP) for all tasks involving this compound.
-
Designate a specific area within the laboratory for handling this compound.
-
Never work alone. Ensure a second person is aware of the work being performed.
-
Minimize the quantities of the chemical used and stored.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific laboratory operation being performed. The following table summarizes the minimum required PPE for various tasks.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety goggles and a full-face shield | Double-gloved with inner nitrile and outer neoprene or butyl rubber gloves | Buttoned lab coat, long pants, closed-toe shoes | Air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter |
| Preparing Solutions | Safety goggles and a full-face shield | Double-gloved with inner nitrile and outer neoprene or butyl rubber gloves | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes | Air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter |
| Running Reactions/Workup | Safety goggles | Double-gloved with inner nitrile and outer neoprene or butyl rubber gloves | Lab coat, long pants, closed-toe shoes | Required if there is any risk of aerosol generation or if work must be performed outside a fume hood |
| Handling Waste | Safety goggles | Heavy-duty butyl rubber or neoprene gloves | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes | As required by the specific waste handling procedure |
-
Eye and Face Protection: The risk of splashes, particularly when handling solutions, and the fine nature of the solid powder necessitate robust protection.
-
Safety Goggles: Must be worn for all operations. They provide a seal around the eyes to protect against splashes and fine dust.
-
Face Shield: A full-face shield must be worn over safety goggles during weighing and solution preparation, where the risk of a significant splash or powder dispersal is highest.
-
-
Hand Protection: Due to the corrosive nature of phenols and the high absorption rate of aromatic amines through the skin, glove selection is critical.[1][5]
-
Double Gloving: This is mandatory for most operations. An inner nitrile glove provides a base layer of protection, while a more robust outer glove provides primary chemical resistance.
-
Outer Glove Material:
-
Neoprene and Butyl Rubber gloves are recommended for handling phenols and aromatic compounds.[6] They offer good to excellent resistance against a broad range of chemicals, including acids and bases.[5][7]
-
Nitrile gloves offer good general-purpose protection but may have shorter breakthrough times with certain organic solvents. For incidental contact, a thicker (e.g., 8 mil) nitrile glove can be used, but for extended contact or immersion, neoprene or butyl rubber is superior.[6]
-
-
Inspection: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.
-
-
Body Protection:
-
Lab Coat: A standard, fully buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: An apron made of rubber or neoprene should be worn over the lab coat during tasks with a high splash potential.[1]
-
Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory in any laboratory handling hazardous chemicals.[1]
-
-
Respiratory Protection:
-
An air-purifying respirator is necessary when weighing the solid compound due to the high risk of inhaling fine, potent dust particles.
-
Cartridge Selection: A combination cartridge effective against organic vapors, acid gases, and particulates (P100) is recommended. This addresses the risks from the phenol group and any associated solvent vapors, as well as the solid particulate hazard. A 3M 6003 series cartridge or equivalent would be appropriate. All personnel requiring respirator use must be part of a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.
-
Step-by-Step Protocols
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, wipes, etc.) and excess solid chemical should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Since this compound does not contain halogens, waste solutions should be collected in a container labeled "Non-Halogenated Organic Waste".[8] Do not mix with halogenated waste streams, as this significantly increases disposal costs and complexity.[9]
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard pictograms (e.g., toxic, corrosive).[1]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. The primary method for final disposal should be incineration at a licensed facility.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any new procedure.
References
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Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). MCR Safety. Retrieved from [Link]
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How to Choose the Right Gloves for Chemical Protection. (2025, March 25). International Safety. Retrieved from [Link]
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Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
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How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]
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How Do You Dispose Of Phenol Safely? (2025, August 3). Chemistry For Everyone. Retrieved from [Link]
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Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
